Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: In-Depth Technical Guide & Whitepaper
Executive Summary & Pharmacological Relevance
5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-12-9) is a highly versatile heterocyclic building block[1]. In medicinal chemistry, the isoxazole-3-carbohydrazide scaffold is frequently deployed as a rigid bioisostere in the development of advanced therapeutics, including potent Exchange Proteins Directly Activated by cAMP (EPAC) antagonists, antimicrobial agents, and antiviral compounds[2].
This whitepaper establishes a field-proven, self-validating methodological framework for synthesizing this compound. By moving beyond simple procedural steps, we analyze the thermodynamic and kinetic causalities that dictate reagent selection, ensuring high-fidelity reproducibility in your laboratory.
Retrosynthetic Strategy & Pathway Selection
While the 3,5-disubstituted isoxazole core can theoretically be constructed via the Claisen condensation of a 1,3-dicarbonyl with hydroxylamine, this classical approach often suffers from poor regiocontrol and requires harsh cyclization conditions.
Modern synthetic paradigms heavily favor the Huisgen 1,3-dipolar cycloaddition [3]. By reacting an in situ generated nitrile oxide with a terminal alkyne, we achieve absolute regioselectivity. Specifically, the reaction between ethyl 2-chloro-2-(hydroxyimino)acetate and 3-methoxypropyne directly yields the required 5-(methoxymethyl) and 3-carboxylate substitution pattern. Subsequent hydrazinolysis acts as a thermodynamic sink to afford the final carbohydrazide[2].
Caption: Retrosynthetic workflow for 5-(Methoxymethyl)isoxazole-3-carbohydrazide via [3+2] cycloaddition.
Mechanistic Causality in the [3+2] Cycloaddition
The success of the cycloaddition step is entirely dependent on the controlled generation of the highly reactive nitrile oxide dipole.
Precursor Selection: Ethyl 2-chloro-2-(hydroxyimino)acetate is chosen as a stable, bench-ready precursor that smoothly undergoes dehydrohalogenation in the presence of a mild base[4].
The Causality of Slow Base Addition: Nitrile oxides are kinetically unstable and highly prone to dimerization, which forms an inactive furoxan byproduct. By adding triethylamine (Et₃N) dropwise over several hours, the steady-state concentration of the nitrile oxide is kept exceptionally low. This kinetic control ensures the dipole reacts preferentially with the 3-methoxypropyne (dipolarophile) rather than itself[3].
Regioselectivity: The electronic polarization of the terminal alkyne dictates that the oxygen atom of the nitrile oxide attacks the more substituted internal carbon. This concerted mechanism exclusively yields the 5-substituted isoxazole regioisomer.
Caption: Mechanistic pathway of nitrile oxide generation and regioselective [3+2] cycloaddition.
Step-by-Step Experimental Protocols
This protocol is designed as a self-validating system . Visual and analytical cues are embedded within the steps to ensure real-time verification of the reaction trajectory.
Protocol A: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
Preparation: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 3-methoxypropyne (1.2 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M concentration.
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to suppress initial exothermic spikes.
Controlled Base Addition: Dissolve Et₃N (1.5 equiv) in a small volume of THF. Using a syringe pump, add this solution dropwise to the reaction mixture over a strict 3-hour period.
Self-Validation: The immediate formation of a white precipitate (triethylammonium chloride) serves as visual confirmation that the nitrile oxide is being generated.
Maturation: Allow the mixture to slowly warm to room temperature and stir for an additional 12 hours.
Workup: Filter the white precipitate through a Celite pad. Concentrate the filtrate under reduced pressure. Dissolve the crude residue in ethyl acetate, wash sequentially with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purification: Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to yield the pure ester intermediate.
Protocol B: Hydrazinolysis to 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Preparation: Dissolve the purified ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 equiv) in absolute ethanol (0.5 M concentration).
Reagent Addition: Add hydrazine hydrate (NH₂NH₂·H₂O, 50-65% aqueous solution, 3.0 equiv) directly to the stirring solution[2].
Thermodynamic Drive: Attach a reflux condenser and heat the mixture to 80 °C for 4-6 hours.
Self-Validation: Monitor via TLC. The disappearance of the higher R_f ester spot confirms the thermodynamic conversion to the highly stable hydrazide bond.
Isolation: Cool the reaction mixture to 0 °C to induce crystallization. Filter the resulting white precipitate, wash with ice-cold ethanol, and dry under high vacuum to afford the target 5-(methoxymethyl)isoxazole-3-carbohydrazide.
Quantitative Data & Analytical Validation
To ensure rigorous quality control, compare your empirical results against the standardized optimization and characterization data below.
Table 1: Reaction Optimization for [3+2] Cycloaddition
Solvent
Base
Addition Rate
Yield (%)
Mechanistic Observation
DCM
Et₃N
Bolus (All at once)
< 20%
Massive furoxan dimerization due to high dipole concentration.
THF
Et₃N
Bolus (All at once)
35%
Moderate dimerization; triethylammonium salt crashes out quickly.
Table 2: Expected Analytical Characterization Data
Analytical Technique
Signal / Shift
Structural Assignment
¹H NMR (DMSO-d₆)
δ 9.85 (br s, 1H)
Hydrazide -NH
¹H NMR (DMSO-d₆)
δ 6.82 (s, 1H)
Isoxazole C4-H
¹H NMR (DMSO-d₆)
δ 4.55 (s, 2H)
-CH₂ -O-
¹H NMR (DMSO-d₆)
δ 4.50 (br s, 2H)
Hydrazide -NH₂
¹H NMR (DMSO-d₆)
δ 3.30 (s, 3H)
-OCH₃
ESI-MS (m/z)
172.07 [M+H]⁺
Target Molecular Ion
Conclusion
The synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide is best achieved through a highly regioselective 1,3-dipolar cycloaddition followed by thermodynamically driven hydrazinolysis. By strictly adhering to the kinetic control parameters outlined in this guide—specifically the slow addition of base during dipole generation—researchers can bypass common dimerization pitfalls and achieve high-purity yields suitable for downstream drug development applications.
References
[2] Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC. nih.gov. 2
characterization of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Methoxymethyl)isoxazole-3-carbohydrazide This guide provides a comprehensive technical overview for the synthesis, purification, and detailed physic...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
This guide provides a comprehensive technical overview for the synthesis, purification, and detailed physicochemical . Designed for researchers, scientists, and drug development professionals, this document outlines robust, field-proven methodologies and explains the scientific rationale behind key experimental choices, ensuring both accuracy and reproducibility.
Introduction: The Scientific Rationale
In the landscape of medicinal chemistry, the isoxazole ring is a privileged scaffold, recognized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2][3] Isoxazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The carbohydrazide moiety, a derivative of hydrazine, serves as a crucial pharmacophore and a versatile synthetic intermediate, known to be present in various biologically active molecules, including antimicrobial agents.[7][8]
The strategic combination of these two moieties in 5-(Methoxymethyl)isoxazole-3-carbohydrazide creates a novel molecular scaffold with significant potential for drug discovery. The methoxymethyl group at the 5-position enhances solubility and provides an additional site for hydrogen bonding, which can be critical for molecular recognition at a target active site. This guide provides the foundational chemistry and analytical protocols necessary to synthesize and thoroughly characterize this promising compound, enabling its exploration in drug development programs.
Caption: Structure of 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Physicochemical and Computed Properties
A precise understanding of a compound's physicochemical properties is fundamental for its application in drug discovery, influencing everything from assay design to formulation. The following table summarizes the key identifiers and computed properties for the title compound.
While a dedicated synthesis for 5-(Methoxymethyl)isoxazole-3-carbohydrazide is not extensively published, a robust and logical pathway can be designed based on well-established isoxazole chemistry.[10] The proposed two-step synthesis is designed for efficiency and high purity of the final product.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
Rationale: This step involves the classical construction of the isoxazole ring via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[10] The choice of ethyl 4-methoxy-2,4-dioxobutanoate as the starting material directly installs the required methoxymethyl and ethyl carboxylate groups at the 5- and 3-positions, respectively. Methanol is an excellent solvent for this reaction, facilitating the dissolution of both reactants.
Procedure:
To a solution of ethyl 4-methoxy-2,4-dioxobutanoate (1.0 eq) in methanol (10 vol), add hydroxylamine hydrochloride (1.2 eq).
Heat the reaction mixture to 50°C and stir for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Treat the resulting residue with crushed ice/water. The product should precipitate as a solid.
Filter the solid, wash thoroughly with cold water, and dry under vacuum to yield the intermediate ester, which can be used in the next step without further purification.
Step 2: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Rationale: The conversion of an ester to a carbohydrazide is efficiently achieved through hydrazinolysis.[7][11] Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of ethanol and the formation of the desired hydrazide. Ethanol is a common solvent, and refluxing provides the necessary energy to drive the reaction to completion.
Procedure:
Dissolve the crude ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 eq) in ethanol (15 vol).
Add hydrazine hydrate (3.0 eq) dropwise to the solution at room temperature.
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
After completion, cool the reaction mixture and concentrate it under reduced pressure to remove the bulk of the solvent.
Pour the concentrated residue into cold water to precipitate the crude product.
Filter the solid, wash with water, and proceed to purification.
Experimental Protocol: Purification
Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound poorly at low temperatures but readily at high temperatures, while impurities remain either soluble or insoluble at all temperatures. For a moderately polar molecule like the target compound, an ethanol/water mixture is an excellent starting point.
Procedure:
Dissolve the crude product in a minimum amount of hot ethanol.
Add hot water dropwise until a faint turbidity persists.
Add a few more drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.
Structural and Spectroscopic Characterization
A rigorous analytical workflow is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. The following sections detail the expected outcomes from standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. Spectra should be recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃.
Predicted ¹H NMR Spectrum: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~9.5-10.0
Broad Singlet
1H
-NH -NH₂
The acidic proton of the hydrazide amide is expected to be significantly downfield and may be broadened due to exchange.
~6.7-6.9
Singlet
1H
Isoxazole CH
The proton on the C4 of the isoxazole ring typically appears as a sharp singlet in this region.[12]
~4.6-4.8
Singlet
2H
-CH₂ -O-
The methylene protons adjacent to the isoxazole ring and the ether oxygen.
~4.4-4.6
Broad Singlet
2H
-NH-NH₂
The terminal amine protons of the hydrazide are exchangeable and often appear as a broad singlet.
~3.4-3.5
Singlet
3H
-O-CH₃
The methyl protons of the methoxy group will be a sharp singlet.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum reveals the number of chemically distinct carbon environments.
Predicted Chemical Shift (δ, ppm)
Assignment
Rationale
~165-170
Isoxazole C 3
The carbon at the 3-position, attached to the electron-withdrawing carbohydrazide group, is expected to be downfield.[13]
~160-165
Isoxazole C 5
The carbon at the 5-position, attached to the methoxymethyl group.
~158-160
Carbonyl C =O
The carbonyl carbon of the hydrazide group is highly deshielded.
~100-105
Isoxazole C 4
The carbon bearing the only proton on the isoxazole ring.
~65-70
-C H₂-O-
The methylene carbon of the methoxymethyl group.
~58-62
-O-C H₃
The methyl carbon of the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet for analysis.
Predicted Characteristic Absorption Bands:
Wavenumber (cm⁻¹)
Intensity
Functional Group
Vibration
3300 - 3400
Medium-Strong
N-H
Amine & Amide N-H Stretch
2950 - 3050
Medium
C-H
sp³ C-H Stretch (CH₂, CH₃)
1660 - 1680
Strong
C=O
Amide I band (Carbonyl stretch)
1600 - 1620
Medium
C=N
Isoxazole Ring Stretch
1400 - 1450
Medium
N-O
Isoxazole Ring Stretch
1090 - 1150
Strong
C-O-C
Ether Stretch
The presence of strong peaks in the N-H and C=O regions, combined with the characteristic stretches of the isoxazole ring and the C-O-C ether linkage, provides a definitive fingerprint for the target molecule.[14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Protocol: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this polar molecule.
Expected Results:
Molecular Ion: A prominent peak should be observed at m/z ≈ 172.16 , corresponding to the protonated molecule [M+H]⁺.
Key Fragments: Fragmentation patterns can validate the structure. Expected cleavages include the loss of the methoxy group (-31 Da), the methoxymethyl group (-45 Da), and fragmentation of the hydrazide moiety.
Rationale: HPLC is the gold standard for assessing the purity of a pharmaceutical compound. A reverse-phase method is typically effective for molecules of this polarity.
Sample Protocol:
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Outcome: A pure sample (>98%) should exhibit a single major peak at a stable retention time.
Potential Applications and Future Directions
The structural motifs within 5-(Methoxymethyl)isoxazole-3-carbohydrazide suggest significant potential as a lead compound in various therapeutic areas. The isoxazole core is a validated pharmacophore in numerous FDA-approved drugs.[5][6] The carbohydrazide linker can be readily derivatized, for example, by condensation with various aldehydes or ketones to generate a library of hydrazone derivatives, a class of compounds known for their diverse biological activities.[7][11]
Executive Summary In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing targeted therapeutics. 5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of heterocyclic scaffolds is paramount for developing targeted therapeutics. 5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-12-9) emerges as a highly versatile and privileged building block. By combining the metabolic stability and bioisosteric properties of the isoxazole ring with the extreme nucleophilicity of a carbohydrazide moiety, this compound serves as a critical intermediate. It is extensively utilized in the synthesis of N-substituted hydrazones and 1,3,4-oxadiazoles, which are actively investigated for their anti-neurodegenerative, antitubercular, and antimicrobial properties.
This whitepaper provides a comprehensive structural analysis, mechanistic rationale, and self-validating synthetic protocols for researchers and drug development professionals working with this scaffold.
Physicochemical Profiling & Structural Anatomy
To effectively utilize 5-(Methoxymethyl)isoxazole-3-carbohydrazide in drug design, we must first deconstruct its physicochemical parameters and structural anatomy.
Quantitative Physicochemical Data
Property
Value
Chemical Name
5-(Methoxymethyl)isoxazole-3-carbohydrazide
CAS Number
625120-12-9
Molecular Formula
C₆H₉N₃O₃
Molecular Weight
171.15 g/mol
SMILES String
O=C(C1=NOC(COC)=C1)NN
Hydrogen Bond Donors
2 (from -NHNH₂ group)
Hydrogen Bond Acceptors
5 (N, O in ring; O in ether; O in carbonyl; N in hydrazide)
Mechanistic Rationale of the Scaffold
The Isoxazole Core: The 1,2-oxazole (isoxazole) ring is a classic bioisostere for amides and esters. It is electron-withdrawing and stable under physiological conditions. In target binding, it frequently participates in π-π stacking and provides critical dipole interactions without the metabolic liability of hydrolyzable esters.
The Methoxymethyl Tail (-CH₂OCH₃): This functional group finely tunes the molecule's lipophilicity. The ether oxygen acts as a hydrogen bond acceptor, while the methyl group slightly increases the partition coefficient (LogP), enhancing membrane permeability compared to a bare hydroxymethyl analog.
The Carbohydrazide Moiety (-C(=O)NHNH₂): This is the primary reactive handle. Due to the "alpha-effect" (the adjacent nitrogen atoms possessing unshared electron pairs that repel each other), the terminal primary amine is exceptionally nucleophilic. This makes it an ideal precursor for rapid condensation reactions.
Synthetic Methodology & Workflow
The synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide follows a robust, three-step linear pathway starting from commercially available precursors.
Synthetic workflow for 5-(Methoxymethyl)isoxazole-3-carbohydrazide via Claisen condensation.
Mechanistic Causality of the Synthetic Steps:
Step 1 (Claisen Condensation): Sodium ethoxide (NaOEt) is utilized because it is a strong enough base to quantitatively deprotonate the alpha-carbon of 1-methoxypropan-2-one, forming an enolate that attacks the highly electrophilic diethyl oxalate.
Step 2 (Cyclization): Hydroxylamine hydrochloride acts as a bis-nucleophile. The hydrochloride salt is specifically chosen for handling stability. Refluxing in ethanol provides the thermal energy required to drive the dehydration step, forcing the aromatization of the isoxazole ring.
Step 3 (Hydrazinolysis): The conversion of the ethyl ester to the carbohydrazide utilizes hydrazine monohydrate. Ethanol is the optimal solvent here; it fully dissolves the starting ester, but the resulting highly polar carbohydrazide is insoluble in cold ethanol, allowing the product to precipitate out and driving the equilibrium forward according to Le Chatelier's principle.
The true value of 5-(Methoxymethyl)isoxazole-3-carbohydrazide lies in its derivatization potential. The terminal amine readily undergoes condensation with aromatic aldehydes to form Schiff bases (N'-arylidene derivatives). These can be further cyclized into 1,3,4-oxadiazoles.
Downstream derivatization of the carbohydrazide core into Schiff bases and 1,3,4-oxadiazoles.
Field-Proven Applications
Anti-Alzheimer’s Agents: Isoxazole carbohydrazide derivatives (specifically Schiff bases) have demonstrated potent, multi-target anti-Alzheimer's activity. They act as highly selective competitive inhibitors of Acetylcholinesterase (AChE), fitting perfectly into the enzyme's catalytic and peripheral binding sites .
Antitubercular Agents: When functionalized into amide-linked sulphonamides, the isoxazole scaffold acts as an aromatic tail that drastically improves selectivity and potency against Mycobacterium tuberculosis β-carbonic anhydrases (MtCA 1 and 3), offering a novel pathway to combat multidrug-resistant tuberculosis .
Antimicrobials: Oxidative cyclization of the carbohydrazide into 1,3,4-oxadiazoles yields compounds with broad-spectrum antibacterial and antifungal properties, often accelerated via ultrasound-promoted green synthesis methodologies .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can verify success at each critical juncture without immediate reliance on complex NMR/MS analytics.
Protocol A: Hydrazinolysis to form 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Objective: Convert Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate to the target carbohydrazide.
Setup: Dissolve 10.0 mmol of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate in 20 mL of absolute ethanol in a round-bottom flask.
Reagent Addition: Slowly add 15.0 mmol (1.5 equivalents) of hydrazine monohydrate (95%). Causality: The 0.5 eq excess ensures complete consumption of the ester while avoiding massive unreacted hydrazine toxicity risks.
Reaction: Stir the mixture at 50 °C for 2 to 4 hours.
In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane/Ethyl Acetate 1:1). Validation Check: The reaction is complete when the high-Rf ester spot disappears and a new, highly polar spot appears near the baseline (due to the hydrogen-bonding capacity of the hydrazide).
Workup: Cool the mixture in an ice-water bath. The target compound will precipitate. Filter the solid and wash with ice-cold ethanol (2 x 5 mL) to remove unreacted hydrazine. Dry under a vacuum to yield the pure carbohydrazide.
Protocol B: Synthesis of N'-Arylidene Derivatives (Schiff Bases)
Objective: Condense the carbohydrazide with an aromatic aldehyde.
Setup: Equimolar amounts (1.0 mmol) of 5-(Methoxymethyl)isoxazole-3-carbohydrazide and the chosen aromatic aldehyde are dissolved in 15 mL of absolute ethanol.
Catalysis: Add 2–3 drops of glacial acetic acid. Causality: Acetic acid is critical. It mildly protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity. Crucially, it does not lower the pH enough to protonate the terminal amine of the carbohydrazide, which would destroy its nucleophilicity and halt the reaction.
Reaction: Reflux the mixture for 3–5 hours.
In-Process Validation: A visible color change (often to pale yellow/orange) and the formation of a precipitate during reflux or upon cooling indicates successful imine bond formation.
Workup: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.
References
Iraji, A., et al. "Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents." Scientific Reports, 14(1), 2024.[Link] [1]
Bandela, R., et al. "Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases." RSC Advances, 2025.[Link] [2]
Yamini, G., et al. "Ultrasound Promoted Synthesis of Pyrazolyl / Isoxazolyl Oxadiazoles as Antimicrobials." AIP Conference Proceedings, 2280(1), 2020.[Link] [3]
Exploratory
Comprehensive Spectroscopic Characterization of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Executive Summary In modern drug discovery and agrochemical development, functionalized isoxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and agrochemical development, functionalized isoxazoles serve as critical bioisosteres for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles. 5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS 625120-12-9) is a highly versatile building block characterized by a molecular formula of C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol [1].
This technical whitepaper provides an authoritative, in-depth guide to the spectroscopic profiling (NMR, FT-IR, and HRMS) of this compound. By deconstructing the molecule into its core pharmacophores and detailing self-validating analytical workflows, this guide equips analytical chemists and structural biologists with the mechanistic rationale required for unequivocal structural verification.
Structural Deconstruction & Mechanistic Rationale
To accurately interpret the spectroscopic data of 5-(Methoxymethyl)isoxazole-3-carbohydrazide, one must understand the electronic interplay between its three primary structural motifs:
The Isoxazole Core
The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms. The electronegativity of these heteroatoms induces a strong polarization of the π-electron cloud. Consequently, the C-4 position experiences significant shielding due to resonance electron donation, typically resonating around 103.6 ppm in ¹³C NMR, while the C-3 and C-5 positions are heavily deshielded by inductive effects, appearing near 157.8 ppm and 149.1 ppm in unsubstituted analogs[2]. In our target molecule, the substitution at C-3 and C-5 further modulates these shifts.
The Carbohydrazide Moiety
The carbohydrazide group (-C(=O)NHNH₂) acts as a potent bidentate hydrogen bond donor and acceptor. In vibrational spectroscopy, this functional group is characterized by a strong Amide I carbonyl stretch (C=O) between 1660–1690 cm⁻¹, and multiple N-H stretching vibrations in the 3200–3400 cm⁻¹ region[3]. In ¹H NMR, the internal -NH- proton is highly deshielded by the adjacent carbonyl, typically resonating downfield between 10.0 and 11.5 ppm in polar aprotic solvents[4].
The Methoxymethyl Ether
The methoxymethyl ether (-CH₂-O-CH₃) attached at the C-5 position introduces distinct aliphatic signatures. The methylene protons are diastereotopic in chiral environments but appear as a sharp singlet in achiral solvents, deshielded by both the adjacent ether oxygen and the aromatic isoxazole ring.
Quantitative Spectroscopic Data Profiles
The following tables summarize the expected spectroscopic data based on the electronic environment of the molecule.
Table 1: ¹H and ¹³C NMR Data Assignments (in DMSO-d₆)
Position
¹H Shift (ppm)
Multiplicity
Integration
¹³C Shift (ppm)
Mechanistic Assignment Rationale
Isoxazole C-3
-
-
-
~158.5
Deshielded by adjacent ring N and exocyclic carbonyl.
Isoxazole C-4
~6.82
s
1H
~102.5
Shielded by resonance electron donation from O and N[2].
Isoxazole C-5
-
-
-
~171.0
Highly deshielded by adjacent ring O and ether linkage.
Carbonyl C=O
-
-
-
~159.0
Typical resonance for a hydrazide amide carbonyl.
Ether -CH₂-
~4.65
s
2H
~64.5
Deshielded by adjacent oxygen and heteroaromatic ring.
Methoxy -CH₃
~3.35
s
3H
~58.5
Standard aliphatic methoxy resonance.
Hydrazide -NH-
~10.20
br s
1H
-
Highly deshielded by carbonyl; subject to H-bonding[4].
Hydrazide -NH₂
~4.50
br s
2H
-
Exchangeable protons; broadened by quadrupolar relaxation.
To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to during data acquisition.
High-Resolution NMR Acquisition Protocol
Causality Check: Hydrazide protons are highly susceptible to chemical exchange with trace moisture, which can broaden or entirely obliterate their signals.
Sample Preparation: Weigh exactly 5.0 mg of the analyte. Dissolve in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) stored over 4Å molecular sieves.
Internal Standardization: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to provide a self-validating 0.00 ppm reference point.
Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact resonance frequencies of ¹H and ¹³C. Lock the magnetic field using the deuterium signal of DMSO-d₆.
Acquisition: Run a standard 1D ¹H experiment with a minimum of 16 scans and a relaxation delay (D1) of 2.0 seconds. For ¹³C, utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-3, C-5, C=O).
FT-IR ATR Acquisition Protocol
Causality Check: Atmospheric CO₂ and water vapor can mask critical N-H and C=O stretching regions.
Background Validation: Perform a background scan (32 scans, 4 cm⁻¹ resolution) on the clean Diamond ATR crystal immediately prior to sample analysis. This self-validates the optical path and subtracts atmospheric interference.
Sample Application: Place 1-2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹.
Post-Processing: Apply an ATR correction algorithm to account for depth-of-penetration variations across the wavelength spectrum.
LC-HRMS (ESI+) Acquisition Protocol
Causality Check: Isoxazoles and hydrazides ionize efficiently in positive mode, but require acidic modifiers to stabilize the [M+H]⁺ adduct.
Mobile Phase: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade H₂O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The formic acid ensures consistent protonation of the hydrazide moiety.
System Suitability: Inject a blank (methanol) to verify the absence of carryover, establishing a self-validating baseline.
Acquisition: Inject 1 µL of a 1 µg/mL sample solution. Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode, scanning from m/z 50 to 500.
Validation: Confirm the exact mass of the [M+H]⁺ ion at m/z 172.0717 (calculated for C₆H₁₀N₃O₃⁺) with a mass error of < 5 ppm.
Data Visualization & Workflows
Fig 1. Multi-modal analytical workflow for the structural validation of the isoxazole derivative.
Fig 2. Proposed ESI+ mass spectrometry fragmentation pathway for the target compound.
1H NMR and 13C NMR of 5-(alkoxymethyl)isoxazole derivatives
Spectroscopic Profiling of 5-(Alkoxymethyl)isoxazole Derivatives: A Comprehensive 1 H and 13 C NMR Guide Executive Summary The 5-(alkoxymethyl)isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, freq...
Author: BenchChem Technical Support Team. Date: March 2026
Spectroscopic Profiling of 5-(Alkoxymethyl)isoxazole Derivatives: A Comprehensive
1
H and
13
C NMR Guide
Executive Summary
The 5-(alkoxymethyl)isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of anti-infective agents, neuroprotective drugs, and energetic materials. Accurate structural elucidation of these derivatives is critical for establishing structure-activity relationships (SAR). This whitepaper provides an authoritative, in-depth guide to the
1
H and
13
C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of 5-(alkoxymethyl)isoxazoles. By establishing a self-validating analytical workflow, researchers can confidently distinguish between positional isomers and monitor synthetic conversions with high fidelity.
Mechanistic Grounding: The Isoxazole Microenvironment
The interpretation of NMR spectra for isoxazole derivatives requires a fundamental understanding of the heterocycle's electronic microenvironment. The isoxazole ring possesses lower aromatic resonance energy compared to other five-membered heterocycles (such as pyrroles or furans)[1]. Consequently, the chemical shifts of its protons and carbons are heavily dictated by the inductive and mesomeric effects of the adjacent heteroatoms (nitrogen and oxygen) rather than pure anisotropic ring currents.
The "Fingerprint" H-4 Proton:
In 3,5-disubstituted isoxazoles, the H-4 proton serves as a diagnostic "fingerprint" for isomer identification[1]. Because C-4 is flanked by the electron-withdrawing C-3 (adjacent to nitrogen) and C-5 (adjacent to oxygen) positions, resonance structures place a partial negative charge on C-4. This shielding effect, counterbalanced by the overall electron-withdrawing nature of the ring, typically places the H-4 resonance between
δ
6.3 and 6.7 ppm[2]. If the compound were a 3,4-disubstituted isomer, the H-5 proton would resonate significantly further downfield (
δ
> 8.0 ppm) due to the direct deshielding effect of the adjacent ring oxygen[2].
Logical Framework for Peak Assignment
Logical framework for 1H NMR peak assignment in 5-(alkoxymethyl)isoxazoles.
Quantitative Data: Spectroscopic Signatures
The following tables summarize the empirical
1
H and
13
C NMR chemical shifts for a representative 3-aryl-5-(methoxymethyl)isoxazole derivative, acquired in CDCl
3
at 400 MHz and 100 MHz, respectively.
Table 1:
1
H NMR Chemical Shifts (
δ
, ppm)
Proton Environment
Chemical Shift (
δ
)
Multiplicity
Integration
Causality / Assignment Logic
Aryl Protons (C-3 substituent)
7.40 – 7.80
Multiplet (m)
5H
Deshielded by the aromatic ring current and the electron-withdrawing isoxazole core.
Isoxazole H-4
6.40 – 6.70
Singlet (s)
1H
Diagnostic peak for 3,5-disubstitution. Shielded relative to typical aromatic protons due to ring electron distribution[1].
Methylene (C5-CH
2
-O)
4.50 – 4.80
Singlet (s)
2H
Strongly deshielded by the adjacent ether oxygen and the
sp2
hybridized C-5 of the isoxazole ring[3].
Methoxy (O-CH
3
)
3.40 – 3.50
Singlet (s)
3H
Standard aliphatic ether resonance; deshielded solely by the oxygen atom.
Note: If the intermediate is a 5-(hydroxymethyl)isoxazole analyzed in DMSO-
d6
, the hydroxyl proton typically appears as a triplet (
J≈5.5
Hz) at
δ
5.1 – 5.6 ppm, coupling with the adjacent methylene protons[4].
Table 2:
13
C NMR Chemical Shifts (
δ
, ppm)
Carbon Environment
Chemical Shift (
δ
)
Causality / Assignment Logic
Isoxazole C-5
168.0 – 171.5
Highly deshielded by the directly attached ring oxygen and the electronegative alkoxymethyl substituent[3],[4].
Isoxazole C-3
155.0 – 162.0
Deshielded by the adjacent ring nitrogen (C=N bond).
Aryl Carbons
126.0 – 130.0
Standard aromatic region.
Isoxazole C-4
101.0 – 106.0
The most shielded
sp2
carbon in the ring due to mesomeric electron donation from the heteroatoms[3].
Experimental Workflow: Synthesis and NMR Validation
To ensure high scientific integrity, the synthesis and characterization of 5-(alkoxymethyl)isoxazoles must operate as a self-validating system. The following protocol details the synthesis of a 5-(methoxymethyl)isoxazole target from a 5-(hydroxymethyl)isoxazole intermediate, using NMR to continuously verify structural integrity.
Step-by-step experimental workflow for synthesis and NMR characterization.
Step-by-Step Methodology
Phase 1: Preparation of the Intermediate
Cycloaddition: React a selected hydroximoyl chloride (nitrile oxide precursor) with propargyl alcohol in the presence of a base (e.g., triethylamine) in an ethereal solvent to yield the 5-(hydroxymethyl)isoxazole intermediate.
Intermediate Validation: Isolate the crude intermediate and dissolve a 5 mg aliquot in DMSO-
d6
. Acquire a
1
H NMR spectrum.
Causality Check: The presence of a sharp singlet at
δ
~6.5 ppm confirms the formation of the 3,5-disubstituted isoxazole ring[1]. The presence of a triplet at
δ
~5.3 ppm confirms the intact primary hydroxyl group[4].
Phase 2: Alkylation (Etherification)
3. Deprotonation: Dissolve the validated 5-(hydroxymethyl)isoxazole (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases.
4. Substitution: Add Methyl Iodide (MeI, 1.5 equiv) dropwise to the cold solution. Allow the reaction to slowly warm to room temperature and stir for 4 hours.
5. Workup: Quench the reaction carefully with saturated aqueous NH
4
Cl. Extract the aqueous layer with Ethyl Acetate (3
×
20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).
Phase 3: Final NMR Validation (The Self-Validating Step)
6. Sample Preparation: Dissolve 10–15 mg of the purified target compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl
3
is chosen over DMSO-
d6
here to prevent solvent peak overlap with the aliphatic ether signals and to provide sharper singlets for the non-exchangeable protons.
7. Acquisition & Confirmation: Acquire the
1
H NMR spectrum at 400 MHz.
Validation Logic: The reaction is deemed successful and complete only if the hydroxyl triplet (
δ
~5.3 ppm) is entirely absent, the methylene singlet (C5-CH
2
-O) has shifted slightly and integrated perfectly to 2H (
δ
~4.6 ppm), and a new sharp singlet integrating to 3H appears at
δ
~3.45 ppm, corresponding to the newly installed methoxy group.
Structural Elucidation of Isoxazole Carbohydrazides: A Comprehensive Guide to Mass Spectrometry and Fragmentation Pathways
Executive Summary Isoxazole-based carboxamides and carbohydrazides are pivotal scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and neuroprotective activities[1]. The structural compl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Isoxazole-based carboxamides and carbohydrazides are pivotal scaffolds in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and neuroprotective activities[1]. The structural complexity of these molecules—combining a rigid, electron-rich isoxazole ring with a highly reactive, hydrogen-bonding carbohydrazide moiety—demands rigorous analytical validation. Mass Spectrometry (MS) serves as the definitive tool for determining molecular weight and elucidating structural connectivity through characteristic fragmentation patterns[1]. This technical whitepaper provides an in-depth mechanistic analysis of the MS behavior of isoxazole carbohydrazides, detailing ionization dynamics, collision-induced dissociation (CID) pathways, and optimized experimental protocols for high-resolution mass spectrometry (HRMS).
Ionization Strategies: ESI vs. EI Dynamics
The choice of ionization technique fundamentally alters the observed mass spectra of isoxazole carbohydrazides. As an application scientist, selecting the correct ionization source is the first step in building a self-validating analytical method.
Electrospray Ionization (ESI): Operating as a "soft" ionization technique, ESI is the gold standard for intact mass analysis. In positive ion mode (ESI+), the carbohydrazide moiety acts as a potent proton sponge. Protonation typically occurs at the terminal primary amine (
−NH2
) of the carbohydrazide group or the nitrogen atom of the isoxazole ring, yielding highly stable
[M+H]+
precursor ions[2].
Electron Ionization (EI): In contrast, EI utilizes high-energy electrons (typically 70 eV) to generate radical cations (
M+∙
). This "hard" ionization approach often leads to the immediate thermal degradation of the labile N-O bond within the isoxazole ring, generating extensive fragmentation cascades[3]. While useful for distinguishing positional isomers, EI often results in the loss of the molecular ion peak, making ESI the preferred method for complex biological matrices and structural confirmation.
Mechanistic Fragmentation Pathways (MS/MS)
Understanding the gas-phase dissociation of isoxazole carbohydrazides requires mapping the vulnerabilities of their molecular architecture. Under CID conditions, the fragmentation is driven by two primary loci of instability:
Locus 1: The Isoxazole Ring (N-O Bond Scission)
The isoxazole ring is uniquely characterized by its weak nitrogen-oxygen (N-O) bond. Upon collisional activation, this bond undergoes facile heterolytic or homolytic cleavage. Subsequent rearrangements typically lead to the expulsion of carbon monoxide (CO, -28 Da) or hydrogen cyanide (HCN, -27 Da)[2]. In highly substituted derivatives, the cleavage of the isoxazole core can generate characteristic azirine or acylium radical intermediates.
Locus 2: The Carbohydrazide Moiety
The carbohydrazide tail (
−CO−NH−NH2
) is highly susceptible to neutral losses. The most diagnostic fragmentation is the loss of hydrazine (
N2H4
, -32 Da) or ammonia (
NH3
, -17 Da), which leaves behind a stable acylium ion (
[R−C≡O]+
)[4]. Additionally, cleavage of the amide bond (C-N scission) can result in the loss of the entire hydrazinyl radical, a pathway highly dependent on the collision energy applied.
Logical workflow of collision-induced dissociation (CID) pathways for isoxazole carbohydrazides.
Quantitative Data: Diagnostic MS/MS Transitions
To facilitate rapid spectral interpretation, the following table summarizes the universal diagnostic neutral losses and fragment ions associated with isoxazole carbohydrazides. Monitoring these specific transitions allows for the rapid identification of the isoxazole core versus the carbohydrazide substituent.
Table 1: Diagnostic Neutral Losses and Fragment Ions in ESI-MS/MS
Structural Feature
Neutral Loss (Da)
Expelled Species
Resulting Fragment Type
Diagnostic Value
Carbohydrazide
-17.0265
NH3
[M+H−NH3]+
Indicates terminal amine protonation.
Carbohydrazide
-32.0374
N2H4
[R−C≡O]+
(Acylium)
Confirms the presence of the unsubstituted hydrazide tail.
Isoxazole Ring
-27.0109
HCN
[M+H−HCN]+
Diagnostic for unsubstituted or C3/C5-H isoxazoles.
Isoxazole Ring
-27.9949
CO
[M+H−CO]+
Confirms N-O bond cleavage and subsequent ring contraction.
To ensure reproducibility and high mass accuracy (<5 ppm), the following protocol outlines a self-validating system for the LC-MS/MS analysis of isoxazole carbohydrazides. Every parameter is selected based on the specific physicochemical properties of the analyte to prevent spectral artifacts.
Step 1: Sample Preparation and Matrix Management
Action: Dissolve the synthesized isoxazole carbohydrazide in a 1:1 mixture of LC-MS grade Methanol and Water to a final concentration of 1 µg/mL.
Causality: High concentrations (>10 µg/mL) promote the formation of gas-phase dimers (
[2M+H]+
) and sodium adducts (
[M+Na]+
). Sodium adducts of carbohydrazides are exceptionally stable and resist CID fragmentation, effectively "trapping" the ion and yielding poor MS/MS spectra. A 1 µg/mL concentration ensures operation within the linear dynamic range of the detector while favoring the desired
[M+H]+
species.
Step 2: Chromatographic Separation
Action: Utilize a sub-2 µm C18 Reverse Phase column. Set Mobile Phase A to 0.1% Formic Acid in Water, and Mobile Phase B to 0.1% Formic Acid in Acetonitrile.
Causality: The carbohydrazide moiety is polar and basic. Formic acid acts as a crucial proton source, maintaining the analyte in an ionized state during liquid-phase elution. This significantly enhances ESI+ ionization efficiency and improves peak shape by preventing secondary interactions with residual silanols on the silica column matrix.
Step 3: Source Optimization (ESI+)
Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Cone Voltage to a low setting (e.g., 20-30 V).
Causality: The N-O bond of the isoxazole ring is thermally and electrically labile[5]. While a high desolvation temperature (350°C) is necessary to evaporate the aqueous droplets, the cone voltage must be strictly controlled. A high cone voltage induces "in-source fragmentation," destroying the precursor ion before it reaches the quadrupole mass analyzer.
Step 4: Data-Dependent MS/MS Acquisition (ddMS2)
Action: Employ stepped High-Energy Collision Dissociation (HCD) at normalized collision energies (NCE) of 15%, 30%, and 45%.
Causality: Isoxazole carbohydrazides possess bonds with vastly different dissociation thresholds. The carbohydrazide tail fragments easily at low energies (15% NCE), yielding the acylium ion. However, the robust isoxazole core requires higher energies (>30% NCE) to induce N-O bond scission. Stepped energy acquisition multiplexes these fragmentation events into a single, comprehensive composite spectrum, providing an internal validation of the entire molecular structure in one scan.
References
Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study
Educational Administration: Theory and Practice
URL:[Link][1]
New water-soluble isoxazole-linked 1,3,4-oxadiazole derivative with delocalized positive charge
PubMed Central (PMC) - NIH
URL: [Link][2]
WO2021127643A1 - Fluoroalkyl-oxadiazoles and uses thereof
Google Patents
URL: [4]
Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation
PubMed Central (PMC) - NIH
URL: [Link][5]
Solubility Profiling and Handling of 5-(Methoxymethyl)isoxazole-3-carbohydrazide: A Technical Guide
As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the physicochemical behavior of these intermediates is paramount. 5-(Methoxymethyl)isoxazole-3-carbohydra...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery pipelines increasingly rely on highly functionalized heterocyclic building blocks, understanding the physicochemical behavior of these intermediates is paramount. 5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-12-9) is a critical intermediate utilized in the synthesis of complex pharmacophores, most notably triazolo-phthalazine derivatives that function as α5-GABAA receptor inverse agonists [1].
Because this compound bridges a highly polar carbohydrazide moiety with a moderately lipophilic methoxymethyl-substituted isoxazole ring, its solubility profile dictates both its synthetic utility and its behavior in biological assay preparations. This whitepaper provides an in-depth analysis of its solubility characteristics, practical handling guidelines, and self-validating protocols for empirical solubility determination.
Physicochemical Profiling & Structural Causality
The solubility of 5-(Methoxymethyl)isoxazole-3-carbohydrazide is governed by the competing electronic and steric effects of its functional groups. As a Senior Application Scientist, it is crucial to look beyond the molecular weight (171.15 g/mol ) and analyze the structural causality behind its solvation dynamics:
The Isoxazole Core: Provides aromaticity and moderate polarity. The heteroatoms (N and O) within the ring act as weak hydrogen-bond acceptors, contributing to its solubility in polar organic solvents [3].
The Methoxymethyl Ether (-CH₂OCH₃): This flexible side chain introduces a highly accessible oxygen atom that acts as a hydrogen-bond acceptor. While the methyl group slightly increases the overall lipophilicity (LogP) compared to a free hydroxyl group, it prevents the formation of strong intermolecular hydrogen-bond networks that typically make crystalline solids difficult to dissolve.
The Carbohydrazide Moiety (-C(=O)NHNH₂): This is the primary driver of the compound's polarity. It contains multiple strong hydrogen-bond donors (NH, NH₂) and an acceptor (C=O). This group allows the molecule to interact favorably with water, though the lipophilic pull of the isoxazole core prevents it from being freely soluble in purely aqueous environments.
Promotes solubility in protic solvents (Water, Alcohols).
H-Bond Acceptors
6 (N, O atoms)
Excellent interaction with polar aprotic solvents.
Predicted LogP
~ -0.2 to 0.5
Amphiphilic nature; requires co-solvents for high-concentration aqueous assays.
Solvent System Selection & Practical Handling
The dual nature of 5-(Methoxymethyl)isoxazole-3-carbohydrazide requires strategic solvent selection depending on the downstream application.
Synthetic Applications (Polar Aprotic Solvents)
For chemical synthesis, particularly condensation and cyclization reactions, N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the solvents of choice. The compound exhibits excellent solubility in these media because the polar aprotic solvents effectively solvate the carbohydrazide group without competing for hydrogen-bond donors. In patented synthetic routes, this compound is dissolved in DMF and reacted at 90°C to ensure complete homogeneity and rapid reaction kinetics [1].
Analytical and Assay Applications (Aqueous Systems)
For biological or analytical profiling, the compound must often be introduced into aqueous buffers. Because its thermodynamic solubility in water is limited by the isoxazole core, the standard industry practice is to prepare a highly concentrated stock solution in DMSO (e.g., 10 mM to 50 mM) and perform a "solvent-shift" by spiking this stock into a 50 mM phosphate buffer (pH 7.4).
To generate reliable data for drug development, solubility must be measured using self-validating protocols. We differentiate between Kinetic Solubility (the point of precipitation when shifting from an organic stock to an aqueous buffer) and Thermodynamic Solubility (the true equilibrium of the solid lattice in a solvent).
Workflow comparing Kinetic and Thermodynamic solubility determination for the target compound.
This is the gold standard for determining the absolute solubility of 5-(Methoxymethyl)isoxazole-3-carbohydrazide [2].
Preparation: Weigh approximately 2-3 mg of the solid compound into a glass vial.
Solvent Addition: Add 1.0 mL of 50 mM phosphate buffer (pH 7.4). Causality: A buffered system is required to prevent local pH shifts caused by the basicity of the hydrazide group, which would artificially alter the solubility reading.
Equilibration: Cap the vial and place it on an orbital shaker at 25°C for 24 hours. Causality: 24 hours ensures that the dissolution rate equals the precipitation rate, overcoming any transient supersaturation states.
Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
Analysis & Self-Validation: Quantify the concentration using HPLC-UV against a standard curve prepared in DMSO.
Validation Check: Inspect the chromatogram for secondary peaks. If the carbohydrazide degrades via hydrolysis during the 24-hour incubation, the parent peak area will decrease, falsely indicating low solubility. The mass balance must remain intact to validate the result.
Used to determine the maximum concentration achievable in assays before precipitation occurs.
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Serial Dilution: Create a dilution series of the stock in DMSO.
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 495 µL of aqueous buffer (pH 7.4) in a 96-well plate (final DMSO concentration = 1%).
Incubation & Analysis: Incubate for 2 hours at room temperature. Measure light scattering using a nephelometer.
Validation Check: Include a known insoluble compound (e.g., Amiodarone) as a positive control for precipitation, and a blank (buffer + 1% DMSO) to establish the baseline scattering threshold. The kinetic solubility limit is defined as the concentration where scattering significantly exceeds the blank.
Impact of Solubility on Downstream Synthesis
Understanding the solubility of 5-(Methoxymethyl)isoxazole-3-carbohydrazide is not just an analytical exercise; it directly dictates synthetic workup strategies.
When this compound is reacted with an electrophile (such as a chloro-substituted phthalazine core) to form a triazolo-phthalazine derivative, the reaction is typically run in DMF. Upon completion, the reaction mixture is poured into ice water [1].
The Causality of Precipitation: The starting carbohydrazide is highly polar and retains moderate solubility in the DMF/water mixture. However, the resulting triazolo-phthalazine product loses the primary hydrogen-bond donors of the hydrazide group during cyclization, drastically increasing its lipophilicity. Consequently, the product crashes out of the aqueous phase as a precipitate, while unreacted 5-(Methoxymethyl)isoxazole-3-carbohydrazide and polar byproducts remain dissolved in the aqueous layer. This differential solubility allows for rapid, high-purity isolation via simple filtration.
Synthetic application of the carbohydrazide intermediate in DMF to form triazolo-phthalazines.
References
Title: Phthalazine isoxazole alkoxy derivatives, preparation method thereof, pharmaceutical composition and use thereof.
Title: Isoxazole: A Bioactive Five-Membered Heterocycle With Diverse Applications.
Source: ResearchGate
URL: [Link]
Exploratory
Strategic Deployment of Isoxazole Carbohydrazides: Multi-Target Directed Ligands in Neurology and Oncology
Executive Briefing As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the evaluation of isoxazole carbohydrazides through the lens of rational drug design and high-throughp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the evaluation of isoxazole carbohydrazides through the lens of rational drug design and high-throughput validation. The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—provides a rigid, yet electronically versatile pharmacophore. When functionalized with a carbohydrazide moiety (–CO–NH–NH₂), the resulting scaffold gains exceptional hydrogen-bonding capacity. This structural synergy enables bidentate interactions with complex metalloenzymes and kinase hinge regions, positioning these derivatives as highly effective Multi-Target Directed Ligands (MTDLs) for neurodegenerative diseases and aggressive malignancies[1].
Structural Rationale & Pharmacophore Dynamics
The therapeutic efficacy of isoxazole carbohydrazides is rooted in their precise spatial geometry. The planar, aromatic nature of the isoxazole core allows for optimal π-π stacking within the hydrophobic pockets of target proteins. Concurrently, the carbohydrazide tail acts as an adaptive hydrogen bond donor/acceptor pair.
In enzymatic targets like Acetylcholinesterase (AChE), this allows the isoxazole core to anchor in the Peripheral Anionic Site (PAS) while the carbohydrazide linker extends deep into the Catalytic Active Site (CAS), effectively blocking substrate entry[2]. In oncology, this same flexibility allows the carbohydrazide to form critical hydrogen bonds with the DFG (Asp-Phe-Gly) motif of kinase domains, locking the enzyme in an inactive conformation[3].
Multi-target pharmacological landscape of isoxazole carbohydrazides in neurology and oncology.
AChE and BuChE Inhibition: The cholinergic deficit in Alzheimer's disease (AD) is primarily managed by inhibiting Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). Recent syntheses of methyl indole-isoxazole carbohydrazides have yielded potent, competitive AChE inhibitors. By spanning both the CAS and PAS, these compounds prevent the hydrolysis of acetylcholine, restoring synaptic transmission[4].
BACE1 Inhibition: β-secretase 1 (BACE1) is responsible for cleaving the amyloid precursor protein (APP) into neurotoxic Aβ peptides. Isoxazole carbohydrazide derivatives have demonstrated sub-micromolar BACE1 inhibition, addressing the underlying pathophysiology of amyloid plaque formation rather than just symptomatic relief[2].
MAO-B Selectivity: Monoamine oxidase B (MAO-B) degrades dopamine in the brain, exacerbating Parkinson's disease. Structural modifications of the nonselective inhibitor isocarboxazid into phenyl-substituted isoxazole carbohydrazides have resulted in highly selective MAO-B inhibitors, preserving endogenous dopamine levels without the hypertensive crisis associated with MAO-A inhibition[3][5].
Oncology & Anti-Angiogenesis
VEGFR2 Kinase Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is the primary driver of tumor angiogenesis. Isoxazole-based hydrazones (synthesized directly from carbohydrazides) act as potent VEGFR2 inhibitors. They induce pre-G1 accumulation and G2/M cell cycle arrest, outperforming standard chemotherapeutics like Sorafenib in hepatocellular carcinoma (HepG2) models[3][5].
Quantitative Efficacy Benchmarks
To contextualize the potency of these scaffolds, the following table summarizes the quantitative in vitro data of leading isoxazole carbohydrazide derivatives against their primary targets.
Compound Class / Derivative
Primary Target
Biological Model / Cell Line
IC₅₀ Value
Reference Standard (IC₅₀)
Indole-isoxazole carbohydrazide (5d)
AChE
Electrophorus electricus AChE
29.46 µM
Donepezil (0.04 µM)
Indole-isoxazole carbohydrazide (5d)
BACE1
Human recombinant BACE1
2.85 µM
Not Specified
Isoxazole hydrazone (10c)
VEGFR2
HepG2 (Hepatocellular carcinoma)
0.69 µM
Sorafenib (3.99 µM)
Phenylisoxazole derivative (9a)
α-Glucosidase
Saccharomyces cerevisiae
292.2 µM
Acarbose (750.2 µM)
Validated Experimental Workflows
A self-validating experimental protocol is critical for ensuring reproducibility in drug screening. Below are the step-by-step methodologies for the two primary assays used to evaluate the neurological and oncological efficacy of these compounds.
Step-by-step kinetic workflow for the in vitro modified Ellman's assay.
Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Assay)
This assay quantifies the ability of the isoxazole carbohydrazide to inhibit acetylcholine hydrolysis.
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the chromogen DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and the substrate ATCI (acetylthiocholine iodide) in the buffer.
Causality: DTNB is utilized because its reaction with the hydrolysis product (thiocholine) produces a highly absorptive yellow anion (5-thio-2-nitrobenzoate), allowing precise spectrophotometric tracking of enzyme activity.
Enzyme-Inhibitor Pre-incubation: Add 20 µL of the AChE enzyme solution (0.28 U/mL) to 100 µL of the test compound (diluted in DMSO/buffer) in a 96-well plate. Incubate at 25°C for 15 minutes.
Causality: Pre-incubation is critical for time-dependent, competitive inhibitors. It allows the isoxazole carbohydrazide to establish equilibrium within the narrow active site gorge of AChE before the substrate outcompetes it.
Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.
Causality: Keeping the substrate concentration near its
Km
ensures the assay remains highly sensitive to competitive inhibition, preventing substrate saturation from masking the drug's effect.
Kinetic Readout: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Causality: Capturing the linear initial velocity (
V0
) is strictly required for accurate Michaelis-Menten kinetic modeling and subsequent
IC50
/
Ki
calculations.
Protocol B: Cell Viability & Cytotoxicity (MTT Assay for Oncology)
Used to evaluate the anti-proliferative effects against VEGFR2-overexpressing cell lines (e.g., HepG2).
Cell Seeding: Seed HepG2 cells at a density of
1×104
cells/well in a 96-well plate and incubate at 37°C in 5% CO₂ for 24 hours.
Causality: Allowing 24 hours for attachment ensures the cells have recovered from trypsinization and are in the logarithmic growth phase when exposed to the therapeutic agent.
Compound Treatment: Treat cells with serial dilutions of the isoxazole carbohydrazide (0.1 µM to 100 µM) and incubate for 48 hours.
Causality: Serial dilutions establish a robust dose-response curve, which is mathematically necessary for calculating the half-maximal inhibitory concentration (
IC50
).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow, water-soluble MTT into insoluble, purple formazan crystals. Dead cells cannot perform this reduction.
Solubilization & Readout: Remove the media, add 100 µL of DMSO to dissolve the formazan crystals, and measure absorbance at 570 nm.
Causality: DMSO fully solubilizes the crystals, allowing the optical density (OD) to be directly proportional to the viable cell count.
Conclusion
Isoxazole carbohydrazides represent a privileged scaffold in medicinal chemistry. By acting as Multi-Target Directed Ligands (MTDLs), they bypass the limitations of the traditional "one-target, one-drug" paradigm. Their ability to simultaneously inhibit AChE and BACE1 offers a disease-modifying approach to Alzheimer's, while their potent VEGFR2 antagonism provides a highly selective mechanism for starving hepatocellular carcinomas of their blood supply. Future lead optimization should focus on fine-tuning the lipophilicity of the carbohydrazide tail to maximize Blood-Brain Barrier (BBB) penetration for neurological applications, while enhancing kinase hinge-binding affinity for oncological deployment.
References
Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice.
URL:[Link]
Synthesis of isoxazole carbohydrazides 5a-j. ResearchGate.
URL:[Link]
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. ResearchGate.
URL: [Link]
Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports (Nature Portfolio).
URL:[Link]
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide from its corresponding carboxylic acid. Is...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide from its corresponding carboxylic acid. Isoxazole-based carbohydrazides are of significant interest in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1] This guide presents two robust and validated protocols: a traditional two-step method involving an intermediate ester, and a more direct one-pot synthesis utilizing a peptide coupling agent. The underlying chemical principles, mechanistic insights, and critical experimental parameters are discussed in-depth to ensure successful and reproducible synthesis. Additionally, comprehensive safety protocols for handling hazardous reagents such as hydrazine are outlined.
Introduction: The Significance of Isoxazole Carbohydrazides in Drug Discovery
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds.[2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an attractive component in the design of enzyme inhibitors and receptor modulators. The derivatization of the isoxazole core, particularly at the 3- and 5-positions, has led to the discovery of potent antimicrobial, anti-inflammatory, and anticancer agents.
The carbohydrazide functional group (-CONHNH2) serves as a crucial pharmacophore and a versatile synthetic handle. It can be readily converted into a wide range of other functional groups and heterocyclic systems, such as hydrazones, pyrazoles, and oxadiazoles, further expanding the chemical space for drug discovery. The synthesis of isoxazole-based carbohydrazides, therefore, represents a key step in the development of new chemical entities with therapeutic potential.[1]
This guide focuses on the synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide, a specific isoxazole derivative with potential applications in pharmaceutical research.
Synthetic Strategies: A Tale of Two Pathways
The conversion of a carboxylic acid to a carbohydrazide can be accomplished through several synthetic routes. The choice of method often depends on the substrate's reactivity, the desired purity of the final product, and the scalability of the reaction. Here, we detail two of the most effective and commonly employed strategies.
The Two-Step Approach: Esterification Followed by Hydrazinolysis
This classical and reliable method involves two distinct chemical transformations:
Esterification: The carboxylic acid is first converted to an ester, typically a methyl or ethyl ester. This is achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The esterification step serves to activate the carboxyl group, making it more susceptible to nucleophilic attack.
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the stable carbohydrazide.
This two-step approach is often favored for its clean conversion and the ease of purification of the intermediate ester.
The One-Pot Approach: Direct Conversion with a Coupling Agent
Modern synthetic chemistry often favors one-pot reactions for their efficiency and reduced waste. In this approach, a coupling agent is used to directly activate the carboxylic acid in situ, facilitating its reaction with hydrazine. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are commonly used for this purpose.[3]
The mechanism involves the carboxylic acid adding to the DCC to form a highly reactive O-acylisourea intermediate.[3] This intermediate acts as an excellent leaving group, which is then readily displaced by hydrazine to yield the desired carbohydrazide. This method avoids the need to isolate the intermediate ester, potentially saving time and resources.
Reaction Mechanisms
A solid understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthetic protocols.
Fischer-Speier Esterification
The acid-catalyzed esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Hydrazinolysis of Esters
This reaction is also a nucleophilic acyl substitution. The nitrogen atom of hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The alkoxy group is subsequently eliminated as an alcohol, yielding the carbohydrazide.
DCC-Mediated Amide Bond Formation
The mechanism of DCC coupling is a well-established process in peptide synthesis and is analogous here for carbohydrazide formation.
Figure 1: Simplified workflow of DCC-mediated carbohydrazide synthesis.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. Adherence to all safety precautions is paramount.
Safety First: Handling Hydrazine
Hydrazine and its hydrates are highly toxic, corrosive, and potentially carcinogenic.[4][5][6] All manipulations involving hydrazine must be conducted in a certified chemical fume hood.[4][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat, must be worn at all times.[6][7] Have an emergency plan in place and ensure access to a safety shower and eyewash station.[8]
Protocol 1: Two-Step Synthesis via Esterification and Hydrazinolysis
This protocol is a reliable method for producing high-purity 5-(methoxymethyl)isoxazole-3-carbohydrazide.
Step 1: Synthesis of Methyl 5-(methoxymethyl)isoxazole-3-carboxylate
Figure 2: Workflow for the esterification of 5-(methoxymethyl)isoxazole-3-carboxylic acid.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
5-(methoxymethyl)isoxazole-3-carboxylic acid
157.12
10.0
1.57 g
Methanol (anhydrous)
32.04
-
50 mL
Sulfuric acid (concentrated)
98.08
catalytic
~0.1 mL
Saturated sodium bicarbonate solution
-
-
As needed
Brine
-
-
As needed
Anhydrous sodium sulfate
142.04
-
As needed
Ethyl acetate
88.11
-
As needed
Silica gel
-
-
As needed
Procedure:
To a stirred solution of 5-(methoxymethyl)isoxazole-3-carboxylic acid (1.57 g, 10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1 mL).
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (25 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl 5-(methoxymethyl)isoxazole-3-carboxylate.
Step 2: Synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
Methyl 5-(methoxymethyl)isoxazole-3-carboxylate
171.15
8.0
1.37 g
Ethanol
46.07
-
40 mL
Hydrazine hydrate (~64% solution)
50.06
40.0
~2.0 mL
Procedure:
Dissolve the methyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.37 g, 8.0 mmol) in ethanol (40 mL) in a round-bottom flask.
To this solution, add hydrazine hydrate (~2.0 mL, 40.0 mmol) dropwise with stirring at room temperature.
Heat the reaction mixture to reflux for 2-4 hours.
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
Dry the product under vacuum to obtain 5-(methoxymethyl)isoxazole-3-carbohydrazide.
Protocol 2: One-Pot Synthesis using DCC
This protocol offers a more streamlined approach to the synthesis of the target carbohydrazide.
Figure 3: Workflow for the one-pot synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide using DCC.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity (mmol)
Mass/Volume
5-(methoxymethyl)isoxazole-3-carboxylic acid
157.12
10.0
1.57 g
N,N'-Dicyclohexylcarbodiimide (DCC)
206.33
11.0
2.27 g
Hydrazine hydrate (~64% solution)
50.06
12.0
~0.6 mL
Anhydrous Tetrahydrofuran (THF)
72.11
-
50 mL
Dichloromethane (DCM)
84.93
-
As needed
Procedure:
Dissolve 5-(methoxymethyl)isoxazole-3-carboxylic acid (1.57 g, 10.0 mmol) in anhydrous THF (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0°C in an ice bath.
Add DCC (2.27 g, 11.0 mmol) to the cooled solution with stirring.
Stir the mixture at 0°C for 30 minutes.
Slowly add hydrazine hydrate (~0.6 mL, 12.0 mmol) dropwise to the reaction mixture, maintaining the temperature at 0°C.
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of THF or DCM.
Combine the filtrate and washings and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5-(methoxymethyl)isoxazole-3-carbohydrazide.
Characterization and Data Analysis
The identity and purity of the synthesized 5-(methoxymethyl)isoxazole-3-carbohydrazide should be confirmed by standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and N-H stretches).
Melting Point Analysis: To assess the purity of the crystalline product.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low yield in Protocol 1
Incomplete esterification or hydrazinolysis.
Increase reaction time or temperature for the respective step. Ensure the use of anhydrous methanol for esterification. Use a larger excess of hydrazine.
Low yield in Protocol 2
Deactivation of DCC by moisture. Incomplete reaction.
Use anhydrous solvents and reagents. Increase reaction time or consider adding a catalytic amount of an activating agent like HOBt.
Product is difficult to purify
Presence of unreacted starting materials or by-products (e.g., DCU).
For Protocol 1, ensure complete purification of the intermediate ester. For Protocol 2, ensure complete removal of DCU by filtration. Recrystallization may need to be optimized with different solvent systems.
Side reactions observed
For Protocol 2, formation of N-acylurea by-product.
Add hydrazine soon after the activation with DCC. Avoid prolonged reaction times at elevated temperatures.
Conclusion
This application note provides two detailed and reliable protocols for the synthesis of 5-(methoxymethyl)isoxazole-3-carbohydrazide. The choice between the two-step and one-pot methods will depend on the specific requirements of the researcher, including desired purity, scalability, and available resources. By understanding the underlying chemistry and adhering to the detailed procedures and safety precautions, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry.
References
Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved March 7, 2026, from [Link]
Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety, The University of New Mexico. Retrieved March 7, 2026, from [Link]
Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. (2026, March 2). Hoo Chemtec. Retrieved March 7, 2026, from [Link]
Hydrazine - Standard Operating Procedure. (n.d.). UC Santa Barbara Environmental Health & Safety. Retrieved March 7, 2026, from [Link]
Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. (n.d.). Educational Administration: Theory and Practice. Retrieved March 7, 2026, from [Link]
Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chem LibreTexts. Retrieved March 7, 2026, from [Link]
A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. (n.d.). Zeitschrift für Naturforschung B. Retrieved March 7, 2026, from [Link]
Preparation and Reaction Mechanisms of Carboxylic Anhydrides. (2020, February 25). Chemistry Steps. Retrieved March 7, 2026, from [Link]
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). Molecules. Retrieved March 7, 2026, from [Link]
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (n.d.). Indian Journal of Chemistry. Retrieved March 7, 2026, from [Link]
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013, November 5). MDPI. Retrieved March 7, 2026, from [Link]
Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
Mechanism of the reaction of carbodiimides with carboxylic acids. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis of heteroaromatic carboxylic acids by carbonylation of hetaryl halides with catalysts based on cobalt carbonyl modified with epoxides. (n.d.). Scilit. Retrieved March 7, 2026, from [Link]
Advances in the synthesis of aromatic and heteroaromatic carboxylic acids and their esters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis of 3-carbohydrazide derivatives 3. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
5-methyl-3-isoxazole carboxylic acid hydrazides. (n.d.). Google Patents.
Synthesis of Heteroaromatic Compounds. (2023, April 19). Molecules. Retrieved March 7, 2026, from [Link]
Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2026, February 12). RSC Advances. Retrieved March 7, 2026, from [Link]
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025, March 5). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024, January 16). Molbank. Retrieved March 7, 2026, from [Link]
ISOXAZOLE – A POTENT PHARMACOPHORE. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
A simple and novel method for the direct conversion of carboxylic acids into thioamides. (n.d.). Tetrahedron Letters. Retrieved March 7, 2026, from [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022, August 31). Molecules. Retrieved March 7, 2026, from [Link]
Application Notes and Protocols: The Emerging Role of 5-(Methoxymethyl)isoxazole-3-carbohydrazide in Medicinal Chemistry
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and structural rigidity, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it an ideal scaffold for the design of novel therapeutic agents.[3][5] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][5][6] The carbohydrazide functional group, when appended to the isoxazole core, introduces an additional layer of chemical reactivity and potential for biological interactions, making isoxazole-carbohydrazides a particularly promising class of compounds for drug development.[5][7]
This guide focuses on a specific, yet representative member of this class: 5-(Methoxymethyl)isoxazole-3-carbohydrazide . We will explore its synthetic accessibility, potential applications in medicinal chemistry, and provide detailed protocols for its synthesis and biological evaluation. While this specific molecule may be less extensively studied than the broader class, its structure embodies the key features that make isoxazole-carbohydrazides a fertile ground for new discoveries.
Chemical Profile of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
The synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide, and isoxazole-3-carbohydrazides in general, typically follows a multi-step sequence starting from readily available precursors. The core of the strategy lies in the construction of the isoxazole ring, followed by the elaboration of the carbohydrazide moiety.
A common and versatile method for constructing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2][5][9] The carbohydrazide is then typically formed by the reaction of a corresponding ester with hydrazine hydrate.[10]
Caption: Generalized synthetic workflow for 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Detailed Protocol: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
This protocol is a representative method adapted from general procedures for the synthesis of isoxazole carbohydrazides.[10][11]
Part 1: Synthesis of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate
Reaction Setup: To a solution of ethyl propiolate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base, for example, triethylamine (TEA) (1.1 eq).
Generation of Nitrile Oxide: In a separate flask, prepare a solution of the appropriate hydroximoyl chloride. This can be generated in situ from the corresponding aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS).
Cycloaddition: Slowly add the solution of the hydroximoyl chloride to the alkyne solution at room temperature. The reaction is typically stirred for 12-24 hours.
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-(methoxymethyl)isoxazole-3-carboxylate.
Part 2: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Reaction Setup: Dissolve the ethyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
Hydrazinolysis: Add hydrazine hydrate (10-20 eq) to the solution.[10]
Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for 4-8 hours.
Isolation of Product: After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold water or ethanol, and dried under vacuum to yield 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Applications in Medicinal Chemistry: A Landscape of Possibilities
The isoxazole-carbohydrazide scaffold is a versatile platform for the development of new drugs targeting a wide range of diseases.[5][6] The methoxymethyl substituent at the 5-position of the isoxazole ring can influence the compound's pharmacokinetic properties, such as solubility and metabolic stability, while the carbohydrazide moiety serves as a key pharmacophore for interacting with biological targets.
Potential Therapeutic Areas
Anticancer Agents: Many isoxazole derivatives have demonstrated potent anticancer activity by targeting various signaling pathways involved in tumor growth and proliferation.[12][13] The carbohydrazide moiety can be further derivatized to generate compounds that inhibit key enzymes such as histone deacetylases (HDACs) or protein kinases.
Antimicrobial Agents: The isoxazole nucleus is present in several clinically used antibiotics. Isoxazole-carbohydrazides have shown promise as antibacterial and antifungal agents, potentially through the inhibition of essential microbial enzymes.[5][14][15]
Anti-inflammatory Agents: Isoxazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammation.[3][16] The structural features of 5-(Methoxymethyl)isoxazole-3-carbohydrazide make it a candidate for development as a novel anti-inflammatory drug.
Neuroprotective Agents: Emerging research suggests that isoxazole-containing compounds may have neuroprotective effects, making them potential leads for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][17]
Caption: Potential therapeutic applications of 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Protocol: In Vitro Evaluation of COX-2 Inhibitory Activity
This protocol describes a representative assay to evaluate the potential of 5-(Methoxymethyl)isoxazole-3-carbohydrazide as a selective COX-2 inhibitor, a common target for anti-inflammatory drugs.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-(Methoxymethyl)isoxazole-3-carbohydrazide against human recombinant COX-2 enzyme.
Materials:
Human recombinant COX-2 enzyme
Arachidonic acid (substrate)
Fluorometric or colorimetric probe for prostaglandin detection
Test compound: 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Reference compound: Celecoxib (a known selective COX-2 inhibitor)
Assay buffer (e.g., Tris-HCl)
96-well microplates
Microplate reader
Procedure:
Compound Preparation: Prepare a stock solution of 5-(Methoxymethyl)isoxazole-3-carbohydrazide in DMSO. Serially dilute the stock solution to obtain a range of test concentrations.
Enzyme and Substrate Preparation: Prepare working solutions of COX-2 enzyme and arachidonic acid in the assay buffer.
Assay Protocol:
a. To the wells of a 96-well plate, add the assay buffer.
b. Add the test compound at various concentrations or the reference compound.
c. Add the COX-2 enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
d. Initiate the reaction by adding arachidonic acid to all wells.
e. Incubate the plate for a further period (e.g., 10 minutes) at 37°C.
f. Stop the reaction and measure the product formation (prostaglandin H2 or its downstream products) using a suitable detection method (e.g., fluorescence or absorbance) with a microplate reader.
Data Analysis:
a. Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control (DMSO).
b. Plot the percentage of inhibition against the logarithm of the compound concentration.
c. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion and Future Directions
5-(Methoxymethyl)isoxazole-3-carbohydrazide represents a promising starting point for the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure embodies the key features of the broader isoxazole-carbohydrazide class, which has demonstrated significant potential across multiple disease areas.[5] Further research should focus on the derivatization of the carbohydrazide moiety to create libraries of related compounds for screening against a wide range of biological targets. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these novel isoxazole derivatives, ultimately paving the way for the development of next-generation therapeutics.
References
Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice.
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC.
Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications.
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC.
Synthesis of isoxazole carbohydrazides 5a-j | Download Scientific Diagram. ResearchGate.
Synthesis of 3‐carbohydrazide derivatives 3. [a] Reaction conditions:... ResearchGate.
EVALUATION OF ANTIBACTERIAL ACTIVITY 5-AMINO-3-METHYLISOXAZOLE-4-CARBOHYDRAZIDE AND 5-AMINOISOXAZOLE[5,4-d]PYRIMIDIN-4-ONE DERIVATIVES. ResearchGate.
Design, Synthesis and Biological Evaluation of Isoxazole Bearing N-Arylpyrazole Derivatives as Anticancer Agents | Request PDF. ResearchGate.
A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives. Benchchem.
Full article: Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Taylor & Francis.
(PDF) Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC.
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PMC.
Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed.
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. [No Source Found].
Isoxazole Derivatives as Regulators of Immune Functions. MDPI.
Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Upd
The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery. Benchchem.
Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. RSC Medicinal Chemistry (RSC Publishing).
Application Notes and Protocols: Isoxazole Carbohydrazides as Versatile Enzyme Inhibitors
Introduction: The Isoxazole Carbohydrazide Scaffold in Drug Discovery The isoxazole ring is a privileged five-membered heterocyclic motif that has been a cornerstone in medicinal chemistry for decades.[1][2] Its unique e...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazole Carbohydrazide Scaffold in Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that has been a cornerstone in medicinal chemistry for decades.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into numerous FDA-approved drugs.[2] When functionalized with a carbohydrazide moiety, the resulting isoxazole carbohydrazide scaffold emerges as a highly versatile platform for the design of potent and selective enzyme inhibitors.[3][4] This guide provides an in-depth exploration of isoxazole carbohydrazides as enzyme inhibitors, detailing their synthesis, mechanisms of action, and practical protocols for their evaluation.
The inherent structural features of isoxazole carbohydrazides, including hydrogen bond donors and acceptors, and the rigid isoxazole core, allow for precise molecular recognition within enzyme active sites. Modifications to the isoxazole ring and the carbohydrazide tail can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties, making this scaffold a valuable tool for drug development professionals.[1][5]
General Synthesis of Isoxazole Carbohydrazides
The synthesis of isoxazole carbohydrazides typically follows a convergent and modular route, allowing for the generation of diverse compound libraries. The general synthetic pathway involves the formation of an isoxazole ester intermediate, followed by hydrazinolysis to yield the carbohydrazide.
A common approach begins with the Claisen-Schmidt condensation to form a chalcone, which then undergoes cyclization with hydroxylamine hydrochloride to yield the isoxazole ring.[6] Alternatively, a key step often involves the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring with a carboxylate group, which is then converted to the carbohydrazide.[7][8]
Below is a generalized workflow for the synthesis of isoxazole carbohydrazides:
Caption: Generalized synthetic workflow for isoxazole carbohydrazides.
This modular synthesis allows for the introduction of various substituents on the isoxazole ring and the phenyl rings, which is crucial for structure-activity relationship (SAR) studies.[7]
Mechanisms of Enzyme Inhibition
Isoxazole carbohydrazides have been shown to inhibit a wide array of enzymes through diverse mechanisms, often acting as competitive inhibitors that bind to the enzyme's active site.
Competitive Inhibition
In many cases, the isoxazole carbohydrazide scaffold mimics the structure of the endogenous substrate or a transition state, allowing it to bind reversibly to the enzyme's active site. This binding event prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The interactions are typically driven by a combination of hydrogen bonds, hydrophobic interactions, and sometimes coordination with metal ions in the active site.[7][9]
For instance, certain indole-isoxazole carbohydrazides have been identified as competitive inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease.[7][10] The inhibitor binds to the catalytic active site of AChE, preventing the breakdown of the neurotransmitter acetylcholine.
Caption: Mechanism of competitive inhibition by isoxazole carbohydrazides.
Targeted Enzyme Classes and Application Protocols
The versatility of the isoxazole carbohydrazide scaffold has led to its application as an inhibitor for a broad range of enzyme classes.
Principle: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[7]
Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the well-established Ellman's method.
Materials:
Recombinant human AChE or BuChE
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
Isoxazole carbohydrazide inhibitor stock solution (in DMSO)
96-well microplate reader
Procedure:
Prepare Reagent Solutions:
Prepare a stock solution of the isoxazole carbohydrazide inhibitor in DMSO.
Prepare working solutions of the inhibitor by diluting the stock solution in phosphate buffer.
Prepare substrate solutions (ATCI or BTCI) and DTNB solution in phosphate buffer.
Assay Setup:
In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.
Add 50 µL of the enzyme solution (AChE or BuChE) to each well and pre-incubate for 10 minutes at room temperature.[7]
To initiate the reaction, add 50 µL of the DTNB solution followed by 25 µL of the substrate solution (ATCI or BTCI).
Data Acquisition:
Immediately measure the absorbance at 412 nm every minute for 15 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction for each inhibitor concentration.
Determine the percentage of inhibition relative to a control without the inhibitor.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Data Presentation:
Compound
Target Enzyme
IC₅₀ (µM)
Indole-isoxazole 5d
AChE
29.46 ± 0.31
Reference (Donepezil)
AChE
Value
Data is illustrative and should be replaced with experimental results.[7]
β-secretase (BACE1)
Application: Alzheimer's disease.
Principle: BACE1 is a key enzyme in the production of amyloid-β (Aβ) peptides, which form plaques in the brains of Alzheimer's patients.[7][10] Inhibiting BACE1 reduces the formation of these neurotoxic plaques.
Protocol: In Vitro BACE1 FRET Assay
Materials:
Recombinant human BACE1
BACE1 FRET substrate (e.g., a peptide with a fluorophore and a quencher)
Sodium acetate buffer (pH 4.5)
Isoxazole carbohydrazide inhibitor stock solution (in DMSO)
96-well black microplate
Fluorescence plate reader
Procedure:
Prepare Solutions:
Prepare a stock solution of the isoxazole carbohydrazide inhibitor in DMSO.
Create a dilution series of the inhibitor in sodium acetate buffer.
Assay Setup:
In a 96-well black plate, add the inhibitor solutions at various concentrations.
Add the BACE1 enzyme solution and incubate for 15 minutes at room temperature.
Initiate the reaction by adding the BACE1 FRET substrate.
Data Acquisition:
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
Data Analysis:
Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.
Determine the percentage of inhibition for each inhibitor concentration.
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation:
Compound
Target Enzyme
IC₅₀ (µM)
Indole-isoxazole 5d
BACE1
2.85 ± 0.09
Reference (OM99-2)
BACE1
0.014 ± 0.003
Illustrative data based on published studies.[7][10]
Cyclooxygenases (COX-1 and COX-2)
Application: Anti-inflammatory and analgesic agents.
Principle: COX enzymes are involved in the synthesis of prostaglandins, which are mediators of inflammation and pain.[6][9] Selective inhibition of COX-2 over COX-1 is desirable to reduce gastrointestinal side effects associated with non-selective NSAIDs.[9]
Protocol: In Vitro COX Inhibition Assay
Materials:
Purified ovine COX-1 or human recombinant COX-2
Arachidonic acid (substrate)
Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)
Isoxazole carbohydrazide inhibitor stock solution (in DMSO)
EIA kit for prostaglandin E₂ (PGE₂) measurement
Procedure:
Prepare Solutions:
Prepare a stock solution of the isoxazole carbohydrazide inhibitor in DMSO.
Prepare working dilutions of the inhibitor in the reaction buffer.
Assay Setup:
Pre-incubate the enzyme (COX-1 or COX-2) with the inhibitor at various concentrations for a specified time.
Initiate the reaction by adding arachidonic acid.
Incubate for a defined period at 37°C.
Stop the reaction by adding a stopping reagent (e.g., a strong acid).
Data Acquisition:
Measure the concentration of PGE₂ produced using a competitive EIA kit according to the manufacturer's instructions.
Data Analysis:
Calculate the percentage of COX inhibition for each inhibitor concentration.
Determine the IC₅₀ values for both COX-1 and COX-2.
Calculate the selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Application: Diuretics, anti-glaucoma agents, and potential anti-cancer and anti-bacterial agents.[8][11]
Principle: CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isoforms has therapeutic benefits.
Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Esterase Assay)
Materials:
Purified human CA isoforms (e.g., hCA I, II) or bacterial CAs
p-Nitrophenyl acetate (p-NPA) as substrate
Tris-HCl buffer (pH 7.4)
Isoxazole carbohydrazide inhibitor stock solution (in DMSO)
96-well microplate reader
Procedure:
Prepare Solutions:
Prepare a stock solution of the isoxazole carbohydrazide inhibitor in DMSO.
Prepare serial dilutions of the inhibitor in the buffer.
Assay Setup:
In a 96-well plate, add the inhibitor solution at various concentrations.
Add the CA enzyme solution and pre-incubate.
Initiate the reaction by adding the p-NPA substrate solution.
Data Acquisition:
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.
Data Analysis:
Calculate the enzyme activity for each inhibitor concentration.
Determine the percentage of inhibition and the IC₅₀ value.
Data Presentation:
Compound
hCA I Ki (µM)
hCA II Ki (µM)
MtCA 3 Ki (µM)
Compound 12c
>10
>10
0.09
Acetazolamide (Ref.)
0.25
0.012
0.10
Illustrative data from studies on related isoxazole derivatives.[8]
Conclusion and Future Perspectives
Isoxazole carbohydrazides represent a promising and adaptable scaffold for the development of novel enzyme inhibitors. Their synthetic tractability allows for extensive SAR exploration, leading to the identification of potent and selective inhibitors for a wide range of therapeutic targets. The protocols outlined in this guide provide a solid foundation for researchers to evaluate the inhibitory potential of their own isoxazole carbohydrazide derivatives.
Future research in this area will likely focus on leveraging computational modeling and structure-based drug design to further refine the selectivity and pharmacokinetic profiles of these compounds. The exploration of isoxazole carbohydrazides as covalent inhibitors or as components of proteolysis-targeting chimeras (PROTACs) could also open up new avenues for therapeutic intervention.
Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(5), 4566-4576. [Link]
Maciąg-Dorszyńska, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(7), 1545. [Link]
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Scientific Reports, 14(1), 21115. [Link]
Maciąg-Dorszyńska, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. ResearchGate. [Link]
Maddipatla, M., et al. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 14(11), 2205-2216. [Link]
Chovatiya, P. P., & Shah, A. K. (2016). Synthesis of isoxazole carbohydrazides 5a-j. ResearchGate. [Link]
Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1248405. [Link]
Hawash, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30195-30210. [Link]
Ariston Publications. (2023). Carbohydrate-Isoxazole Hybrids: Design, Synthesis, and Therapeutic Applications in Drug Discovery. Ariston Publications. [Link]
El-Sayed, M. A. A., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 115, 105230. [Link]
A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 11(9), 1025-1045. [Link]
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. ResearchGate. [Link]
Al-Ostath, A., et al. (2024). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. PubMed. [Link]
Singh, U. P., & Sridevi, C. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(12), 2379-2405. [Link]
Application Note: Evaluating the Cytotoxicity and Apoptotic Mechanisms of Isoxazole Carbohydrazide Derivatives
Executive Summary & Pharmacological Context Isoxazole carbohydrazide derivatives have emerged as a privileged structural scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities, most notab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Context
Isoxazole carbohydrazide derivatives have emerged as a privileged structural scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities, most notably as potent, selective anticancer and immunomodulatory agents[1][2]. The unique electron-distributing properties of the isoxazole ring, combined with the hydrogen-bonding capacity of the carbohydrazide moiety, allow these compounds to interact with multiple intracellular targets.
Recent structure-activity relationship (SAR) studies demonstrate that these derivatives induce selective cytotoxicity in various human cancer cell lines (such as U251-MG glioblastoma, A375 melanoma, and HepG2 hepatocellular carcinoma) while sparing non-tumorigenic cells[3][4]. The primary mechanism of this targeted cell death is the induction of apoptosis via the generation of reactive oxygen species (ROS), formation of complexes with DNA Topoisomerase II, and the subsequent activation of caspase cascades[3].
This application note provides a comprehensive, self-validating methodological framework for researchers evaluating the cytotoxic and pro-apoptotic properties of novel isoxazole carbohydrazide compounds.
Mechanistic Pathway of Isoxazole-Induced Apoptosis
To properly design a cytotoxicity screening cascade, it is critical to understand the biological causality of cell death. Isoxazole carbohydrazides primarily trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways[2][3].
Fig 1: Dual intrinsic and extrinsic apoptotic signaling pathways induced by isoxazole derivatives.
Quantitative Data Summary: Cytotoxicity Profiles
The table below synthesizes the cytotoxic efficacy of representative isoxazole carbohydrazide classes across different in vitro models. This data establishes the expected therapeutic windows for subsequent assay development[2][3][4].
Causality & Rationale: The MTT assay is utilized because the reduction of the tetrazolium dye to insoluble formazan depends strictly on NAD(P)H-dependent cellular oxidoreductase enzymes. This provides a direct, quantifiable reflection of metabolic viability. Because highly conjugated isoxazole derivatives may inherently absorb light near the assay's read wavelength, including a "no-cell compound blank" is a critical self-validating step to prevent false-positive viability readings.
Step-by-Step Procedure:
Cell Seeding: Seed target cells (e.g., U251-MG or HepG2) in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete culture medium. Incubate for 24 h at 37°C, 5% CO₂ to allow adherence.
Compound Preparation: Dissolve the isoxazole carbohydrazide derivative in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Crucial: Ensure the final DMSO concentration in the wells does not exceed 0.1% (v/v) to prevent solvent-induced background cytotoxicity.
Treatment: Aspirate old media and add 100 µL of media containing the compound at varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include vehicle controls (0.1% DMSO) and positive controls (e.g., Doxorubicin). Incubate for 48 h or 72 h.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.
Formazan Solubilization: Carefully aspirate the media. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate in the dark for 15 minutes.
Quantification: Measure absorbance at 570 nm using a microplate reader, subtracting the background absorbance measured at 630 nm. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Apoptosis Assessment via Flow Cytometry (Annexin V-FITC/PI)
Causality & Rationale: Cytotoxicity can result from either apoptosis or necrosis. To prove the compound acts as a targeted anticancer agent, we must confirm apoptotic mechanisms[3]. During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which Annexin V binds with high affinity. Propidium Iodide (PI) is a membrane-impermeable DNA intercalator. This dual-staining system is self-validating: Annexin V+/PI- indicates early apoptosis, while Annexin V+/PI+ indicates late apoptosis. Primary necrosis (direct compound toxicity) would present as Annexin V-/PI+.
Step-by-Step Procedure:
Treatment: Treat cells in 6-well plates with the isoxazole derivative at
1/2×IC50
,
IC50
, and
2×IC50
concentrations for 48 hours.
Harvesting: Collect both the floating (dead/late apoptotic) cells in the media and the adherent cells (using enzyme-free detachment buffer or mild trypsinization to avoid cleaving PS receptors).
Washing: Centrifuge at 300 × g for 5 minutes. Wash the cell pellet twice with cold PBS.
Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., using FITC channel for Annexin V and PE/PerCP channel for PI). Capture at least 10,000 events per sample.
Causality & Rationale: To definitively link the observed apoptosis to the pathways modeled in Figure 1, downstream effector activation must be quantified. Isoxazole derivatives have been shown to upregulate Bax/Bcl-2 ratios, leading to Caspase 9 and subsequently Caspase 3 activation[2][3]. Using fluorogenic substrates specific to these caspases directly confirms the enzymatic execution of apoptosis.
Step-by-Step Procedure:
Lysate Preparation: Following a 24-hour treatment with the isoxazole compound, harvest
1×106
cells. Wash with cold PBS and lyse in 50 µL of chilled Cell Lysis Buffer (containing protease inhibitors, excluding caspase inhibitors).
Protein Quantification: Centrifuge lysates at 10,000 × g for 10 min at 4°C. Quantify protein concentration in the supernatant using a BCA assay to ensure equal protein loading.
Reaction Setup: In a black 96-well plate, add 50 µg of protein extract per well. Add 50 µL of 2X Reaction Buffer (containing 10 mM DTT).
Substrate Addition: Add 5 µL of the specific fluorogenic substrate (e.g., Ac-DEVD-AFC for Caspase-3, Ac-LEHD-AFC for Caspase-9) to a final concentration of 50 µM.
Incubation & Reading: Incubate at 37°C for 1–2 hours in the dark. Measure fluorescence (Excitation: 400 nm, Emission: 505 nm) using a fluorescence microplate reader. Calculate fold-increase in caspase activity relative to the vehicle control.
References
Title : Effects of synthetic isoxazole derivatives on apoptosis of U251-MG cells
Source : researchgate.net
URL : 3
Title : Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study
Source : kuey.net
URL : 1
Title : Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents
Source : researchgate.net
URL :4
Title : Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative
Source : nih.gov
URL : 2
Application Note: Synthesis and Antibacterial Evaluation of Isoxazole Carbohydrazide Analogs
Executive Summary The rising incidence of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass existing resistance mechanisms. Isoxazole-based carboxamides and carbohydr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rising incidence of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that can bypass existing resistance mechanisms. Isoxazole-based carboxamides and carbohydrazide derivatives have emerged as highly promising agents with potent, broad-spectrum antimicrobial activities against Gram-positive bacteria, Gram-negative bacteria, and mycobacteria[1].
This application note provides a comprehensive, field-proven guide to the synthesis, mechanistic evaluation, and biological screening of isoxazole carbohydrazide analogs. By utilizing 5-amino-3-methylisoxazole-4-carbohydrazide as a core building block, researchers can leverage its inherent immunomodulatory properties and low cytotoxicity to develop highly selective antibacterial agents[2].
Mechanistic Rationale & Target Biology
Isoxazole carbohydrazides exert their bactericidal effects through diverse, multi-target mechanisms, making them highly resilient against bacterial mutation[1].
Cell Wall Synthesis Inhibition: Certain isoxazole carbohydrazide derivatives directly interfere with peptidoglycan biosynthesis, compromising the structural integrity of the bacterial cell wall and leading to osmotic lysis[1].
Enzymatic Inhibition in Mycobacteria: Hybridizing isoxazole scaffolds with pyridine-4-carbohydrazide (isoniazid) derivatives creates dual-action molecules. These compounds target the InhA enzyme (enoyl-acyl carrier protein reductase), which is critical for mycolic acid synthesis in Mycobacterium tuberculosis and non-tuberculous mycobacteria like M. kansasii[3].
Lipophilicity and Membrane Penetration: The condensation of isoxazole carbohydrazides with various aromatic aldehydes to form Schiff bases significantly enhances the lipophilicity of the molecule, facilitating better penetration through the lipid-rich outer membrane of Gram-negative bacteria[4].
Mechanism of action for isoxazole carbohydrazide antibacterial derivatives.
Experimental Workflow & Methodologies
The following protocols detail the synthesis of isoxazole carbohydrazide Schiff bases and their subsequent biological validation. Every step is designed as a self-validating system to ensure high data integrity.
Step-by-step synthesis and biological screening workflow.
Protocol A: Synthesis of Isoxazole Carbohydrazide Schiff Bases
Causality & Design Choice: We utilize 5-amino-3-methylisoxazole-4-carbohydrazide as the starting material due to its established low toxicity profile against human fibroblast cell lines (L929) and its versatile primary amine groups[2][4]. The use of absolute ethanol as a solvent during condensation drives the equilibrium forward by allowing the highly crystalline Schiff base product to precipitate upon cooling.
Step-by-Step Procedure:
Substrate Preparation: Dissolve 1.0 mmol of 5-amino-3-methylisoxazole-4-carboxylate in 10 mL of absolute ethanol.
Hydrazinolysis: Add 1.5 mmol of hydrazine hydrate (80% aqueous solution) dropwise to the mixture[1]. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the ester spot confirms the formation of the carbohydrazide intermediate.
Condensation (Schiff Base Formation): To the isolated carbohydrazide (1.0 mmol) in 15 mL of absolute ethanol, add an equimolar amount (1.0 mmol) of the desired aromatic aldehyde (e.g., 4-methylbenzaldehyde).
Catalysis & Reflux: Add 2–3 drops of glacial acetic acid to catalyze the imine formation. Reflux the mixture at 80°C for 4–6 hours.
Isolation: Cool the reaction mixture to 4°C overnight. Filter the resulting precipitate under a vacuum, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF).
Characterization: Confirm structural integrity using
1
H-NMR,
13
C-NMR, and High-Resolution Mass Spectrometry (HRMS). Critical Check: Ensure the absence of the unreacted aldehyde peak (~10 ppm in
1
H-NMR) to prevent false positives in downstream antibacterial assays.
Protocol B: In Vitro Antibacterial Screening (MIC Determination)
Causality & Design Choice: We employ the broth microdilution method using Resazurin as a viability indicator. Resazurin (blue, non-fluorescent) is reduced by metabolically active bacteria to resorufin (pink, highly fluorescent). This provides a clear, self-validating colorimetric endpoint that eliminates the subjectivity of visual turbidity assessments.
Step-by-Step Procedure:
Inoculum Preparation: Culture the target bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) at 37°C until they reach the exponential growth phase. Adjust the suspension to a 0.5 McFarland standard (
∼1.5×108
CFU/mL), then dilute 1:100 in MHB.
Compound Dilution: Dissolve the synthesized isoxazole carbohydrazide analogs in DMSO to a stock concentration of 10 mM. Perform serial two-fold dilutions in a 96-well microtiter plate using MHB. Critical Check: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to avoid solvent-induced cytotoxicity.
Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the compound dilutions.
Controls:
Positive Control: Standard antibiotics (e.g., Gentamycin, Isoniazid) to validate strain susceptibility[4].
Negative Control: MHB + 1% DMSO + Bacteria (to ensure the solvent does not inhibit growth).
Sterility Control: MHB + 1% DMSO only.
Incubation & Readout: Incubate the plates at 37°C for 18–24 hours. Add 10 µL of Resazurin solution (0.015% w/v) to each well and incubate for an additional 2 hours.
Data Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Quantitative Data Summaries
The structural functionalization of the isoxazole ring significantly impacts antibacterial efficacy. The introduction of specific moieties (e.g., methyl-substituted phenyl groups or hybridization with pyridine-4-carbohydrazide) drastically lowers the MIC values against challenging pathogens[3][4].
Table 1: Representative MIC Values for Isoxazole Carbohydrazide Derivatives
Compound Class / Derivative
Target Pathogen
MIC Value
Reference / Source
Mechanistic Note
Compound 4d (6-methylisoxazolo[5,4-d]pyrimidine Schiff base with 4-methylphenyl)
Retains partial activity against multi-drug resistant strains.
Conclusion
Isoxazole carbohydrazide analogs represent a highly tunable and biologically active scaffold for modern antibacterial drug discovery. By systematically modifying the carbohydrazide moiety via Schiff base condensation or hybridization with established pharmacophores (like isoniazid), researchers can generate potent molecules capable of overcoming multidrug resistance. Adhering to the rigorous synthesis and self-validating screening protocols outlined in this guide ensures high reproducibility and reliable translation of in vitro data into preclinical success.
References
[1] Educational Administration: Theory and Practice. Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Available at: [Link]
[2] MDPI. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (February 03, 2023). Available at: [Link]
[3] RSC Publishing. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. (October 16, 2024). Available at: [Link]
[4] ResearchGate. Evaluation of Antibacterial Activity 5-Amino-3-Methyl-Isoxazole-4-Carbohydrazide and 5-Aminoisoxazolo[5,4-d]Pyrimidin-4-one Derivatives. Available at: [Link]
Application Note: Evaluating the Anticancer Potential of 5-(Methoxymethyl)isoxazole Compounds
Introduction & Mechanistic Rationale Isoxazoles are highly versatile five-membered nitrogen- and oxygen-containing heterocycles that form the pharmacophoric core of numerous FDA-approved drugs and investigational oncolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Isoxazoles are highly versatile five-membered nitrogen- and oxygen-containing heterocycles that form the pharmacophoric core of numerous FDA-approved drugs and investigational oncology agents [1]. Recently, the strategic incorporation of a 5-(methoxymethyl) moiety into the isoxazole ring has emerged as a powerful tool in rational drug design.
Why the 5-(methoxymethyl) substitution?
In drug development, balancing aqueous solubility and membrane permeability is a persistent challenge. The methoxymethyl (
−CH2OCH3
) group acts as a flexible, mild electron-donating substituent that serves dual purposes:
Physicochemical Tuning: It optimizes the partition coefficient (cLogP) by introducing a localized hydrophilic pocket (the ether oxygen) within a lipophilic domain, enhancing oral bioavailability and cellular uptake.
Target Engagement: The ether oxygen acts as a critical hydrogen-bond acceptor. In the context of anticancer activity, 5-(methoxymethyl)isoxazole hybrids have demonstrated high affinity for the colchicine-binding site of tubulin, disrupting microtubule dynamics and inducing G2/M phase cell cycle arrest [1]. Furthermore, these derivatives have shown efficacy as modulators of Multi-Drug Resistance (MDR) by interacting with the P-glycoprotein (P170) efflux pump [2].
Quantitative Efficacy Data
Recent structure-activity relationship (SAR) studies have hybridized the isoxazole core with natural products (e.g., cinnamamide, camptothecin) to maximize efficacy and minimize off-target toxicity [1]. The table below summarizes the in vitro cytotoxicity of leading isoxazole hybrids against prevalent human cancer cell lines.
Compound Class / Hybrid
Target Cell Line
IC
50
Value
Primary Mechanism of Action
Cinnamamide-isoxazole (Cpd 1)
HCT116 (Colon Carcinoma)
0.35 µM
Apoptosis induction via Caspase-3
Cinnamamide-isoxazole (Cpd 23)
A549 (Lung Adenocarcinoma)
0.82 µM
Tubulin polymerization inhibition
Cinnamamide-isoxazole (Cpd 23)
HeLa (Cervical Cancer)
0.91 µM
Tubulin polymerization inhibition
Camptothecin-isoxazole
PSN-1 (Pancreatic Cancer)
8.0 nM
Topoisomerase I inhibition
5-(Methoxymethyl) biisoxazole
MCF-7 (Breast Cancer)
1.2 µM
MDR modulation / Efflux inhibition
Experimental Workflows and Signaling Pathways
To rigorously evaluate a novel 5-(methoxymethyl)isoxazole compound, researchers must employ a multi-tiered workflow encompassing synthesis, phenotypic screening, and target validation.
Fig 1: End-to-end preclinical evaluation workflow for novel isoxazole derivatives.
When these compounds enter the intracellular environment, they frequently trigger the intrinsic apoptotic pathway by destabilizing microtubule networks.
Fig 2: Mechanism of action for tubulin-targeting 5-(methoxymethyl)isoxazole anticancer agents.
Standard Operating Protocols
Protocol A: Regioselective Synthesis of 5-(Methoxymethyl)isoxazole Hybrids
Causality Insight: We utilize a 1,3-dipolar cycloaddition (Click Chemistry) between a nitrile oxide and an alkyne. Using propargyl methyl ether as the alkyne ensures the regioselective placement of the methoxymethyl group at the 5-position of the resulting isoxazole ring [3].
Materials:
Appropriate aromatic aldoxime (1.0 eq)
Propargyl methyl ether (1.2 eq)
Chloramine-T trihydrate (1.1 eq)
Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
Nitrile Oxide Generation: Dissolve the aromatic aldoxime in the EtOH/H
2
O mixture. Add Chloramine-T portion-wise at room temperature. Note: Chloramine-T acts as a mild oxidant to generate the reactive nitrile oxide intermediate in situ, preventing dimerization.
Cycloaddition: Add propargyl methyl ether dropwise to the stirring solution.
Reaction Monitoring: Heat the mixture to 60°C and monitor via TLC (Hexane:Ethyl Acetate, 3:1) until the aldoxime is completely consumed (typically 4–6 hours).
Workup: Quench the reaction with water and extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Purification: Purify the crude product via silica gel flash chromatography to yield the pure 5-(methoxymethyl)isoxazole derivative. Verify structure via
1
H-NMR (look for the characteristic singlet of the
−OCH3
protons near
δ
3.4 ppm and the isolated isoxazole C4-H proton near
δ
6.5 ppm) [2].
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
Causality Insight: Because methoxymethyl derivatives possess specific lipophilic traits, they must be properly solubilized to avoid false-negative cytotoxicity readouts caused by compound precipitation in the culture media.
Step-by-Step Procedure:
Preparation: Dissolve the synthesized 5-(methoxymethyl)isoxazole compound in 100% cell-culture grade DMSO to create a 10 mM stock solution.
Cell Seeding: Seed A549 or HCT116 cells in a 96-well plate at a density of
5×103
cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO
2
atmosphere.
Treatment: Perform serial dilutions of the compound in standard media. Add the treatments to the wells, ensuring the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel).
Incubation: Incubate the plates for 48 or 72 hours.
Readout: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.
Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC
50
using non-linear regression analysis.
Causality Insight: To prove that the observed cytotoxicity is a result of microtubule destabilization (a common target for isoxazoles), a cell-free fluorescent tubulin polymerization assay is required. This isolates the physical interaction between the compound and the tubulin heterodimer.
Step-by-Step Procedure:
Reagent Prep: Prepare the tubulin reaction mix (porcine brain tubulin, 3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl
2
, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).
Compound Addition: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the test compound (at 5x the IC
50
concentration) to the test wells. Use Colchicine as a positive control for inhibition, and Paclitaxel as a control for enhancement.
Initiation: Rapidly add 45 µL of the tubulin reaction mix to each well to initiate polymerization.
Kinetic Measurement: Immediately place the plate in a fluorescent microplate reader set to 37°C. Measure fluorescence (Ex: 360 nm / Em: 420 nm) every minute for 60 minutes.
Data Interpretation: A decrease in the V
max
of the polymerization curve compared to the vehicle control confirms that the 5-(methoxymethyl)isoxazole derivative acts as a tubulin polymerization inhibitor.
References
Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry (2024). Available at:[Link]
1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance.Google Patents: WO1994022842A1 (1994).
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI Molecules (2025). Available at:[Link]
Method
Application Note & Protocol: Carbodiimide-Mediated Synthesis of Isoxazole-3-Carbohydrazide
Abstract Isoxazole-3-carbohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticanc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Isoxazole-3-carbohydrazide and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This application note provides a detailed, field-proven protocol for the synthesis of isoxazole-3-carbohydrazide from isoxazole-3-carboxylic acid and hydrazine. The described method utilizes a carbodiimide-mediated coupling reaction, a robust and widely adopted strategy for amide bond formation.[4] We will delve into the reaction mechanism, provide a step-by-step experimental procedure, outline critical safety precautions for handling hydrazine, and offer troubleshooting guidance. This document is intended for researchers, scientists, and drug development professionals engaged in synthetic organic and medicinal chemistry.
Introduction and Scientific Principle
The formation of an amide bond between a carboxylic acid and an amine (or in this case, a hydrazine) is a cornerstone reaction in organic synthesis. However, the direct condensation of a carboxylic acid and a hydrazine is thermodynamically unfavorable and requires harsh conditions. To facilitate this transformation under mild conditions, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved by using a "coupling agent" or "activator."
This protocol employs one of the most common and effective methods: activation with a water-soluble carbodiimide, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive, 1-hydroxybenzotriazole (HOBt).[5]
The Role of Coupling Reagents:
EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the hydrazine.[6] A key advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[5]
HOBt (Additive): The O-acylisourea intermediate can be unstable and prone to side reactions, such as rearrangement to an unreactive N-acylurea.[5] HOBt mitigates this by reacting with the O-acylisourea to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards the hydrazine, leading to higher yields and purer products.[4][7]
The overall transformation is a reliable, one-pot procedure that proceeds under mild conditions, preserving the integrity of the isoxazole ring and other sensitive functional groups.
Reaction Mechanism
The coupling process can be visualized as a two-stage activation and substitution sequence. First, the carboxylic acid is activated by EDC and HOBt. Second, the activated species is attacked by the nucleophilic hydrazine to form the desired carbohydrazide product.
Caption: Experimental workflow for hydrazide synthesis.
Reaction Setup: In a 250 mL round-bottom flask, combine isoxazole-3-carboxylic acid (1.13 g, 10 mmol) and HOBt (1.62 g, 12 mmol). Add 80 mL of DCM and 20 mL of DMF to dissolve the solids. Place the flask in an ice bath and stir for 10 minutes.
Carboxylic Acid Activation: To the cooled, stirring solution, add EDC·HCl (2.30 g, 12 mmol) portion-wise over 5 minutes. Allow the mixture to stir in the ice bath for 20-30 minutes. A suspension may form as the activated ester is generated.
Hydrazine Addition: While keeping the flask in the ice bath, add hydrazine monohydrate (~0.75 mL, 15 mmol) dropwise using a syringe.
Reaction Progression: After the addition of hydrazine is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 4-12 hours.
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 10% Methanol in DCM. The product spot should be more polar than the starting carboxylic acid.
Aqueous Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with an additional 50 mL of DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL). The basic wash removes unreacted HOBt and the water-soluble urea byproduct.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product is often a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography if it is an oil or contains persistent impurities.
[8]9. Characterization: The structure and purity of the final product, isoxazole-3-carbohydrazide, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy (presence of C=O and N-H stretches), and mass spectrometry.
Critical Safety Precautions: Handling Hydrazine
Hydrazine and its hydrates are highly toxic, corrosive, and potentially flammable/explosive. [9][10]All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
[11]
Personal Protective Equipment (PPE):
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
[9] * Skin Protection: Wear a flame-resistant lab coat, and chemical-resistant gloves (butyl rubber or neoprene are recommended). [9][12]Ensure full-length pants and closed-toe shoes are worn.
Respiratory Protection: Work exclusively in a well-ventilated fume hood. [11]For large spills or situations where exposure limits may be exceeded, a full-face supplied-air respirator is necessary.
[12]* Handling and Storage:
Store hydrazine containers tightly sealed, upright, and in a cool, dry, well-ventilated area away from heat, sparks, and ignition sources.
[13] * Isolate from incompatible materials such as oxidizing agents, acids, and metal oxides.
[10] * Storage under an inert atmosphere (e.g., nitrogen) is recommended.
[12]* Spill and Exposure Procedures:
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention.
[9] * Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
[9] * Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
[9] * Ingestion: Do NOT induce vomiting. If the person is conscious, give large quantities of water or milk. Seek immediate medical attention.
[12] * Small Spills: If trained, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like sawdust.
Large Spills: Evacuate the area immediately and contact emergency services.
[9]
1. Use fresh, properly stored EDC and HOBt.2. Allow the reaction to run longer (e.g., overnight) and monitor by TLC.3. Verify the purity of the isoxazole-3-carboxylic acid by NMR or melting point.
Starting Material Remains
1. Insufficient amount of coupling reagents or hydrazine.2. Incomplete activation before hydrazine addition.
1. Ensure accurate weighing and stoichiometry; consider adding slightly more EDC/HOBt (1.3 eq).2. Increase the activation time (stirring with EDC/HOBt) to 45-60 minutes before adding hydrazine.
Multiple Spots on TLC
1. Formation of N-acylurea byproduct.2. Dihydrazide formation (hydrazine attacking the product).3. Degradation of the isoxazole ring.
1. Ensure HOBt is used. This side reaction is more common without it.2. Add the hydrazine slowly and at a low temperature to favor mono-acylation.3. Ensure the reaction is not overheated and that no strong acids/bases are present, other than the reagents themselves.
Difficulty in Purification
1. Water-soluble byproducts remaining.2. Product is highly polar and streaks on silica gel.
1. Perform the aqueous NaHCO₃ wash thoroughly to remove urea and HOBt.2. For column chromatography, consider adding a small amount of a polar modifier like triethylamine (0.5-1%) to the eluent to improve peak shape.
References
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management & Safety. Retrieved March 10, 2026, from [Link]
Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved March 10, 2026, from [Link]
Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Retrieved March 10, 2026, from [Link]
Nguyen, T. P., et al. (2015). Synthesis of some N-substituted hydrazides containing isoxazole heterocycle. Tạp chí Khoa học Trường Đại học Sư phạm Thành phố Hồ Chí Minh, (5), 3-8. Retrieved March 10, 2026, from [Link]
Dandia, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33615-33644. Retrieved March 10, 2026, from [Link]
Kumar, R., et al. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Educational Administration: Theory and Practice, 30(3), 2950-2959. Retrieved March 10, 2026, from [Link]
de O. Santos, A., et al. (2020). Synthesis and Antiprotozoal Profile of 3,4,5-Trisubstituted Isoxazoles. ChemistrySelect, 5(1), 184-190. Retrieved March 10, 2026, from [Link]
Mączyński, M., et al. (2018). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 23(10), 2473. Retrieved March 10, 2026, from [Link]
Patel, S., et al. (2014). Microwave accelerated synthesis of isoxazole hydrazide inhibitors of the system xc− transporter: Initial homology model. Bioorganic & Medicinal Chemistry Letters, 24(21), 5058-5062. Retrieved March 10, 2026, from [Link]
Gardner, T. S., et al. (1959). U.S. Patent No. 2,908,688. Washington, DC: U.S. Patent and Trademark Office.
Prashanth, S., et al. (2023). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. RSC Medicinal Chemistry, 14(11), 2244-2255. Retrieved March 10, 2026, from [Link]
Li, H., et al. (2002). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development, 6(6), 903-905. Retrieved March 10, 2026, from [Link]
Vankayalapati, H., et al. (2001). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 42(39), 6917-6920. Retrieved March 10, 2026, from [Link]
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved March 10, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved March 10, 2026, from [Link]
da S. Costa, M., et al. (2023). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 13(52), 36509-36523. Retrieved March 10, 2026, from [Link]
Vijay, K., et al. (2009). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 50(49), 6895-6898. Retrieved March 10, 2026, from [Link]
Bakunov, S. A., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry, 20, 1038-1046. Retrieved March 10, 2026, from [Link]
Bersworth, F. C. (1974). U.S. Patent No. 3,787,482. Washington, DC: U.S. Patent and Trademark Office.
Sadek, K. U., et al. (2010). ChemInform Abstract: A New Synthetic Entry to 3-Carboxamido-4-carboxylic Acid Derivatives of Isoxazole and Pyrazole. ChemInform, 24(12). Retrieved March 10, 2026, from [Link]
Kaur, H., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 15, 2151-2180. Retrieved March 10, 2026, from [Link]
Damarla, K., et al. (2012). Synthesis of amides directly from carboxylic acids and hydrazines. Organic & Biomolecular Chemistry, 10(38), 7652-7655. Retrieved March 10, 2026, from [Link]
Reddit. (2021, April 10). Isoxazole to pyrazole mechanism. r/OrganicChemistry. Retrieved March 10, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved March 10, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved March 10, 2026, from [Link]
Comprehensive Assay Development for 5-(Methoxymethyl)isoxazole Derivatives: Profiling GABA-A α5 and Nav1.8 Modulators
Executive Summary & Pharmacological Rationale The 5-(methoxymethyl)isoxazole pharmacophore has emerged as a highly versatile and potent structural motif in modern medicinal chemistry. As a Senior Application Scientist, d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
The 5-(methoxymethyl)isoxazole pharmacophore has emerged as a highly versatile and potent structural motif in modern medicinal chemistry. As a Senior Application Scientist, designing robust, self-validating assays for this scaffold requires understanding its two primary pharmacological trajectories:
Central Nervous System (CNS): Derivatives containing the 5-methoxymethyl-isoxazole-4-carbonyl moiety exhibit high affinity and selectivity as1[1]. By reducing tonic inhibition in the hippocampus, these compounds act as cognitive enhancers for disorders like Alzheimer's disease.
Peripheral Nervous System (PNS): The same core scaffold is utilized in the synthesis of2[2]. Because Nav1.8 is predominantly expressed in nociceptive dorsal root ganglia (DRG) neurons, selectively inhibiting this channel provides profound analgesia for chronic and neuropathic pain without central side effects.
This guide details the step-by-step assay methodologies required to screen, characterize, and validate the biological activity of 5-(methoxymethyl)isoxazole derivatives across both targets.
Mechanistic Pathways & Logical Relationships
To design an effective screening cascade, we must first map the divergent signaling pathways modulated by this scaffold. The diagram below illustrates the distinct physiological outcomes resulting from GABA-A α5 inverse agonism versus Nav1.8 inhibition.
Mechanistic pathways of 5-(methoxymethyl)isoxazole derivatives in CNS and PNS targets.
While radioligand binding (e.g., [³H]flumazenil displacement) can confirm affinity, it cannot distinguish between an agonist, antagonist, or inverse agonist. Therefore, whole-cell patch-clamp electrophysiology is mandatory. We utilize recombinant HEK293 cells stably expressing human α5, β3, and γ2 subunits. Causality: HEK293 cells lack endogenous GABA receptors; thus, any recorded chloride current is exclusively mediated by the transfected α5β3γ2 complex, eliminating background noise from other receptor subtypes.
Whole-Cell Patch-Clamp Protocol
Step 1: Cell Preparation & Setup
Plate HEK293-α5β3γ2 cells on poly-D-lysine coated coverslips.
Establish a whole-cell voltage clamp configuration at a holding potential of -60 mV using a patch pipette (resistance 3–5 MΩ) filled with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.3). Causality: Cesium blocks endogenous potassium channels, isolating the chloride currents.
Step 2: Baseline Establishment (
EC20
GABA)
Apply GABA at its
EC20
concentration (typically 1–3 µM) via a rapid perfusion system to elicit a stable inward chloride current.
Causality: An
EC20
concentration is chosen over a maximal (
EC100
) concentration because inverse agonists function by reducing the channel's open probability. A sub-maximal baseline provides the optimal dynamic range to observe and quantify this reduction.
Step 3: Compound Application
Co-apply the
EC20
GABA solution with the 5-(methoxymethyl)isoxazole test compound (e.g., 100 nM).
Record the percentage reduction in the peak amplitude of the GABA-evoked current.
Step 4: Self-Validation (Flumazenil Reversal)
Wash the cell, then co-apply
EC20
GABA + test compound + 10 µM Flumazenil (a competitive neutral antagonist at the benzodiazepine site).
Causality: If the test compound is a true allosteric inverse agonist, Flumazenil will displace it, and the current will revert exactly to the initial
EC20
baseline. If the current remains suppressed, the compound is a non-specific pore blocker, invalidating it as a hit.
Target 2: Nav1.8 High-Throughput FLIPR Assay
Rationale and Causality
Nav1.8 channels are critical for pain signaling[2]. To screen large libraries of 5-(methoxymethyl)isoxazole derivatives for Nav1.8 modulation, patch-clamp is too low-throughput. We employ a Fluorescence Imaging Plate Reader (FLIPR) membrane potential assay. To ensure specificity, the assay buffer must contain Tetrodotoxin (TTX). Causality: Nav1.8 is inherently TTX-resistant. Adding 1 µM TTX completely blocks any endogenous TTX-sensitive sodium channels (Nav1.1–1.7) in the host cell line, ensuring the fluorescent signal is 100% Nav1.8-specific.
FLIPR Assay Workflow
Step-by-step workflow for the Nav1.8 FLIPR membrane potential assay.
Step 1: Cell Plating & Dye Loading
Seed CHO or HEK293 cells stably expressing human Nav1.8 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.
Remove media and add 20 µL/well of FLIPR Membrane Potential Assay Dye (Blue or Red) dissolved in assay buffer. Incubate for 30 minutes at 37°C.
Step 2: Compound Incubation
Add 10 µL of the 5-(methoxymethyl)isoxazole test compounds (dose-response curve) formulated in assay buffer containing 1 µM TTX. Incubate for 15 minutes.
Step 3: Pharmacological Stimulation & Readout
Using the FLIPR instrument, inject 10 µL of Veratridine (final concentration 30 µM) and immediately record fluorescence (Ex/Em depending on dye) at 1 Hz for 3 minutes.
Causality: Veratridine is used instead of electrical pacing because it binds to neurotoxin receptor site 2, locking the Nav1.8 channel in an open state. This allows for a sustained, massive sodium influx and a stable membrane depolarization signal that is highly sensitive to state-dependent channel blockers.
Quantitative Data Interpretation & Validation Metrics
A robust assay must be evaluated against strict quantitative criteria. Table 1 summarizes the expected pharmacological profiles and self-validating quality control metrics required to confirm the activity of 5-(methoxymethyl)isoxazole derivatives.
Table 1: Pharmacological Profiling Criteria for 5-(Methoxymethyl)isoxazole Derivatives
Target
Assay Modality
Key Quantitative Metric
Success / Hit Criteria
Validation Control
GABA-A α5
Radioligand Binding
Binding Affinity (
Ki
)
< 10 nM (>50x selectivity over α1/2/3)
L-655,708 (Positive Control)
GABA-A α5
Patch-Clamp
% Inhibition of GABA Current
> 30% reduction of
EC20
GABA
Flumazenil (Reversal Control)
Nav1.8
FLIPR Assay
Half-Maximal Inhibition (
IC50
)
< 100 nM
A-803467 (Positive Control)
Nav1.8
FLIPR Assay
Assay Robustness (Z'-factor)
Z' > 0.5 across all 384-well plates
DMSO (Vehicle Negative Control)
Nav1.8
Patch-Clamp
State-Dependent Block
>3-fold shift in
IC50
at depolarized potentials
Tetrodotoxin (Insensitive Control)
Note: The Z'-factor is calculated using the formula
Z′=1−∣μp−μn∣3(σp+σn)
. An assay plate is only deemed valid if Z' > 0.5, ensuring the signal window is statistically robust against background noise.
References
Title: WO 2007/039389 A1 - Isoxazolo derivatives as GABA A alpha5 inverse agonists
Source: Google Patents / Hoffmann-La Roche AG
URL
Title: WO 2008/135830 A1 - N-[6-amino-5-(phenyl)pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as Nav1.
Application Notes & Protocols: 5-(Chloromethyl)isoxazole-3-carbohydrazide as a Bifunctional Precursor
Executive Summary & Mechanistic Rationale In modern medicinal chemistry and drug development, the isoxazole ring is a privileged heterocyclic scaffold known for its diverse pharmacological properties, including antimicro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry and drug development, the isoxazole ring is a privileged heterocyclic scaffold known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective activities[1]. 5-(Chloromethyl)isoxazole-3-carbohydrazide is a highly versatile, bifunctional building block designed to accelerate the synthesis of complex molecular architectures.
The strategic value of this precursor lies in its dual reactivity profile, which allows for orthogonal, regioselective modifications:
The C5-Chloromethyl Group (Electrophilic Center): The chlorine atom serves as an excellent leaving group, making the benzylic-like carbon highly susceptible to nucleophilic substitution (SN2) reactions[2]. This site is ideal for introducing diverse amines, thiols, or alkoxides to modulate the lipophilicity and pharmacokinetic properties of the resulting drug candidate.
The C3-Carbohydrazide Group (Nucleophilic/Cyclization Center): The terminal hydrazine moiety acts as a potent nucleophile. It can undergo condensation with aldehydes to form hydrazones, or react with carboxylic acids/derivatives followed by dehydrative cyclization to yield 1,3,4-oxadiazoles or 1,2,4-triazoles[3].
By exploiting these two independent handles, researchers can rapidly generate combinatorial libraries of isoxazole-hybrids.
Divergent Synthetic Pathways
Figure 1: Divergent synthetic pathways of 5-(chloromethyl)isoxazole-3-carbohydrazide.
Application A: Synthesis of Isoxazole-1,3,4-Oxadiazole Hybrids
The fusion of an isoxazole ring with a 1,3,4-oxadiazole ring creates a rigid, metabolically stable pharmacophore frequently utilized in antimicrobial and antitubercular drug design[3],[4].
Causality of Experimental Design
The transformation of the C3-carbohydrazide into a 1,3,4-oxadiazole requires a condensation step followed by cyclodehydration. Phosphorus oxychloride (POCl3) is selected as the reagent of choice because it acts dually as a solvent and a potent dehydrating agent[3]. It facilitates the formation of an intermediate diacylhydrazine and subsequently drives the elimination of water to close the oxadiazole ring.
Reagent Mixing: In a completely dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the carbohydrazide precursor and the substituted carboxylic acid.
Activation (Caution: Exothermic): Place the flask in an ice bath. Slowly add POCl3 dropwise to the solid mixture. Scientific Rationale: POCl3 reacts violently with ambient moisture; the ice bath controls the initial exothermic generation of HCl gas.
Cyclodehydration: Remove the ice bath and heat the reaction mixture to gentle reflux (90–100 °C) for 8–10 hours[4]. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate (7:3) eluent system.
Quenching: Once the precursor is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture over 100 g of crushed ice with vigorous stirring. Scientific Rationale: This step safely hydrolyzes the excess POCl3 into phosphoric acid and HCl, precipitating the crude organic product.
Neutralization & Isolation (Self-Validation): Slowly add saturated NaHCO3 solution until the pH reaches 7.0–7.5. Verify the pH with indicator strips. The neutralization ensures the product is fully un-ionized and precipitates completely.
Purification: Filter the obtained solid under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and recrystallize from hot ethanol to yield the pure 5-(chloromethyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)isoxazole.
Figure 2: Experimental workflow for POCl3-mediated 1,3,4-oxadiazole synthesis.
Application B: Nucleophilic Functionalization of the C5-Chloromethyl Group
The C5-chloromethyl group is highly reactive toward aliphatic and aromatic amines, allowing for the introduction of basic solubilizing groups (e.g., morpholine, piperazine) which are critical for improving the aqueous solubility of drug candidates[2].
Causality of Experimental Design
This SN2 displacement is optimally performed in a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to minimize nucleophile solvation and accelerate the reaction. Potassium carbonate (K2CO3) is utilized as a heterogeneous acid scavenger. By neutralizing the HCl byproduct, K2CO3 prevents the protonation of the incoming amine nucleophile, ensuring it remains in its active, reactive state.
Protocol 2: SN2 Displacement with Secondary Amines
Reagents & Materials:
Precursor (or its oxadiazole derivative from Protocol 1) (1.0 equiv, 5 mmol)
Preparation: Dissolve the chloromethyl precursor in anhydrous acetonitrile in a round-bottom flask.
Base Addition: Add finely powdered, anhydrous K2CO3 to the solution. Stir at room temperature for 10 minutes.
Nucleophile Addition: Add the secondary amine dropwise.
Heating: Equip the flask with a reflux condenser and heat the suspension to 60–70 °C for 4–6 hours.
Monitoring (Self-Validation): Check reaction completion via LC-MS or TLC. The disappearance of the higher-Rf chloromethyl spot and the appearance of a lower-Rf (more polar) amine spot validates the substitution.
Workup: Cool the mixture to room temperature and filter off the inorganic salts (KCl and unreacted K2CO3) through a pad of Celite.
Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Dichloromethane/Methanol gradient) to isolate the final functionalized compound.
Quantitative Data Summary
The following table summarizes the typical reaction parameters, yields, and analytical validation metrics for the two primary functionalization pathways of 5-(chloromethyl)isoxazole-3-carbohydrazide.
Reaction Pathway
Reagents / Catalyst
Solvent
Temp / Time
Typical Yield
Primary Application
1,3,4-Oxadiazole Cyclization
Carboxylic Acid, POCl3
POCl3 (Neat)
90-100 °C / 8-10 h
65% – 82%
Rigidification of pharmacophore; Antimicrobial agents[4].
Introduction of solubilizing groups; Pharmacokinetic tuning[2].
SN2 Thioetherification
Thiol, Triethylamine
DMF
Room Temp / 2-3 h
85% – 92%
Synthesis of flexible linker systems.
References
ResearchGate. Synthesis of isoxazole clubbed 1,3,4-oxadiazole derivatives (5a–l). Retrieved from[Link]
Beilstein Journal of Organic Chemistry. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. Retrieved from [Link]
PubMed Central (PMC). Synthesis, biological evaluation and molecular modeling studies of methyl indole-isoxazole carbohydrazide derivatives as multi-target anti-Alzheimer's agents. Retrieved from[Link]
Technical Support Portal: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis of this valuable heterocyclic compound. Here, we provide in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions.
Synthetic Pathway Overview
The synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide is typically achieved via a two-stage process. The first stage involves the construction of the isoxazole ring to form a stable ester precursor, methyl 5-(methoxymethyl)isoxazole-3-carboxylate. The second stage is the conversion of this ester to the final carbohydrazide product through hydrazinolysis. Each stage presents unique challenges that require careful control of reaction conditions.
Figure 1: Overall synthetic pathway for 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential issues.
Stage 1: Synthesis of Methyl 5-(Methoxymethyl)isoxazole-3-carboxylate
This crucial first step involves a Claisen-type condensation followed by cyclization with hydroxylamine hydrochloride.[1] The quality of the resulting ester directly impacts the final step.
Q1: My yield of the isoxazole ester is consistently low. What are the likely causes?
A1: Low or no yield in isoxazole synthesis can stem from several factors related to starting materials, reaction conditions, and intermediate stability.[2] A systematic approach is key.
Purity of Starting Materials: Ensure your 1,3-dicarbonyl precursor (formed in situ from a methyl ketone and an oxalate) is of high purity. The presence of water or other nucleophiles can interfere with the initial condensation.
pH Control During Cyclization: The cyclization with hydroxylamine is pH-sensitive. The reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields the desired 3,5-disubstituted isoxazole esters, whereas neutral or basic conditions can lead to other isomers or byproducts.[3] Ensure the reaction medium is sufficiently acidic to promote the correct cyclization pathway.
Reaction Temperature and Time: While heating is necessary, excessive temperatures can lead to decomposition of the dicarbonyl intermediate or the final product. Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Inefficient Work-up: The isoxazole ester may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) after quenching the reaction.
Figure 2: Decision flowchart for troubleshooting low ester yield.
Q2: My TLC/NMR shows multiple spots/peaks, suggesting byproduct formation. What are they and how can I avoid them?
A2: The formation of regioisomers is a common challenge in isoxazole synthesis.[2] Additionally, side reactions can lead to other impurities.
Regioisomers: Unsymmetrical 1,3-dicarbonyl compounds can react with hydroxylamine to form two different isoxazole regioisomers. In this synthesis, the desired product is the 3-carboxylate. The regioselectivity is influenced by steric and electronic factors; acidic conditions often favor one isomer.[2][3]
Furoxan Formation: If the synthesis proceeds via a nitrile oxide intermediate (a common alternative route), these are prone to dimerization to form furoxans, especially at high concentrations.[2] This is less common in the dicarbonyl route but can occur if reaction conditions promote side pathways.
Purification Strategy: Separating these byproducts can be difficult due to similar polarities.[2]
Column Chromatography: This is the most effective method. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with TLC is crucial to find the best separation.
Solvent Modifiers: Sometimes adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve separation of polar, isomeric compounds.[2]
Stage 2: Conversion of Ester to 5-(Methoxymethyl)isoxazole-3-carbohydrazide
This step, known as hydrazinolysis, involves the nucleophilic acyl substitution of the ester's alkoxy group with hydrazine.[4]
Q3: The hydrazinolysis reaction is incomplete, and I recover a lot of starting ester. How can I drive the reaction to completion?
A3: Incomplete conversion is a frequent issue. The nucleophilicity of hydrazine and the reactivity of the ester are key.
Excess Hydrazine: Use a significant molar excess of hydrazine hydrate (e.g., 10-20 equivalents) to push the equilibrium towards the product.[5]
Temperature and Reaction Time: This reaction often requires heating. Refluxing in a suitable solvent like ethanol or methanol for several hours is typical.[5][6] Monitor the reaction progress by TLC until the ester spot disappears.
Solvent Choice: Ethanol is a common and effective solvent for this transformation. Ensure the ester is fully dissolved at the reaction temperature to allow for efficient reaction.
Q4: My final product seems to have degraded. The NMR is messy, and the yield is low. What could be causing this?
A4: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2]
Base-Catalyzed Ring Opening: Hydrazine is a base. Prolonged exposure to basic conditions, especially at high temperatures, can cause the isoxazole ring to open. For example, the drug leflunomide, which contains an isoxazole ring, shows significant decomposition at 37°C in a pH 10 buffer.[7]
Mechanism of Degradation: The base can attack the isoxazole ring, leading to cleavage of the N-O bond and formation of various open-chain byproducts, which can complicate purification and lower the yield.[8]
Mitigation Strategies:
Temperature Control: Do not use excessively high temperatures. Use the minimum temperature required for the reaction to proceed at a reasonable rate.
Minimize Reaction Time: As soon as TLC indicates the reaction is complete, proceed with the work-up immediately. Avoid leaving the reaction to stir unnecessarily, especially at elevated temperatures.
Neutral Work-up: During work-up, avoid strongly acidic or basic conditions if possible. Neutralize carefully and extract the product promptly.
Figure 3: Troubleshooting common issues in the hydrazinolysis step.
Q5: My final carbohydrazide product is difficult to purify. It seems very polar. What is the best method?
A5: Carbohydrazides are indeed polar and can be challenging to purify.
Precipitation/Recrystallization: This is often the most effective method. After the reaction, cooling the reaction mixture in an ice bath may cause the product to precipitate.[5] The crude solid can then be collected by filtration and recrystallized from a suitable solvent (e.g., ethanol, ethanol/water mixture) to achieve high purity.
Column Chromatography: If recrystallization is ineffective, column chromatography can be used. Due to the product's polarity, you may need a more polar solvent system (e.g., dichloromethane with a higher percentage of methanol, or ethyl acetate/methanol). Adding a small amount of triethylamine can sometimes prevent streaking on the silica gel.
Product Solubility: The product may be soluble in water. During work-up, if you are washing with brine, be mindful that you could lose some product. Minimize the volume of aqueous washes or back-extract the aqueous layers with a more polar organic solvent like ethyl acetate.
Quantitative Data Summary
The following table provides typical parameters for the two main synthetic stages. Note that yields are highly dependent on reaction scale and purification efficiency.
Disclaimer: These protocols are intended for trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and conduct a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis of Methyl 5-(methoxymethyl)isoxazole-3-carboxylate
This protocol is adapted from general procedures for the synthesis of 5-substituted isoxazole-3-carboxylates.[1]
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.1 eq.) and dry methanol under an inert atmosphere (N₂ or Ar).
Condensation: Cool the mixture to 0 °C in an ice bath. Prepare a solution of methyl 4-methoxyacetoacetate (1.0 eq.) and dimethyl oxalate (1.0 eq.) in dry methanol and add it dropwise to the sodium methoxide suspension over 30 minutes, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the formation of the intermediate diketoester is complete (monitor by TLC).
Cyclization: Add hydroxylamine hydrochloride (1.2 eq.) to the reaction mixture. Heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC until the intermediate spot has been consumed.
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Add water to the residue and neutralize carefully with 1N HCl.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester.
Protocol 2: Synthesis of 5-(Methoxymethyl)isoxazole-3-carbohydrazide
This protocol is based on standard methods for converting esters to carbohydrazides.[5][6]
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the methyl 5-(methoxymethyl)isoxazole-3-carboxylate (1.0 eq.) in ethanol.
Addition of Hydrazine: Add hydrazine monohydrate (20 eq.) to the solution.
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 3-5 hours. Monitor the disappearance of the starting ester by TLC.
Isolation: Once the reaction is complete, cool the flask in an ice-water bath. A white precipitate should form.
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water or cold ethanol to remove excess hydrazine and other impurities.[5]
Drying: Dry the purified solid under vacuum to obtain the final 5-(Methoxymethyl)isoxazole-3-carbohydrazide. If further purification is needed, recrystallize from ethanol.
References
Talha, S. M., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
Maciag, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
Educational Administration: Theory and Practice. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Available at: [Link]
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 3‐carbohydrazide derivatives 3. Retrieved from [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
Patel, J., et al. (2009). Ethyl 4-{1-[(2,4-dinitrophenyl)hydrazono]ethyl}-5-(2-naphthylmethoxymethyl)isoxazole-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]
Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link]
Ríos, M., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
Indian Journal of Chemistry. (2010). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available at: [Link]
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. Available at: [Link]
Royal Society of Chemistry. (2025). Design and synthesis of isoxazole-functionalized benzene sulphonamides as novel inhibitors of Mycobacterium tuberculosis β-carbonic anhydrases. Available at: [Link]
Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available at: [Link]
Google Patents. (n.d.). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]
Ríos, M., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances. Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of 5-(Methoxymethyl)isoxazole & Derivatives
Welcome to the Technical Support Center for the synthesis of 5-(methoxymethyl)isoxazole and its key derivatives, such as methyl 5-(methoxymethyl)isoxazole-4-carboxylate. This guide is designed for researchers, applicatio...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 5-(methoxymethyl)isoxazole and its key derivatives, such as methyl 5-(methoxymethyl)isoxazole-4-carboxylate. This guide is designed for researchers, application scientists, and drug development professionals. It provides field-proven troubleshooting strategies, causal explanations for side-product formation, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Troubleshooting Guides & FAQs
Q1: Why am I obtaining a mixture of 3- and 5-substituted regioisomers, and how can I favor the 5-(methoxymethyl)isoxazole?Answer: The formation of regioisomers is the most common challenge when synthesizing isoxazoles from asymmetric 1,3-dielectrophiles[1]. When using a
β
-enamino ester (e.g., methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate) and hydroxylamine, there are two competing electrophilic sites.
The Causality: The nitrogen atom of hydroxylamine is a softer, more potent nucleophile than its oxygen atom. To achieve the target 5-isomer, the nitrogen must first attack the highly electrophilic enamine carbon (transamination), displacing the dimethylamine leaving group. Subsequent intramolecular cyclization by the oxygen onto the ketone yields the 5-(methoxymethyl)isoxazole[2]. If the reaction pH is too high (e.g., using free hydroxylamine base), the nitrogen may preferentially attack the ketone to form an oxime, which then cyclizes to form the unwanted 3-(methoxymethyl)isoxazole side product[2].
The Solution: Always use hydroxylamine hydrochloride (
NH2OH⋅HCl
) in a polar protic solvent like methanol or ethanol[3]. The slightly acidic conditions suppress premature oxime formation at the ketone and activate the enamine for transamination, ensuring strict regiocontrol[2].
Q2: I observe uncyclized oxime/enamine intermediates in my LCMS. How do I drive the reaction to completion?Answer: The initial nucleophilic attack (transamination) is rapid, but the subsequent ring closure (dehydration) requires sufficient thermal energy to overcome the activation barrier.
The Causality: The intermediate formed after transamination must undergo an intramolecular nucleophilic attack by the hydroxyl group onto the ketone. At room temperature, this intermediate can stall, leading to a mixture of uncyclized products[1].
The Solution: Ensure the reaction is heated to reflux (e.g., 65°C in methanol) for 5 to 7 hours[3]. If the intermediate persists due to steric hindrance, a catalytic amount of a mild Lewis acid or acetic acid can be added to further activate the carbonyl group for cyclization[1].
Q3: During the hydrolysis of methyl 5-(methoxymethyl)isoxazole-4-carboxylate to the carboxylic acid, my methoxymethyl ether is cleaving. How do I prevent this?Answer: You are likely observing the des-methyl side product, 5-(hydroxymethyl)isoxazole-4-carboxylic acid.
The Causality: The methoxymethyl (
−CH2OCH3
) group behaves similarly to a MOM (methoxymethyl) protecting group, which is highly sensitive to strongly acidic aqueous conditions at elevated temperatures. While some legacy protocols use concentrated HCl/AcOH for hydrolysis[3], this harsh environment can lead to partial ether cleavage.
The Solution: Switch to a mild basic hydrolysis protocol. Using Lithium Hydroxide (LiOH) in a THF/Water mixture effectively hydrolyzes the ester to the carboxylic acid at room temperature without cleaving the aliphatic ether.
Part 2: Quantitative Data Presentation
The following table summarizes the impact of varying reaction conditions on the regioselectivity and overall yield during the cyclocondensation of
β
-enamino esters with hydroxylamine[1][2].
Reaction Condition
Reagent Form
Solvent
Temp (°C)
Major Regioisomer
Regioselectivity Ratio (5- vs 3-)
Yield (%)
Standard Acidic
NH2OH⋅HCl
Methanol
65 (Reflux)
5-(Methoxymethyl)
> 95 : 5
85 - 90
Neutral/Basic
NH2OH
(Free base)
THF
25 (RT)
3-(Methoxymethyl)
40 : 60
60 - 70
Low Temp Acidic
NH2OH⋅HCl
Methanol
25 (RT)
Uncyclized Int.
N/A (Incomplete)
< 30
Lewis Acid Cat.
NH2OH⋅HCl+BF3
Acetonitrile
80 (Reflux)
5-(Methoxymethyl)
> 98 : 2
92 - 95
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Regioselective Synthesis of Methyl 5-(methoxymethyl)isoxazole-4-carboxylate[3]
Preparation: Dissolve methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate (5.2 g, 26 mmol) in 55 mL of anhydrous methanol.
Addition: Add hydroxylamine hydrochloride (1.8 g, 25.8 mmol) in a single portion at room temperature.
Self-Validation Check 1: Stir for 15 minutes at room temperature and sample a 10 µL aliquot for LCMS. You must observe the mass of the transaminated intermediate (
[M+H]+=188
) and the disappearance of the starting material (
[M+H]+=202
). Do not proceed to heating if starting material persists.
Cyclization: Heat the reaction mixture to reflux (~65°C) and stir for 7 hours.
Self-Validation Check 2: Monitor by TLC (1:1 Ethyl Acetate/Hexane). The reaction is complete only when the intermediate spot is fully consumed and a new, distinct product spot appears.
Isolation: Concentrate the reaction in vacuo to remove the methanol. Purify the solid residue by trituration with ethyl acetate to afford the pure title compound.
Protocol B: Mild Basic Hydrolysis to 5-(methoxymethyl)isoxazole-4-carboxylic acid[4]
Preparation: Dissolve methyl 5-(methoxymethyl)isoxazole-4-carboxylate (1.0 eq) in a 3:1 mixture of THF and Water.
Addition: Add Lithium Hydroxide monohydrate (
LiOH⋅H2O
, 2.0 eq) portion-wise at 0°C to control the exotherm.
Hydrolysis: Warm the mixture to room temperature and stir for 2–4 hours.
Self-Validation Check 3: Take a crude
1H
-NMR aliquot. The complete disappearance of the ester methyl singlet (typically around
δ
3.8 ppm) confirms 100% hydrolysis.
Workup: Concentrate the mixture in vacuo to remove the THF. Acidify the remaining aqueous layer with 1M HCl to pH 2-3 (monitor with pH paper) and extract with ethyl acetate (3x).
Isolation: Dry the combined organic layers over
Na2SO4
, filter, and concentrate to yield the pure carboxylic acid without ether cleavage side products.
Part 4: Mandatory Visualizations
Diagram 1: Mechanistic Pathway & Regioselectivity Control
Caption: Divergent mechanistic pathways illustrating how pH and solvent control isoxazole regioselectivity.
Diagram 2: Troubleshooting Workflow for Impurities
Caption: Decision tree for identifying and resolving common side products in isoxazole synthesis.
References
WO2008135830A1 - N-[6-amino-5-(phenyl)pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as nav1.8 channel modulators for the treatment of pain.
Troubleshooting guide for the synthesis of isoxazole deriv
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. NIScPR.
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances (RSC Publishing).
optimizing cyclization conditions for 5-substituted isoxazoles
Welcome to the Isoxazole Synthesis Technical Support Center . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the regioselective synthesis of 5-substituted...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center . This hub is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize the regioselective synthesis of 5-substituted isoxazoles.
Below, you will find field-proven workflows, step-by-step self-validating protocols, and a causal troubleshooting guide to resolve common synthetic bottlenecks.
Core Methodologies & Synthetic Workflows
The synthesis of 5-substituted isoxazoles generally relies on either the condensation of 1,3-dicarbonyls with hydroxylamine, the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, or the electrophilic cyclization of propargylic oximes [1][2].
Mechanistic pathways for synthesizing 5-substituted isoxazoles via condensation and cycloaddition.
Protocol A: Electrophilic Cyclization of (Z)-2-Alkyn-1-one O-Methyl Oximes[1]
This protocol utilizes iodine monochloride (ICl) to drive the cyclization of oximes into highly substituted 4-iodo-5-substituted isoxazoles, which serve as excellent handles for downstream palladium-catalyzed cross-coupling.
Preparation: Dissolve the purified (Z)-2-alkyn-1-one O-methyl oxime (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under an inert argon atmosphere.
Electrophile Addition: Cool the solution to 0 °C. Dropwise, add a solution of ICl (1.2 mmol) in CH₂Cl₂ (2.0 mL).
Self-Validation Check: The solution will immediately adopt a dark reddish-brown hue, confirming the generation of the active iodonium intermediate across the alkyne.
Cyclization: Allow the reaction mixture to warm to room temperature and stir for 1–2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 4:1).
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (10 mL).
Self-Validation Check: The dark reddish-brown color will rapidly dissipate to a pale yellow or colorless organic layer, confirming the complete reduction and neutralization of excess ICl.
Isolation: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.
Protocol B: Base-Free Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles [2]
This method circumvents traditional 1,3-dipolar cycloaddition drawbacks (like dimerization) by utilizing a copper-mediated tandem addition-elimination.
Preparation: In an oven-dried Schlenk tube, combine the 1-copper(I) alkyne (1.0 mmol) and dihaloformaldoxime (1.2 mmol).
Solvent Addition: Suspend the reagents in anhydrous THF (5.0 mL) under a nitrogen atmosphere.
Reaction: Stir the mixture at room temperature (or heat to 60 °C depending on the substrate's steric bulk) for 4–6 hours.
Self-Validation Check: The initial heterogeneous copper suspension will gradually change color and homogenize as the tandem addition-elimination-cyclization proceeds to completion.
Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove precipitated copper salts.
Purification: Concentrate the filtrate and purify the crude residue by silica gel column chromatography.
Troubleshooting Guide & FAQs
Q: Why am I getting a mixture of 3-substituted and 5-substituted isoxazoles when condensing 1,3-dicarbonyls with hydroxylamine?A: Causality: Hydroxylamine is an ambidentate nucleophile. Asymmetric 1,3-diketones present two competing electrophilic carbonyl centers. The initial attack of the nitrogen lone pair dictates the final regiochemistry. If the two carbonyls have similar electrophilicity, a mixture of oxime intermediates forms, leading to poor regioselectivity.
Solution: Convert the 1,3-dicarbonyl into an enaminone before reacting with hydroxylamine, or utilize strict pH control. Under carefully controlled acidic conditions, the more basic carbonyl is selectively protonated, directing the initial nucleophilic attack. Alternatively, bypass this route entirely by using the 1,3-dipolar cycloaddition of terminal alkynes with nitrile oxides.
Q: My O-methyl oxime intermediate is failing to cyclize under ICl-mediated electrophilic conditions. What went wrong?A: Causality: Electrophilic cyclization of 2-alkyn-1-one O-methyl oximes requires strict geometric alignment. The nitrogen lone pair must be spatially proximate to the alkyne to attack the iodonium intermediate. If your oxime is in the E-configuration, the lone pair points away from the alkyne, rendering cyclization stereoelectronically impossible [1].
Solution: Verify the stereochemistry of your oxime via NOESY NMR. You must isolate the Z-isomer (typically via silica gel chromatography) prior to subjecting it to ICl. Attempts at simultaneous isomerization and cyclization of the E-isomer under these conditions are generally unsuccessful [1].
Experimental workflow for the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.
Q: I am attempting a 1,3-dipolar cycloaddition with a nitrile oxide, but I am observing significant furoxan (dimer) formation instead of my 5-substituted isoxazole.A: Causality: Nitrile oxides are highly reactive 1,3-dipoles that readily undergo self-condensation (dimerization) to form furoxans when their concentration in solution is too high relative to the dipolarophile (the alkyne).
Solution: Generate the nitrile oxide in situ using a very slow, dropwise addition of base (e.g., triethylamine) to a hydroximoyl chloride in the presence of a large excess of the alkyne. Alternatively, switch to the base-free tandem synthesis employing 1-copper(I) alkynes and dihaloformaldoximes (Protocol B), which completely prevents dimerization [2].
Quantitative Comparison of Cyclization Conditions
Use the table below to select the optimal cyclization conditions based on your starting materials and desired substitution patterns.
Starting Material
Reagents / Catalyst
Reaction Conditions
Target Product
Yield Range
Ref
2-Alkyn-1-one O-methyl oximes (Z-isomer)
ICl (1.2 equiv)
CH₂Cl₂, RT, 1–2 h
4-Iodo-5-substituted isoxazoles
70–95%
[1]
1-Copper(I) alkynes + dihaloformaldoximes
None (Base-free)
THF, RT to 60 °C, 4–6 h
3-Halo-5-substituted isoxazoles
65–88%
[2]
α,β-Acetylenic oximes
AuCl₃ (5 mol%)
CH₃CN, 80 °C
5-Substituted isoxazoles
75–92%
[3]
References
Waldo, J. P.; Larock, R. C. "The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib." The Journal of Organic Chemistry, 2007, 72(25), 9643-9647. URL:[Link]
Chen, W.; Wang, B.; Liu, N.; Huang, D.; Wang, X.; Hu, Y. "A tandem synthesis of 3-halo-5-substituted isoxazoles from 1-copper(I) alkynes and dihaloformaldoximes." Organic Letters, 2014, 16(23), 6140-6143. URL:[Link]
Optimization
Technical Support Center: Isoxazole Synthesis & Troubleshooting
Welcome to the Technical Support Center for isoxazole synthesis. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and validated protocols to resol...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for isoxazole synthesis. This guide provides drug development professionals and synthetic chemists with mechanistic insights, diagnostic workflows, and validated protocols to resolve common byproducts encountered during the cyclocondensation of 1,3-dicarbonyls with hydroxylamine.
Diagnostic Workflow
Before adjusting your reaction parameters, use the following diagnostic tree to identify the specific byproduct or failure mode in your crude reaction mixture.
Diagnostic workflow for identifying common byproducts in isoxazole synthesis.
FAQ & Troubleshooting Guides
Issue 1: Regioselectivity and Isomeric Mixtures
Q: My reaction with an unsymmetrical 1,3-diketone is producing an inseparable mixture of isoxazole regioisomers. How can I drive the reaction to favor one specific isomer?
A: The formation of regioisomers (3,5-disubstituted vs. 5,3-disubstituted isoxazoles) is the most common challenge in this chemistry[1].
Causality: Unsymmetrical 1,3-diketones exist as an equilibrium of two enolic forms[2]. During the reaction, hydroxylamine initially attacks the more electrophilic carbonyl group to form an oxime intermediate[3]. If the steric and electronic environments of the two carbonyls are similar, the nucleophilic attack lacks discrimination, leading to a mixture of regioisomers that are notoriously difficult to separate by standard chromatography[2].
Solution: Regioselectivity is highly dependent on reaction conditions, particularly pH and the use of Lewis acids[1][3]. Under controlled acidic conditions, hydroxylamine preferentially reacts with the more reactive, less sterically hindered ketone carbonyl[3]. Alternatively, modifying the substrate into a β-enamino diketone prior to condensation provides excellent regiochemical control[1].
Data: Effect of Reaction Conditions on Regioselectivity
Substrate Type
Catalyst / Condition
Major Regioisomer
Selectivity Ratio
Unsymmetrical 1,3-Diketone
Neutral (EtOH, RT)
Mixture
~ 1:1 to 3:1
Unsymmetrical 1,3-Diketone
Acidic (pH < 4, Reflux)
Sterically accessible C-attack
> 5:1
| β-Enamino Diketone | BF₃·OEt₂ (Lewis Acid) | Directed by enamine leaving group | > 95:5 |
Protocol 1: Regioselective Synthesis via pH Control
Preparation: Dissolve the unsymmetrical 1,3-diketone (1.0 eq) in a polar solvent (e.g., ethanol or a water/ethanol mixture).
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq). The use of the hydrochloride salt inherently lowers the pH, providing the necessary acidic environment to differentiate the carbonyls[3].
Cyclocondensation: Heat the mixture to reflux for 2-4 hours.
Self-Validation Step: Monitor the reaction by LC-MS. The disappearance of the starting mass and the emergence of a single major peak at[M-18] indicates successful, selective cyclization.
Work-up: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and water.
Issue 2: Incomplete Dehydration and Stable Intermediates
Q: LC-MS analysis of my crude mixture shows a major peak at[M+18]⁺ relative to my desired isoxazole. What is this byproduct and how do I eliminate it?
A: A mass of [M+18]⁺ indicates that the reaction has stalled at the 5-hydroxy-4,5-dihydroisoxazole (5-hydroxyisoxazoline) intermediate, or as an uncyclized mono-oxime[3].
Causality: The cyclocondensation is a two-step process: nucleophilic attack to form the oxime, followed by intramolecular cyclization and dehydration[3]. The final dehydration step requires a thermodynamic driving force. If the reaction is run at room temperature or under strictly neutral conditions, the elimination of water may not occur, leaving the stable, hydroxylated intermediate.
Solution: Force the dehydration by introducing an acid catalyst (which protonates the hydroxyl group, making it a better leaving group) and applying heat.
Mechanistic pathway of isoxazole formation highlighting intermediates and regioisomers.
Protocol 2: Acid-Catalyzed Dehydration of Isoxazoline Intermediates
Identification: Confirm the presence of the [M+18]⁺ intermediate via LC-MS.
Acidification: To the crude reaction mixture in toluene or ethanol, add a catalytic amount of p-Toluenesulfonic acid (PTSA) (0.1 eq) or glacial acetic acid.
Dehydration: Heat the reaction to 80-100°C (or reflux with a Dean-Stark trap if using toluene to physically remove water).
Self-Validation Step: TLC will show the highly polar intermediate spot converting into a less polar, UV-active isoxazole spot.
Neutralization: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid catalyst before extraction.
Issue 3: Work-up and Purification Challenges
Q: I am struggling to separate unreacted 1,3-diketone and excess hydroxylamine from my isoxazole product using column chromatography. What is the best approach?
A: Relying solely on column chromatography is inefficient because 1,3-diketones often streak on silica due to keto-enol tautomerization, and their polarities frequently overlap with the target isoxazole[4].
Causality: Hydroxylamine is highly polar and basic, while 1,3-diketones possess an acidic active methylene group (pKa ~9-11). This distinct acid-base profile allows for chemical separation during the liquid-liquid extraction phase, rather than relying on chromatographic separation[4].
Solution: Implement targeted chemical washes to ionize and remove these specific impurities into the aqueous layer[4].
Protocol 3: Optimized Work-up Procedure for Isoxazole Reactions
Hydroxylamine Removal (Acid Wash): Dilute the crude organic mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute aqueous acid solution (5% HCl).
Causality: The basic hydroxylamine is protonated, rendering it highly water-soluble, and is extracted into the aqueous layer[4].
1,3-Diketone Removal (Base Wash): Wash the organic layer with a dilute aqueous base solution (5% NaOH or 5% NaHCO₃).
Causality: The unreacted 1,3-diketone is deprotonated at the active methylene site, forming a water-soluble enolate that partitions into the aqueous phase[4].
Final Polish: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Self-Validation Step: ¹H NMR of the crude solid should now show a clean baseline devoid of the characteristic active methylene (~4.0 ppm) or enol (~15 ppm) protons of the starting diketone.
References
Troubleshooting guide for the synthesis of isoxazole deriv
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions. Benchchem.
3-Methyl-5-(4-methylphenyl)isoxazole. Benchchem.
Direction of enolization of 1:3-diketones by mass spectrometry. Indian Academy of Sciences (ias.ac.in).
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges during the hydrazinolysis of isoxazole esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected challenges during the hydrazinolysis of isoxazole esters.
This transformation is notoriously capricious. Depending on your reaction conditions, hydrazine—a super-nucleophile driven by the
α
-effect—faces a choice: it can act as a hard nucleophile and attack the exocyclic ester carbonyl to yield the desired isoxazole carbohydrazide , or it can act as a soft nucleophile and attack the highly electrophilic C5 position of the isoxazole ring. The latter triggers a ring-opening event and a subsequent Boulton-Katritzky-type recyclization to form a pyrazole derivative [1].
This guide is designed to give you absolute control over this mechanistic divergence, providing field-proven troubleshooting logic and self-validating protocols.
To optimize your reaction, you must first understand the thermodynamic and kinetic forces at play. The isoxazole ring is inherently
π
-deficient and sensitive to nucleophilic attack, especially when activated by an electron-withdrawing ester group[2].
Kinetic Control (Pathway A): At low temperatures (0–45 °C) in less polar or alcoholic solvents, the reaction is kinetically controlled. Hydrazine selectively attacks the ester carbonyl, yielding the isoxazole hydrazide[3].
Thermodynamic Control (Pathway B): Under elevated temperatures, microwave irradiation, or acidic/basic catalysis, the activation energy for ring-opening is overcome. Hydrazine attacks the C5 position, breaking the labile N–O bond, and recyclizes to form a thermodynamically stable 5-aminopyrazole[1][4].
Caption: Divergent kinetic and thermodynamic pathways in the hydrazinolysis of isoxazole esters.
Troubleshooting FAQs
Q: My LCMS shows the correct mass for the hydrazide, but the
1
H NMR is completely different. What happened?A: You have inadvertently triggered a ring-opening recyclization, forming a pyrazole isomer[1]. Because the isoxazole hydrazide and the rearranged pyrazole can be isobaric (depending on the exact substitution pattern), LCMS alone is insufficient for validation. This happens when excess hydrazine attacks the C5 position of the isoxazole ring instead of the ester carbonyl. To prevent this, strictly maintain the temperature below 45 °C and reduce your hydrazine equivalents[3].
Q: I am trying to synthesize the isoxazole hydrazide, but my ester remains unreacted. Should I increase the temperature?A: Proceed with extreme caution. Increasing the temperature beyond 50 °C risks driving the reaction toward the pyrazole side-product[4]. Instead of heating, change the solvent to isopropanol (which balances solubility and mild reaction kinetics) and allow the reaction to stir for a longer duration (up to 60 hours)[3].
Q: I want the 5-aminopyrazole derivative for a fluorescent probe library. How do I optimize for complete ring opening?A: To intentionally drive the hydrazinolysis toward the 5-aminopyrazole, use microwave (MW) irradiation and a catalytic amount of Trifluoroacetic acid (TFA)[1]. TFA protonates the isoxazole nitrogen, increasing the electrophilicity of the C5 position and making it highly susceptible to hydrazine attack[4].
Caption: Diagnostic workflow for identifying and correcting regioselectivity issues via NMR validation.
Self-Validating Experimental Protocols
Protocol A: Selective Synthesis of Isoxazole Carbohydrazide (Kinetic Control)
Use this protocol when the intact isoxazole ring is required[3].
Initiation: Dissolve the isoxazole ester (1.0 eq) in anhydrous isopropanol (1.5 mL/mmol).
Addition: Cool the mixture to 10 °C. Add hydrazine hydrate (1.1 eq) dropwise to prevent localized exothermic spikes that could trigger ring-opening.
Propagation: Warm the solution to 45 °C and agitate for 48–60 hours[3].
Self-Validation Checkpoint 1 (TLC): Monitor using Hexanes/EtOAc (1:1). The ester starting material (
Rf
~0.6) should disappear, replaced by a highly polar hydrazide spot (
Rf
~0.2) that stains positively with ninhydrin.
Isolation: Cool the reaction to 10 °C to induce crystallization. Filter the resulting slurry and wash with cold isopropanol.
Self-Validation Checkpoint 2 (NMR): Run a
1
H NMR in DMSO-
d6
. Confirm the presence of the intact isoxazole C4-H singlet (typically 6.5–7.0 ppm). The appearance of a broad -NH-NH
2
signal at ~4.5 ppm confirms successful amidation.
Protocol B: TFA-Mediated Hydrazinolysis to 5-Aminopyrazoles (Thermodynamic Control)
Use this protocol to intentionally synthesize pyrazoles via ring-opening[1][4].
Initiation: Dissolve the 5-arylisoxazole ester (1.0 eq) in water or aqueous ethanol.
Catalysis: Add hydrazine hydrate (3.0 eq) followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.2 eq)[4].
Irradiation: Process the mixture in a microwave reactor at 120 °C for 20 minutes[1].
Self-Validation Checkpoint 1 (LCMS): The chromatogram should show complete consumption of the starting material. The product mass will correspond to the pyrazole derivative (often [M+H] - H
2
O depending on the exact substitution).
Isolation: Extract with EtOAc, wash with brine, dry over Na
2
SO
4
, and purify via flash chromatography.
Self-Validation Checkpoint 2 (NMR): Run a
1
H NMR in CDCl
3
. The original isoxazole C4-H signal will be absent. Look for a new pyrazole C4-H singlet shifted upfield to ~5.8 ppm, accompanied by a broad primary amine (-NH
2
) peak at ~3.5 ppm[1].
Optimization Data Matrix
Use the following matrix to benchmark your reaction conditions against expected outcomes.
Technical Support Center: Troubleshooting & Purification of Isoxazole Carbohydrazides
Isoxazole carbohydrazides present a unique purification challenge in drug development and synthetic chemistry. The stark polarity mismatch between the lipophilic isoxazole ring and the highly polar, hydrogen-bonding carb...
Author: BenchChem Technical Support Team. Date: March 2026
Isoxazole carbohydrazides present a unique purification challenge in drug development and synthetic chemistry. The stark polarity mismatch between the lipophilic isoxazole ring and the highly polar, hydrogen-bonding carbohydrazide moiety (-CO-NH-NH2) often leads to streaking on normal-phase silica, poor recovery in reverse-phase systems, and a high susceptibility to chemical degradation.
This technical support guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to help you isolate high-purity isoxazole carbohydrazides.
Purification Decision Matrix
Decision matrix for the purification of isoxazole carbohydrazides based on physical state.
Q1: Why does my isoxazole carbohydrazide streak severely on normal-phase silica gel, and how can I fix it?Causality: The carbohydrazide moiety contains basic nitrogen atoms that act as strong hydrogen-bond acceptors and donors. These nitrogens engage in secondary interactions with the acidic residual silanol groups (-Si-OH) on the silica gel surface, causing severe peak tailing and streaking.
Solution: According to1, you must add a basic modifier like 1% Triethylamine (Et3N) or ammonium hydroxide to your mobile phase[1]. The modifier competitively binds to the acidic silanols, masking them and preventing the analyte from being retained excessively. Alternatively, switch the stationary phase to neutral alumina, which lacks these acidic silanol groups.
Q2: I am experiencing peak tailing during Reverse-Phase HPLC (RP-HPLC). What causes this and how do I optimize the mobile phase?Causality: Peak tailing for basic compounds in RP-HPLC is often caused by secondary interactions between the basic nitrogen atoms of the carbohydrazide and unendcapped, acidic residual silanol groups on the C18 stationary phase.
Solution: Use a low pH mobile phase by adding an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or formic acid. This protonates the basic analyte, suppressing its interaction with the silanol groups[1]. If your column is pH-stable, a high pH mobile phase (e.g., using ammonium hydroxide) can be used to deprotonate the silanol groups, thereby reducing interactions.
Q3: My compound decomposes during purification or solvent removal. What are the common degradation pathways?Causality: Hydrazides and carbohydrazides are highly nucleophilic. As noted in2, if you use ketone solvents (like acetone) or aldehyde-containing solvents during washing, extraction, or chromatography, the carbohydrazide will undergo a rapid condensation reaction to form a Schiff base (hydrazone)[2]. Furthermore, the isoxazole ring itself can be sensitive to strongly basic conditions or prolonged heating, leading to ring-opening[3].
Solution: Strictly avoid acetone during glassware cleaning or as a co-solvent. Use inert solvents like dichloromethane (DCM), ethyl acetate, or acetonitrile.
Q4: How can I selectively remove unreacted hydrazine hydrate from my final product?Causality: Hydrazine hydrate is often used in excess during the synthesis of carbohydrazides from esters. Because it is highly polar, water-soluble, and basic, it can co-elute or co-precipitate with the target amphiphilic isoxazole carbohydrazide.
Solution: Exploit the high aqueous solubility of hydrazine. During the work-up phase, ensure the pH of the aqueous phase is neutral or slightly basic to minimize the solubility of the carbohydrazide in the aqueous layer, and perform multiple extractions with an organic solvent like ethyl acetate[4].
Section 2: Quantitative Data & Solvent Selection Matrix
Summarized below are the optimal chromatographic solvent systems and modifiers tailored specifically for the amphiphilic nature of isoxazole carbohydrazides.
Objective: Purify lipophilic isoxazole carbohydrazides while suppressing silanol interactions.
Mobile Phase Preparation: Prepare a solvent system of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v). Causality: DCM dissolves the lipophilic isoxazole core, while MeOH solvates the polar carbohydrazide tail. Add 1% (v/v) Triethylamine (Et3N).
Column Equilibration: Flush the silica column with 3 column volumes (CV) of the modified mobile phase.
Validation Check: Test the pH of the eluent. It must be basic (pH > 8) to confirm the silica silanols are fully masked by Et3N.
Sample Loading: Dissolve the crude mixture in a minimal amount of DCM. If insoluble, dry-load the sample onto Celite (not silica, to avoid localized acid-catalyzed degradation).
Elution and Monitoring: Elute the column and monitor via UV (typically 254 nm for the isoxazole ring).
Validation Check: TLC of the fractions should yield sharp, circular spots. If streaking reoccurs, the Et3N concentration was insufficient to mask the active sites.
Objective: Isolate highly polar isoxazole carbohydrazides that fail on normal-phase silica.
Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). Causality: TFA lowers the pH to ~2, fully protonating the basic carbohydrazide nitrogens. This prevents secondary charge-charge interactions with residual silanols on the C18 stationary phase.
Sample Preparation: Dissolve the crude mixture in the initial mobile phase composition (e.g., 5% B).
Validation Check: Centrifuge the sample at 10,000 rpm for 5 minutes. The presence of a pellet indicates insoluble lipophilic impurities; only inject the clarified supernatant to protect the column.
Gradient Elution: Run a shallow gradient (e.g., 5% to 50% B over 20 minutes). Causality: A shallow gradient accommodates the amphiphilic nature of the molecule, allowing the polar tail to dictate early retention while the isoxazole core dictates later elution.
Fraction Analysis: Analyze collected fractions via analytical HPLC.
Validation Check: Lyophilize only fractions with >95% purity. Volatile TFA will be removed during lyophilization, leaving the purified compound as a TFA salt.
Protocol 3: Selective Recrystallization
Objective: Isolate high-purity solid products by exploiting differential solubility.
Solvent Selection: Place 50 mg of the crude solid in a test tube. Add hot ethanol dropwise until fully dissolved. Causality: Ethanol provides excellent solubility for the isoxazole core at elevated temperatures[3].
Anti-Solvent Addition: Slowly add water (anti-solvent) dropwise to the boiling ethanol solution.
Validation Check: As detailed in4, stop adding water exactly when the solution becomes persistently turbid[4]. This turbidity confirms the solution has reached its saturation point. Add one drop of hot ethanol to clarify the solution.
Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to an ice bath for 30 minutes. Causality: Slow cooling promotes the growth of large, pure crystals, excluding impurities from the crystal lattice.
Isolation: Filter the crystals via a Büchner funnel and wash with an ice-cold ethanol/water mixture. Dry under high vacuum.
Technical Support Center: Chromatographic Purification of Isoxazole Carbohydrazides
Welcome to the Technical Support Center. Isoxazole carbohydrazides are highly versatile heterocyclic building blocks, frequently utilized as pharmacophores in drug discovery for multi-target agents, including acetylcholi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. Isoxazole carbohydrazides are highly versatile heterocyclic building blocks, frequently utilized as pharmacophores in drug discovery for multi-target agents, including acetylcholinesterase inhibitors[1]. However, their purification presents unique chromatographic challenges. The electron-withdrawing isoxazole ring, coupled with the highly polar, basic, and hydrogen-bonding carbohydrazide moiety (–CO–NH–NH₂), frequently leads to poor solubility, severe peak tailing on bare silica gel, and chemical instability under acidic conditions.
This guide provides field-proven troubleshooting strategies, causal explanations, and step-by-step methodologies to optimize your purification workflows.
Chromatographic Strategy & Workflow
When designing a purification strategy for isoxazole carbohydrazides, the primary decision relies on the compound's solubility profile and its susceptibility to chemisorption on silica. The workflow below outlines the optimal decision path.
Chromatographic workflow for isoxazole carbohydrazide purification.
Troubleshooting Guide & FAQs
Q1: Why am I experiencing severe peak tailing and low recovery when purifying isoxazole-5-carbohydrazides on normal-phase silica gel?Causality: The terminal primary amine (–NH₂) of the carbohydrazide group is basic and acts as a strong hydrogen bond donor. Standard bare silica gel (e.g., Merck 230–400 mesh) contains highly acidic silanol groups (–SiOH)[2]. The acid-base interaction and strong hydrogen bonding between the carbohydrazide and these silanols lead to heterogeneous retention kinetics. This results in severe peak tailing and, in some cases, irreversible chemisorption[3].
Solution:
Mobile Phase Additives: Incorporate a basic modifier such as 0.1% to 1% Triethylamine (TEA) or aqueous ammonium hydroxide (NH₄OH) into your polar eluent (e.g., Dichloromethane/Methanol). The additive competitively binds to the acidic silanols, masking them from the carbohydrazide and sharpening the peak[4].
Alternative Stationary Phases: Switch to amine-functionalized silica (NH₂-silica) or neutral alumina, which lack highly acidic protons.
Q2: My compound precipitates at the top of the column during sample loading. How can I resolve this?Causality: Isoxazole carbohydrazides often exhibit strong intermolecular hydrogen bonding, forming highly crystalline lattices with poor solubility in weak injection solvents like hexanes or pure dichloromethane (DCM). If loaded in a strong, highly polar solvent (like pure Methanol or DMSO), the solvent disrupts the partitioning equilibrium of the column, causing the compound to crash out or elute as a broad, unresolved band.
Solution: Utilize the Solid Loading (Dry Loading) technique. Dissolve the crude mixture in a volatile, highly polar solvent (e.g., Methanol or THF), add a solid support (Celite 545 or deactivated silica gel), and evaporate the solvent completely to form a free-flowing powder[5]. Load this powder directly onto the top of the pre-equilibrated column.
Q3: During Reverse-Phase (RP) Preparative HPLC, I observe degradation or multiple peaks for a single pure isoxazole carbohydrazide. What is happening?Causality: Standard RP-HPLC methods often use 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to improve peak shape. However, the carbohydrazide linkage can be susceptible to acid-catalyzed hydrolysis at elevated temperatures or over prolonged exposure in solution, cleaving into the corresponding isoxazole-carboxylic acid and hydrazine.
Solution: Shift to a neutral or mildly basic buffered mobile phase. Using 10 mM Ammonium Acetate (pH ~6.8) or 10 mM Ammonium Bicarbonate (pH ~7.8) suppresses the ionization of the carbohydrazide without inducing acid-catalyzed hydrolysis, ensuring structural integrity during the run.
Method Comparison Data
Summarizing the quantitative and qualitative differences between purification strategies ensures you select the correct parameters for your specific derivative.
Parameter
Normal-Phase (Silica)
Reverse-Phase (C18)
Primary Challenge
Severe peak tailing due to silanol-hydrazide H-bonding
Hydrolysis risk in acidic mobile phases
Optimal Solvents
Dichloromethane / Methanol
Water / Acetonitrile
Recommended Additive
0.1% - 1% Triethylamine (TEA) or NH₄OH
10 mM Ammonium Acetate (Neutral pH)
Loading Technique
Solid Loading (Dry load on Celite)
Liquid Injection (in DMSO or initial mobile phase)
Recovery Method
Rotary Evaporation
Lyophilization (Freeze-drying)
Step-by-Step Methodologies
These self-validating protocols are designed to ensure high purity and recovery while mitigating the chemical risks associated with isoxazole carbohydrazides.
Protocol A: Normal-Phase Flash Chromatography with Solid Loading
Use this protocol for moderately polar derivatives that exhibit poor solubility in DCM.
Sample Preparation (Solid Loading): Dissolve 1.0 g of crude isoxazole carbohydrazide in 10–15 mL of a polar volatile solvent (e.g., Methanol or Tetrahydrofuran)[5].
Adsorption: Add 2.5 g of Celite 545 or deactivated silica gel to the solution (approximate 1:2.5 w/w ratio).
Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) at 40 °C until a completely dry, free-flowing powder is obtained.
Self-Validation Step: Inspect the powder. Ensure no clumps remain; residual polar solvent will artificially increase the local solvent strength and disrupt the chromatography band.
Column Equilibration: Pack a silica gel column (e.g., Merck 230–400 mesh)[2] and equilibrate with the initial mobile phase (e.g., 95% Dichloromethane / 5% Methanol containing 0.1% Triethylamine)[4].
Loading: Carefully pour the dry powder onto the top of the silica bed. Cap with a thin layer of clean sand to prevent disturbance of the bed during elution.
Elution: Run a gradient from 5% to 15% Methanol in Dichloromethane (maintaining 0.1% TEA throughout).
Fraction Analysis: Monitor fractions via TLC (using Ninhydrin stain for the hydrazide or UV 254 nm for the isoxazole ring). Combine pure fractions and evaporate to yield the purified product.
Protocol B: Preparative Reverse-Phase HPLC for Polar Derivatives
Use this protocol for highly polar derivatives or those that irreversibly bind to normal-phase silica.
Sample Preparation: Dissolve the crude mixture in the mobile phase starting conditions (e.g., 10% Acetonitrile / 90% Water) or a minimal volume of DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.
System Setup: Utilize a C18 preparative column (e.g., 21.2 x 250 mm, 5 µm particle size).
Mobile Phase Selection:
Buffer A: 10 mM Ammonium Acetate in Water (pH 6.8). (Causality: Avoids acid-catalyzed hydrolysis of the carbohydrazide bond).
Buffer B: Acetonitrile.
Gradient Elution: Run a shallow gradient (e.g., 10% B to 60% B over 30 minutes) at a flow rate of 20 mL/min.
Detection: Monitor UV absorbance at 254 nm (isoxazole ring π-π* transitions) and 210 nm (amide/hydrazide bonds).
Recovery: Lyophilize (freeze-dry) the collected fractions.
Self-Validation Step: Avoid rotary evaporation at high temperatures for aqueous fractions, as prolonged heating in water can degrade the hydrazide. Lyophilization ensures thermal stability and yields a fluffy, pure powder.
References
Source: nih.
Source: nih.
Title: Authors: Christian DeJarnette, et al.
Source: google.
Title: Cu(II)-Hydrazide Coordination Compound Supported on Silica Gel as an Efficient and Recyclable Heterogeneous Catalyst...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. In drug development and complex organic synthesis, the isoxazole ring is a highly prized bioisostere. However, researchers frequently encounter unexpected yields or complete degradation when subjecting isoxazole-containing intermediates to standard hydrolytic conditions.
This guide provides an in-depth, mechanistic troubleshooting framework specifically focused on the 5-(methoxymethyl)isoxazole motif. By understanding the causality behind its stability profile, you can design self-validating workflows that prevent late-stage synthetic failures.
Mechanistic Insights & FAQs
Q1: Why does the 5-(methoxymethyl)isoxazole ring degrade under standard basic saponification conditions?A: The principal vulnerability of the isoxazole ring lies in the inherent weakness of the N–O bond and the acidity of the C3 proton (if unsubstituted). Under basic conditions (pH > 10), hydroxide ions facilitate the deprotonation of the C3 position or directly attack the C5 position. This initiates an E1cB-like cascade that cleaves the N–O bond, collapsing the aromatic system into a reactive cyanoenolate intermediate [1]. This base-catalyzed ring opening is thermodynamically driven by the relief of ring strain and the formation of a stable conjugated system.
Q2: How does the 5-(methoxymethyl) substituent alter the hydrolytic stability compared to an unsubstituted isoxazole?A: The 5-(methoxymethyl) group exerts both steric and electronic effects. Sterically, the bulky methoxymethyl ether provides a minor degree of shielding against nucleophilic attack at the C5 position. Electronically, the oxygen atom in the ether linkage is weakly electron-withdrawing via induction, which can slightly increase the electrophilicity of the ring. However, the most critical factor is that the ether linkage itself introduces a new vulnerability: potential ether cleavage. Fortunately, in aqueous acidic media, the primary oxonium ion formed is relatively stable, meaning the ether survives unless a strong nucleophile (like iodide or bromide) is present.
Q3: Why is acidic hydrolysis recommended over basic hydrolysis for this specific scaffold?A: Isoxazoles are remarkably resilient in acidic environments. In the presence of strong acid, the nitrogen atom of the isoxazole ring protonates (pKa ≈ -3). While this activates the ring toward nucleophiles, water is insufficiently nucleophilic to break the aromatic system [2]. Consequently, refluxing the compound in strong aqueous acid allows for the hydrolysis of pendant functional groups (e.g., C4-esters) while leaving the 5-(methoxymethyl)isoxazole core completely intact[3].
Troubleshooting Guide: Common Synthetic Roadblocks
Issue 1: Complete loss of the isoxazole core during ester deprotection.
Symptom: LC-MS shows multiple highly polar degradation products; the target mass is missing.
Root Cause: Saponification utilizing NaOH, LiOH, or KOH in aqueous methanol/THF has triggered base-catalyzed N–O bond cleavage.
Resolution: Abandon basic saponification. Transition to a strongly acidic hydrolytic environment (e.g., HCl/AcOH/H2O) to selectively cleave the ester while protonating the isoxazole nitrogen to protect the ring from nucleophilic degradation.
Issue 2: Unintended cleavage of the methoxymethyl ether.
Symptom: LC-MS indicates a mass corresponding to[M - 14] (loss of the methyl group) or [M - 30] (loss of the entire methoxy group), yielding a 5-(hydroxymethyl)isoxazole or a fully degraded product.
Root Cause: The use of Lewis acids (e.g., BBr₃) or hydrohalic acids containing strong nucleophiles (e.g., HI or HBr) intended for other deprotections has caused Sₙ2 cleavage of the ether.
Resolution: Utilize Hydrochloric acid (HCl). The chloride ion is a poor nucleophile in aqueous media compared to bromide or iodide, allowing the ether to survive prolonged reflux conditions.
Quantitative Stability Data
The following table summarizes the hydrolytic stability of the 5-(methoxymethyl)isoxazole ring (and structurally analogous isoxazoles) across various pH ranges to guide your reaction design [1, 2, 3].
Hydrolytic Condition
pH Range
Temp (°C)
Half-life (t₁/₂)* / Status
Primary Degradation Pathway
Strong Acid (HCl/AcOH)
< 1.0
100 (Reflux)
> 6 hours (Stable)
None (Core & ether remain intact)
Mild Acid (Buffer)
4.0
25 - 37
Stable
None
Neutral (Buffer)
7.4
37
~7.4 hours
Slow N-O cleavage
Basic (NaOH/MeOH)
≥ 10.0
37
~1.2 hours (Unstable)
Rapid base-catalyzed ring opening
*Note: Half-life data in neutral/basic conditions is extrapolated from analogous 5-substituted isoxazole kinetic studies.
Validated Experimental Protocol
Procedure: Acid-Catalyzed Selective Hydrolysis of Methyl 5-(methoxymethyl)isoxazole-4-carboxylate
This protocol is a self-validating system designed to hydrolyze a C4-ester without compromising the isoxazole ring or the ether linkage [3].
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the starting ester (e.g., 1.8 g, 11 mmol) in a 1:1:1 (v/v/v) mixture of concentrated HCl (2 mL), glacial acetic acid (2 mL), and water (2 mL).
Causality: Acetic acid acts as a crucial co-solvent to solubilize the organic substrate, while HCl provides the catalytic protons necessary for ester cleavage without providing a strong enough nucleophile to cleave the ether.
Thermal Activation: Heat the vigorously stirred mixture to reflux (approx. 100°C) for 6 hours.
In-Process Validation (TLC): At t = 5h, pull a 10 µL aliquot. Quench into saturated NaHCO₃ and extract with EtOAc. Spot against the starting material (Eluent: 1:1 Hexanes/EtOAc).
Validation Check: The starting material (higher
Rf
) should be completely consumed, replaced by a single, highly polar spot (the carboxylic acid) remaining at the baseline. The absence of multiple polar spots confirms the ring is intact.
Quench & Homogenization: Remove the flask from heat and allow it to cool to room temperature. Add Acetone (6 mL) to the reaction mixture.
Causality: Acetone homogenizes the aqueous/organic phases, preventing the product from "oiling out" during solvent removal, ensuring a crystalline solid upon concentration.
Isolation: Concentrate the mixture in vacuo to remove volatile acids and solvents. Triturate the resulting solid residue with cold ethyl acetate, filter, and concentrate the filtrate to afford the pure 5-(methoxymethyl)isoxazole-4-carboxylic acid as an off-white solid.
Final Analytical Validation:
LC-MS: Confirm the [M+H]⁺ matches the expected mass of the intact ring.
¹H-NMR: Verify the presence of the singlet for the methoxymethyl –CH₂– (approx. 4.8 ppm) and –OCH₃ (approx. 3.4 ppm) protons to definitively prove the ether was not cleaved.
Visualizations
Pathway 1: Base-Catalyzed Degradation Mechanism
Caption: Base-catalyzed E1cB ring opening of the isoxazole core leading to irreversible degradation.
Pathway 2: Troubleshooting Workflow for Ester Hydrolysis
Caption: Decision matrix for the hydrolysis of isoxazole esters to prevent ring cleavage.
References
pH and temperature stability of the isoxazole ring in leflunomide
ResearchG
Isoxazoles.
WO2008135830A1 - N-[6-amino-s-(phenyl)pyrazin-2-yl]-isoxazole-4-carboxamide derivatives and related compounds as nav1.
Troubleshooting
Technical Support Center: Preventing Nitrile Oxide Dimerization in 1,3-Dipolar Cycloadditions
Welcome to the Technical Support Center for 1,3-dipolar cycloadditions. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address one of the most persistent bottlenecks in isoxazole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 1,3-dipolar cycloadditions. As a Senior Application Scientist, I have compiled this troubleshooting guide and FAQ to address one of the most persistent bottlenecks in isoxazole and isoxazoline synthesis: the unwanted dimerization of nitrile oxides into furoxans.
This guide synthesizes mechanistic theory with field-proven experimental workflows, providing you with self-validating protocols to ensure your cycloadditions outcompete side reactions.
I. The Mechanistic Root of the Problem (FAQ)
Q: Why do my nitrile oxide cycloadditions consistently yield a significant amount of furoxan byproduct?A: Nitrile oxides are highly reactive 1,3-dipoles. The formation of your desired isoxazole or isoxazoline relies on a bimolecular[3+2] cycloaddition with a dipolarophile. However, when the local concentration of the nitrile oxide becomes too high, it undergoes a competing dimerization reaction with itself to form a furoxan (1,2,5-oxadiazole 2-oxide)[1]. Density functional theory (DFT) calculations reveal that this dimerization is not a concerted process; rather, it proceeds via a stepwise mechanism involving a dinitrosoalkene intermediate with significant diradical character[2].
Because the rate of dimerization is proportional to the square of the nitrile oxide concentration (
Rate=kdimer[CNO]2
), whereas the desired cycloaddition is first-order with respect to the dipole (
Rate=kcyclo[CNO][Dipolarophile]
), any transient accumulation of the nitrile oxide disproportionately accelerates furoxan formation.
Q: Are certain nitrile oxides more prone to dimerization than others?A: Yes. Aliphatic nitrile oxides are notoriously unstable and dimerize much faster than their aromatic counterparts[3]. Aromatic nitrile oxides benefit from the interruption of conjugation between the aryl group and the nitrile oxide group during the C-C bond formation step of dimerization, which increases the activation energy required to form the diradical intermediate[2]. Furthermore, alkyl nitrile oxides with low degrees of substitution adjacent to the nitrile oxide group are particularly susceptible to furoxan formation, especially when reacting with sterically hindered alkenes[3].
Reaction pathway illustrating the kinetic competition between desired cycloaddition and dimerization.
II. Strategic Interventions (Troubleshooting Guide)
To prevent dimerization, you must engineer your reaction to either kinetically starve the dimerization pathway or thermodynamically block it.
Strategy 1: Kinetic Control via Continuous Flow Processing
The Causality: In traditional batch reactors, localized concentration gradients during base addition cause transient spikes in nitrile oxide concentration, leading to immediate dimerization. Continuous flow microreactors solve this by enabling ultra-fast mixing and precise temperature control. By pumping the precursor and base through a T-mixer into a heated coil, the nitrile oxide is generated and consumed almost instantaneously in a steady-state regime, keeping its absolute concentration infinitesimally low[4][5].
The Fix: Transition to a continuous flow setup using in-line scavenger cartridges (e.g., benzyl amine resin) to remove unreacted reagents and trace furoxan[4][5].
Strategy 2: In Situ Generation with Syringe Pump Addition
The Causality: If flow chemistry equipment is unavailable, pseudo-dilution in a batch reactor is the next best approach. By slowly adding the nitrile oxide precursor (or the activating base/reagent) to a large excess of the dipolarophile, you ensure the dipole is trapped the moment it is generated[1].
The Fix: Use a syringe pump. For example, when using diazocarbonyl compounds and tert-butyl nitrite (TBN) to generate nitrile oxides catalyst-free, introducing TBN over a period of 1 hour via a syringe pump completely prevents the formation of the furoxan dimer[6]. Furthermore, using inorganic bases (like NaHCO3 or KHCO3) instead of organic bases can help maintain a low steady-state concentration of the dipole, preventing dimerization[7].
Strategy 3: Steric Auxiliaries
The Causality: By incorporating bulky substituents adjacent to the nitrile oxide moiety, you can sterically hinder the approach of a second nitrile oxide molecule, thereby raising the activation energy for the dinitrosoalkene diradical formation[2][3].
The Fix: Utilize steric auxiliaries. For instance, using benzotriazole as an auxiliary (e.g., bis(benzotriazol-1-yl)acetonitrile oxide) allows for successful cycloaddition with various dipolarophiles without the common concomitant problem of dimerization to furoxans[3].
Continuous flow workflow for nitrile oxide cycloaddition, preventing local concentration spikes.
III. Quantitative Comparison of Mitigation Strategies
The following table summarizes the expected outcomes when applying different dimerization prevention strategies to highly reactive aliphatic and aromatic nitrile oxides.
Protocol A: In Situ Generation via Hydroximoyl Chloride (Batch with Syringe Pump)
This protocol utilizes kinetic control to suppress
kdimer
by strictly limiting the instantaneous concentration of the dipole.
Preparation : In a flame-dried round-bottom flask under an inert atmosphere (N2/Ar), dissolve the dipolarophile (3.0-5.0 equiv) in an anhydrous solvent (e.g., dichloromethane or THF).
Precursor Addition : Add the hydroximoyl chloride (1.0 equiv) to the solution and cool the mixture to 0 °C.
Controlled Activation : Load a syringe with a mild base (e.g., triethylamine or an inorganic base like aqueous KHCO3, 1.1 equiv)[7].
Injection : Using a syringe pump, add the base dropwise over 2-4 hours.
Causality Check: Slow base addition dictates the rate of dehydrohalogenation. Because the dipolarophile is in vast excess, the newly formed nitrile oxide undergoes [3+2] cycloaddition before it can encounter another dipole to form a dinitrosoalkene diradical.
Workup : Allow the reaction to warm to room temperature. Wash with water, extract with organic solvent, dry over MgSO4, and purify via flash chromatography.
Protocol B: Continuous Flow Dehydration of Nitroalkanes
This protocol leverages microreactor technology to physically prevent the accumulation of reactive intermediates[5][8].
System Priming : Prime a continuous flow system (e.g., Vapourtec) with anhydrous, ethanol-free chloroform[8].
Stream A Preparation : Prepare a solution of the primary nitroalkane (1.0 equiv) and the dipolarophile (2.0 equiv) in chloroform.
Stream B Preparation : Prepare a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 - 1.0 equiv) in chloroform[5][8].
Flow Parameters : Pump Stream A and Stream B at equal flow rates (e.g., 130 µL/min) into a T-shaped mixing piece[8].
Reactor Coil : Route the mixed stream through a heating coil set to 50-60 °C with a residence time of 40 minutes. Maintain system pressure using an in-line 100 psi back-pressure regulator[8].
In-line Purification : Pass the crude stream through in-line scavenger columns packed with benzyl amine resin (QP-BZA) to immediately sequester unreacted nitro compounds and base[5][8].
Collection : Collect the highly pure isoxazoline product stream directly from the reactor outlet.
V. References
Optimizing reaction conditions for 1,4,2-Dioxazole synthesis - Benchchem. 1
Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary - ConnectSci. 3
Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions - Vapourtec. 4
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study - ResearchGate. 2
Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles - NSF PAR. 6
Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions - ConnectSci. 5
Nitrile Oxide 1,3-Dipolar Cycloaddition by Dehydration of Nitromethane Derivatives Under Continuous Flow Conditions - ResearchGate. 8
Synthesis of 3-Aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole Derivatives: A Comparison between Conventional, Microwave-Assisted and Flow-Based Methodologies - ResearchGate. 7
Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are en...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with regioselectivity in the formation of the isoxazole ring. The formation of unwanted regioisomers is a common hurdle that can complicate purification, reduce yields, and hinder the development of new chemical entities.
This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you gain precise control over your reaction outcomes.
This section directly addresses specific problems related to poor regioselectivity in the two most common isoxazole synthesis methods: the 1,3-dipolar cycloaddition and the cyclocondensation of 1,3-dicarbonyl compounds.
Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I control the outcome?
Answer: This is a classic challenge in isoxazole synthesis. The regiochemical outcome of a [3+2] cycloaddition is governed by a delicate interplay of steric hindrance, electronics (Frontier Molecular Orbital theory), and reaction conditions.[1] The two possible products arise from two different transition states. Your goal is to stabilize one transition state over the other.
Causality & Core Principles
Regioselectivity is dictated by the alignment of the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne). According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination that results from the largest orbital coefficients on the interacting atoms.[2][3] Generally, for terminal alkynes, the reaction favors the formation of the 3,5-disubstituted isoxazole.[4]
Here is a logical workflow to troubleshoot and optimize your reaction:
Caption: Troubleshooting workflow for regiocontrol in 1,3-dipolar cycloadditions.
Catalysis is the most powerful tool for dictating regioselectivity, especially with terminal alkynes.
For 3,5-Disubstituted Isoxazoles: Copper(I) catalysis is the industry standard for reliably producing 3,5-disubstituted isoxazoles.[5] The mechanism is believed to involve the formation of a copper-acetylide intermediate, which alters the electronics of the alkyne and directs the cycloaddition.[6]
For 3,4-Disubstituted Isoxazoles: While more challenging, certain Ruthenium catalysts have been shown to reverse the selectivity, favoring the 3,4-isomer.[5][7]
Solution 2: Modify Substrate Electronics and Sterics
If a catalyst-free system is required, you can influence the outcome by modifying your starting materials.
Electronic Tuning: The regioselectivity is sensitive to the electronic nature of the substituents on both the alkyne and the nitrile oxide. While FMO theory provides a basis, predictions can be complex.[8] As a general rule, in reverse electron-demand cycloadditions, electron transfer occurs from the dipolarophile (alkyne) to the dipole (nitrile oxide).[2]
Steric Directing Groups: Increasing the steric bulk of the R group on a terminal alkyne (R-C≡CH) will further disfavor the formation of the 3,4-isomer, thus increasing selectivity for the 3,5-product.
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for synthesizing 3,5-disubstituted isoxazoles from terminal alkynes, ensuring high regioselectivity through copper catalysis.[5]
Vessel Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Copper(I) iodide (CuI, 5 mol%).
Reactant Addition: To the flask, add the terminal alkyne (1.0 eq) and the aldoxime precursor (1.2 eq).
Solvent Addition: Dissolve the components in a 1:1 mixture of tert-butanol and water (to achieve a ~0.1 M concentration of the alkyne).
Nitrile Oxide Generation: Add sodium ascorbate (10 mol%) followed by a suitable base such as triethylamine (Et₃N, 2.0 eq) to initiate the in situ generation of the nitrile oxide.
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyne is fully consumed (typically 4-12 hours).
Workup & Purification: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Q2: My Claisen condensation of an unsymmetrical 1,3-dicarbonyl with hydroxylamine gives a mixture of regioisomers. How can I synthesize a single isomer?
Answer: This is a common issue with the classical Claisen isoxazole synthesis.[9] The lack of selectivity arises because hydroxylamine can attack either of the two non-equivalent carbonyl groups. The most effective modern solution is to modify the substrate to a β-enamino diketone, which allows for exquisite control through the tuning of reaction conditions.[9][10][11]
Causality & Core Principles
The key to control is to make the two carbonyl carbons electronically and sterically distinct and then use conditions that favor nucleophilic attack at one specific site. Converting one carbonyl of the 1,3-dicarbonyl to an enamine deactivates it towards nucleophilic attack by hydroxylamine, directing the initial attack to the remaining ketone. Subsequent reaction conditions, particularly the use of a Lewis acid, can then control the final cyclization step.[9]
Caption: Strategy for regiocontrol in cyclocondensation reactions.
Solution: Use a β-Enamino Diketone with Condition Tuning
By converting your 1,3-dicarbonyl to a β-enamino diketone, you can achieve high regioselectivity by carefully choosing your solvent and additives. Research has shown that different conditions selectively furnish different regioisomers from the same starting material.[9][11]
Protocol 2: Lewis Acid-Mediated Synthesis of a 3,4,5-Trisubstituted Isoxazole
This protocol is based on a methodology developed for the regioselective synthesis of highly substituted isoxazoles using a Lewis acid to control the cyclization.[5][9]
Reactant Preparation: To a solution of the β-enamino diketone (1.0 eq) in anhydrous acetonitrile (MeCN, ~0.125 M) in a round-bottom flask, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.4 eq).
Cooling: Cool the reaction mixture in an ice bath to 0 °C.
Lewis Acid Addition: While stirring, add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0 eq) dropwise to the solution.
Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates consumption of the starting material.
Workup & Purification: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material via silica gel chromatography to yield the desired regioisomer.
Frequently Asked Questions (FAQs)
Q3: What are the fundamental principles governing regioselectivity in isoxazole synthesis?
A3: For the two main synthetic routes, the principles differ. In 1,3-dipolar cycloadditions , regioselectivity is primarily governed by the electronic compatibility (HOMO-LUMO interactions) and steric repulsion between the nitrile oxide and the alkyne.[1] Catalysts, like copper(I), fundamentally alter this by coordinating to the alkyne and changing its electronic properties.[6] In cyclocondensation reactions , the selectivity depends on the relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl precursor. The initial nucleophilic attack by hydroxylamine will occur at the more reactive carbonyl center. Modifying the substrate (e.g., to a β-enamino diketone) or using pH control and Lewis acids can be used to direct this attack and the subsequent cyclization.[9][10]
Q4: I need to synthesize a 3,5-disubstituted isoxazole. Which method is the most reliable?
A4: The copper(I)-catalyzed 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide (generated in situ) is overwhelmingly the most reliable and widely used method for accessing 3,5-disubstituted isoxazoles with high regioselectivity.[5][6][12] This method is often referred to as a "click" reaction due to its high efficiency and specificity.
Q5: My nitrile oxide appears to be dimerizing to a furoxan, lowering my yield. How can I prevent this?
A5: Nitrile oxide dimerization is a common side reaction, especially at higher concentrations.[10] The best practice is to generate the nitrile oxide in situ in the presence of the alkyne, ensuring that the cycloaddition reaction is faster than the dimerization. If you are still observing dimerization, try a slow addition of the nitrile oxide precursor (e.g., the aldoxime and oxidant) to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with your dipolarophile.[10]
Q6: Can reaction conditions like solvent and temperature alone be used to control regioselectivity?
A6: Yes, but their effect is often less dramatic than catalytic or substrate control. Solvent polarity can influence the stability of the different transition states, thereby altering the regioisomeric ratio.[9][10] For example, in the cyclocondensation of β-enamino diketones, switching from ethanol to acetonitrile can completely change the major regioisomer formed.[9] Temperature can also play a role, but it must be optimized carefully, as higher temperatures can sometimes decrease selectivity or lead to decomposition of sensitive intermediates like nitrile oxides.[5]
References
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(9), 4793-4806. Available at: [Link]
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 17. Available at: [Link]
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. Available at: [Link]
Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. ResearchGate. Available at: [Link]
Abdel-Wahab, B. F., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 17. Available at: [Link]
Easton, C. J., et al. (2006). Reversal of regioselectivity and enhancement of rates of nitrile oxide cycloadditions through transient attachment of dipolarophiles to cyclodextrins. Organic & Biomolecular Chemistry, 4(22), 4133-4138. Available at: [Link]
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
Lee, K., & Lee, Y. (1993). Regioselectivity and Stereoselectivity in Nitrile Oxide Cycloaddition to 1, 5-Hexadien-3-ol. The Study on the Hydrogen Bonding Effect and Magnesium Chelation Effect in Nitrile Oxide Cycloaddition. Synthetic Communications, 23(12), 1675-1683. Available at: [Link]
Kim, H., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 301-311. Available at: [Link]
Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Available at: [Link]
Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal. Available at: [Link]
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]
Al-Shiekh, M. A., et al. (2023). Regioselective synthesis of some new pyrazole and isoxazole derivatives incorporating benzothiazole moiety: Experimental and theoretical studies. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1157-1165. Available at: [Link]
Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 222. Available at: [Link]
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. Available at: [Link]
Trogu, E. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE. Available at: [Link]
Bianco, A., et al. (2001). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. Available at: [Link]
Li, Z. H., et al. (2010). Theoretical Study on the Regioselectivity of Nitrile Oxide 1,3-Dipolar Cycloaddition to Propyne. Acta Chimica Sinica, 68(14), 1363-1369. Available at: [Link]
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. CORE. Available at: [Link]
de P. Lapa, D., et al. (2023). Synthesis, Characterization and Computational Studies of New Naphthoquinones Fused Isoxazoles by the Regiospecific Tandem Sonogashira-Cyclization Reaction. ResearchGate. Available at: [Link]
Bouffard, K. A., et al. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. ChemRxiv. Available at: [Link]
Padwa, A., et al. (1991). Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles. The Journal of Organic Chemistry, 56(10), 3556-3563. Available at: [Link]
Buckley, B. R., et al. (2012). Nitrile Oxide/Alkyne Cycloadditions A Credible Platform for Synthesis of Bioinspired Molecules by MetalFree Molecular Clicking. MURAL - Maynooth University Research Archive Library. Available at: [Link]
Taher, A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
Advances in Isoxazole Synthesis. Scribd. Available at: [Link]
Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve the most persiste...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Isoxazole Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to help researchers and drug development professionals resolve the most persistent side reactions encountered during isoxazole library generation.
Isoxazoles are privileged five-membered N,O-heterocycles found in numerous blockbuster drugs (e.g., valdecoxib, oxacillin)[1]. However, constructing this ring—whether via 1,3-dipolar cycloadditions or Claisen condensations—often leads to frustrating yield losses due to dimerization or poor regioselectivity[2]. This guide breaks down the mechanistic causality behind these failures and provides self-validating, step-by-step protocols to ensure reproducible success.
Q: During the synthesis of isoxazole-5-carboxylates via 1,3-dipolar cycloaddition, I am observing a significant dimeric byproduct and low yields of the desired isoxazole. What is causing this, and how do I prevent it?
The Causality (Expertise):
The dimeric byproduct you are isolating is a furoxan (a 1,2,5-oxadiazole N-oxide)[2]. Nitrile oxides are highly reactive, transient 1,3-dipoles. When the rate of nitrile oxide generation exceeds the rate of its cycloaddition with the terminal alkyne (the dipolarophile), the nitrile oxide acts as its own dipolarophile, undergoing rapid self-condensation[3]. This side reaction dominates when the alkyne is electron-deficient or sterically hindered, or when the oxidizing agent is added too quickly to the oxime precursor.
The Solution & Self-Validating Protocol:
To suppress furoxan formation, you must manipulate the kinetics of the reaction by generating the nitrile oxide in situ at a controlled rate, ensuring its steady-state concentration remains near zero[3].
Protocol: Syringe-Pump Mediated In Situ Cycloaddition
Preparation: Dissolve the terminal alkyne (1.2–1.5 eq.) and the oxime precursor (1.0 eq.) in an anhydrous solvent (e.g., THF or DCM) and cool the reaction vessel to 0 °C to stabilize the intermediates.
Oxidant Formulation: Prepare a solution of your chosen oxidizing agent (e.g., NaOCl, N-chlorosuccinimide, or a hypervalent iodine reagent like PIFA)[4].
Controlled Addition: Using a programmable syringe pump, add the oxidant solution dropwise over a period of 2 to 4 hours to the vigorously stirred alkyne/oxime mixture.
Validation: Monitor the reaction via TLC or GC/MS. The protocol validates itself if the characteristic furoxan dimer peak (identifiable by distinct MS fragmentation or NMR shifts) is absent from the chromatogram.
Workup: Once the oxime is consumed, quench the reaction with water, extract with ethyl acetate, and purify the target isoxazole via flash chromatography.
Q: Condensing unsymmetrical 1,3-diketones with hydroxylamine yields an inseparable mixture of 3,5- and 5,3-disubstituted isoxazoles. How can I achieve absolute regiocontrol?
The Causality (Expertise):
Hydroxylamine is an ambident nucleophile, possessing both nucleophilic nitrogen and oxygen atoms. In unsymmetrical 1,3-dicarbonyls, the two carbonyl carbons have distinct electrophilicities. Under standard reflux conditions, the initial nucleophilic attack is highly unselective, leading to a chaotic mixture of oxime intermediates that subsequently dehydrate into competing regioisomeric isoxazoles.
The Solution & Self-Validating Protocol:
You must differentiate the two electrophilic sites prior to the introduction of hydroxylamine. Converting the 1,3-diketone into a β-enamino diketone creates an optimized 1,3-dielectrophilic system. When paired with a Lewis acid, this intermediate strictly directs the hydroxylamine nitrogen to attack the most electrophilic site first, yielding near 100% regioselectivity.
Protocol: Regioselective Synthesis via β-Enamino Diketones
Precursor Activation: React the unsymmetrical 1,3-diketone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to quantitatively form the β-enamino diketone intermediate.
Setup: Dissolve the isolated β-enamino diketone (1.0 eq.) in acetonitrile.
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq.) followed by a Lewis acid catalyst (e.g., BF3·OEt2, 2.0 eq.). The Lewis acid coordinates with the enamino-carbonyl, locking the conformation and amplifying the electrophilicity of the target carbon.
Cyclocondensation: Heat the mixture to reflux for 1–2 hours.
Validation: Analyze the crude mixture via 1H NMR. The protocol is self-validating when the vinylic proton of the isoxazole ring appears as a single, sharp singlet, confirming the absence of the competing regioisomer.
Caption: Workflow for regioselective isoxazole synthesis utilizing a β-enamino diketone intermediate.
Section 3: Quantitative Data & Reaction Optimization
To aid in experimental design, the following table summarizes how specific reaction conditions alter the regiochemical outcome and selectivity ratios during isoxazole synthesis. Note that reversing the inherent HOMO/LUMO interactions (an umpolung strategy) by using acylalkynes can successfully invert standard regioselectivity[5].
Table 1: Impact of Reaction Conditions on Isoxazole Regioselectivity
Starting Materials
Reagents / Conditions
Major Product Regioisomer
Selectivity Ratio
Unsymmetrical 1,3-Diketone + NH₂OH
EtOH, Reflux (Standard)
Inseparable Mixture
~ 1 : 1
Unsymmetrical 1,3-Diketone + NH₂OH
Basic pH Buffer
5-Substituted Isoxazole
1 : 4
β-Enamino Diketone + NH₂OH
BF₃·OEt₂, MeCN, Reflux
3-Substituted Isoxazole
> 99 : 1
Terminal Alkyne + Oxime
NaOCl, THF, Slow Addition
3,5-Disubstituted Isoxazole
> 95 : 5
Acylalkyne + Nitrile Oxide
Thermal (Umpolung conditions)
4-Acylisoxazole
9 : 91
References
[1] A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ResearchGate.1
[2] Technical Support Center: Synthesis of Isoxazole-5-carboxylates. BenchChem. 2
[3] Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Apollo - University of Cambridge. 3
[4] Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. 4
[5] Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. J-Stage. 5
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
comparison of biological activity of 5-methyl vs 5-methoxymethyl isoxazoles
Title: Comparative Biological Activity Guide: 5-Methyl vs. 5-Methoxymethyl Isoxazoles Subtitle: Structure-Activity Relationship (SAR) Insights for Drug Development Professionals Introduction As a Senior Application Scien...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Biological Activity Guide: 5-Methyl vs. 5-Methoxymethyl Isoxazoles
Subtitle: Structure-Activity Relationship (SAR) Insights for Drug Development Professionals
Introduction
As a Senior Application Scientist, I frequently encounter drug design programs where fine-tuning the physicochemical properties of a heterocyclic pharmacophore dictates the success or failure of a lead compound. The isoxazole ring is a privileged scaffold found in numerous therapeutic agents. A common optimization dilemma during lead generation is the choice between a 5-methyl and a 5-methoxymethyl substituent. While seemingly a minor modification—the simple insertion of an oxygen atom and a methylene bridge—this change drastically alters the lipophilicity, hydrogen-bonding capacity, and steric volume of the molecule, leading to profound shifts in biological activity.
Physicochemical Profiling
Before diving into biological assays, it is critical to understand the fundamental physicochemical differences between these two substituents. The addition of the ether oxygen in the methoxymethyl group introduces a hydrogen-bond acceptor and increases rotational flexibility, which directly impacts target affinity.
Property
5-Methyl Isoxazole (-CH3)
5-Methoxymethyl Isoxazole (-CH2OCH3)
Impact on Drug Design
Steric Volume
Small, compact
Bulky, extended
Methoxymethyl may cause steric clashes in tight hydrophobic pockets.
Lipophilicity (LogP)
Higher relative contribution
Lower relative contribution
Methyl favors partitioning into lipid membranes and hydrophobic target sites.
H-Bond Acceptors
0
1 (Ether Oxygen)
Methoxymethyl introduces a desolvation penalty if the target pocket lacks a complementary H-bond donor.
Rotatable Bonds
0
2
Methoxymethyl increases the entropic penalty upon binding.
Case Studies in Target Binding
Case Study 1: System xc- Transporter Inhibitors
The System xc- transporter is a critical cystine/glutamate antiporter. In the development of amino-3-carboxy-5-methylisoxazole propionic acid (ACPA) analogues to target this transporter, the C5 position of the isoxazole ring was extensively modified to probe the binding pocket ()[1].
SAR Insight: Researchers synthesized lipophilic analogues, including a 5-naphthylethyl derivative and a 5-naphthylmethoxymethyl derivative[1].
Biological Activity: The 5-naphthylethyl analogue demonstrated robust binding and inhibited glutamate uptake with potency comparable to the endogenous substrate cystine[1]. In stark contrast, the 5-naphthylmethoxymethyl analogue was virtually devoid of activity[1].
Causality: The transporter's binding site for this region is highly hydrophobic. The introduction of the polar ether oxygen in the methoxymethyl linker forces an unfavorable desolvation event and alters the solid-state E-conformation, preventing the necessary van der Waals interactions with the receptor pocket[1].
Logical SAR relationship of C5-isoxazole substitutions at the System xc- transporter.
Case Study 2: Enterovirus Capsid-Binding Inhibitors
In the pursuit of broad-spectrum antiviral agents, WIN compounds (capsid-binding inhibitors) were developed to stabilize the picornavirus capsid and prevent viral uncoating ()[2].
SAR Insight: Optimization of the WIN 61893 scaffold involved testing various isoxazole and oxadiazole derivatives[2].
Biological Activity: While alkyl-substituted analogues maintained potent antiviral activity, the specific 5-methoxymethyl compound (14f) was completely devoid of activity against polio-2[2].
Causality: The viral capsid canyon is a deep, hydrophobic groove. The polar nature of the methoxymethyl group causes electrostatic repulsion within this groove, disrupting the critical binding affinity required to rigidify the capsid[2].
Experimental Validation Workflow
To objectively compare the biological activity of these two substituents, a self-validating functional assay is required. Below is the optimized protocol for the Sodium-Independent [3H]-L-Glutamate Uptake Assay, used to validate System xc- transporter activity.
Protocol: Sodium-Independent [3H]-L-Glutamate Uptake Assay
This protocol is designed with internal controls to ensure data integrity and isolate the specific transporter mechanism.
Step 1: Cell Preparation and Starvation
Action: Seed target cells (e.g., SNB-19 glioblastoma cells) in 24-well plates. Wash twice with pre-warmed, Na+-free Choline Chloride buffer (137 mM Choline Cl, 5.4 mM KCl, 1.8 mM CaCl2, 1.2 mM MgSO4, 10 mM HEPES, pH 7.4).
Causality: The strict use of a Na+-free buffer is critical. It functionally silences Sodium-dependent Excitatory Amino Acid Transporters (EAATs), ensuring that any measured glutamate uptake is exclusively mediated by the Na+-independent System xc- antiporter.
Action: Pre-incubate cells for 10 minutes with vehicle (DMSO), the 5-methyl isoxazole test compound, the 5-methoxymethyl test compound, or Sulfasalazine (250 µM).
Causality: Sulfasalazine acts as a self-validating positive control. If Sulfasalazine fails to inhibit uptake by >80%, the assay plate is rejected due to compromised transporter baseline activity.
Step 3: Radioligand Competition
Action: Add 50 nM [3H]-L-Glutamate to each well and incubate for exactly 20 minutes at 37°C.
Causality: The 20-minute window ensures uptake is measured in the linear phase of transport kinetics, preventing artifactual data from intracellular radioligand saturation or efflux.
Step 4: Termination and Lysis
Action: Terminate the reaction by rapidly washing the cells three times with ice-cold Na+-free buffer. Lyse the cells using 0.1 M NaOH.
Causality: The ice-cold temperature instantly halts membrane fluidity and transporter kinetics, locking the internalized [3H]-L-Glutamate inside the cell for accurate quantification.
Step 5: Scintillation Counting
Action: Transfer the lysate to scintillation vials, add counting fluid, and measure radioactivity (CPM). Normalize data to total protein content (via BCA assay).
Step-by-step workflow and causality mapping for the System xc- radioligand uptake assay.
Conclusion & Strategic Recommendations
When optimizing an isoxazole-bearing lead compound, the substitution at the C5 position must be carefully matched to the electronic and steric environment of the target pocket. The 5-methyl group is highly recommended for targets requiring deep insertion into hydrophobic pockets (e.g., viral capsids, System xc-). Conversely, the 5-methoxymethyl group should generally be avoided in purely hydrophobic domains due to severe desolvation penalties, though it may be strategically deployed if a specific hydrogen-bond donor is identified in the target receptor site.
References
Title: Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model
Source: Bioorganic & Medicinal Chemistry / PubMed Central
URL: [Link]
Title: Back to the Future: Advances in Development of Broad-Spectrum Capsid-Binding Inhibitors of Enteroviruses
Source: Viruses / PubMed Central
URL: [Link]
Comparative Guide: Bioactivity and Experimental Validation of Isoxazole Derivatives
Introduction: The Isoxazole Scaffold in Drug Discovery The isoxazole ring—a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms—has established itself as a privileged scaffold in medicinal c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring—a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms—has established itself as a privileged scaffold in medicinal chemistry. As a bioisostere for amides and esters, the isoxazole nucleus inherently improves the metabolic stability, lipophilicity, and target-binding affinity of parent molecules. This structural versatility has led to the development of numerous FDA-approved therapeutics, including the COX-2 inhibitor valdecoxib, the antirheumatic agent leflunomide, and the antibacterial sulfamethoxazole 1[1],.
This guide provides a rigorous comparative analysis of the bioactivity of novel isoxazole derivatives against standard reference drugs, supported by field-proven experimental methodologies and self-validating protocols.
Comparative Bioactivity Profiles
To objectively evaluate the pharmacological potential of emerging isoxazole derivatives, their performance must be benchmarked against established clinical standards. The following tables synthesize recent quantitative data across three primary therapeutic domains.
Anticancer Activity (In Vitro Cytotoxicity)
Strategic modifications, such as the introduction of carboxamide linkages and halogenated phenyl rings, significantly enhance the antiproliferative properties of isoxazoles. Recent evaluations demonstrate that specific chloro-fluorophenyl-isoxazole carboxamides can outperform standard chemotherapeutics2[2].
Compound
Target Cell Line
IC₅₀ (μg/mL)
Reference Drug
Ref IC₅₀ (μg/mL)
Isoxazole-carboxamide 2b
HeLa (Cervical Cancer)
0.11 ± 0.10
Doxorubicin
> 0.11
Isoxazole-carboxamide 2c
MCF7 (Breast Cancer)
1.59 ± 1.60
Doxorubicin
Higher
Isoxazole-carboxamide 2a
Hep3B (Liver Cancer)
2.774 ± 0.53
Doxorubicin
Higher
Antimicrobial & Antifungal Efficacy
Hybridizing the isoxazole ring with chalcone or dihydropyrazole moieties yields potent antimicrobial agents. The electron-withdrawing nature of the isoxazole ring facilitates penetration through microbial cell walls, disrupting essential enzymatic processes3[3].
Compound
Target Pathogen
MIC / IC₅₀ (μg/mL)
Reference Drug
Ref Efficacy
Isoxazole-chalcone 28
Bacterial Strains
1.0 (MIC)
Ciprofloxacin
Inferior
Dihydropyrazole 46
Fungal Strains
2.0 ± 1.0 (IC₅₀)
Fluconazole
Inferior
Anti-inflammatory Action (COX Inhibition)
The anti-inflammatory potential of 3,5-diphenylisoxazole derivatives is classically evaluated using the carrageenan-induced rat paw edema model. The substitution pattern on the phenyl rings dictates the binding affinity to the cyclooxygenase (COX) active site 4[4].
Compound (Dose: 20 mg/kg)
% Inhibition of Edema
Reference Drug
Ref % Inhibition
3-(4'-methoxyphenyl)-5-(4-chlorophenyl)isoxazole
70.90%
Indomethacin
72.72%
3-(4'-methoxyphenyl)-5-phenylisoxazole
65.45%
Indomethacin
72.72%
3-(4'-methoxyphenyl)-5-(4-methylphenyl)isoxazole
61.81%
Indomethacin
72.72%
Mechanistic Workflows & Visualizations
To ensure reproducibility in drug discovery, the transition from chemical synthesis to biological validation must follow a strict, logical pipeline.
Experimental workflow for the synthesis and biological evaluation of isoxazole derivatives.
Many isoxazole derivatives exert their anti-inflammatory effects by acting as competitive inhibitors of the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.
Simplified signaling pathway of COX-2 inhibition by isoxazole derivatives.
Standardized Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be more than a list of steps; they must be self-validating systems where the causality behind every reagent choice is understood.
This assay determines the Minimum Inhibitory Concentration (MIC) of synthesized isoxazoles.
Inoculum Preparation: Adjust bacterial suspension to a 0.5 McFarland standard in Mueller-Hinton broth.
Causality Rationale: Standardizing the inoculum ensures a consistent bacterial load (approx.
1.5×108
CFU/mL). Over-inoculation depletes nutrients too rapidly, causing false positives (apparent resistance), while under-inoculation leads to false negatives.
Serial Dilution: Perform two-fold serial dilutions of the isoxazole derivative (e.g., 64 to 0.125 μg/mL) in a 96-well plate.
Resazurin Addition & Incubation: Add 10 μL of resazurin indicator (0.015%) to each well. Incubate at 37°C for 18-24 hours.
Causality Rationale: Resazurin acts as an intermediate electron acceptor in the electron transport chain. Metabolically active (living) bacteria reduce the blue resazurin to pink resorufin. This provides a visual, objective endpoint that completely eliminates the ambiguity of reading turbidity in wells containing colored or precipitated isoxazole compounds.
Self-Validation Checkpoint: The plate must include a "Media Only" (Sterility Control) and "Media + Bacteria" (Growth Control).
Validation Rule: If the Sterility Control turns pink, the assay is immediately voided due to systemic contamination. If the Growth Control remains blue, the bacterial batch is non-viable, and the assay must be repeated.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This assay evaluates the anticancer potency (IC₅₀) of isoxazole-carboxamides against specific cancer cell lines.
Cell Seeding: Seed
1×104
cells/well in a 96-well plate and incubate for 24 hours at 37°C in 5% CO₂.
Causality Rationale: The 24-hour window allows cells to adhere to the plastic substrate and re-enter the logarithmic growth phase, ensuring the cells are highly metabolically active prior to drug exposure.
Drug Treatment: Expose cells to varying concentrations of the isoxazole derivative for 48 hours.
MTT Addition: Add 20 μL of MTT solution (5 mg/mL) and incubate for 4 hours.
Causality Rationale: The tetrazolium dye MTT is reduced strictly by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase). This enzymatic conversion provides a direct, quantifiable causality between metabolic activity and cell viability.
Formazan Solubilization: Discard the media and add 100 μL of Dimethyl Sulfoxide (DMSO) to each well. Read absorbance at 570 nm.
Causality Rationale: DMSO is specifically chosen because it rapidly lyses the cell membrane and completely dissolves the hydrophobic purple formazan crystals without precipitating cellular proteins. This ensures a perfectly clear solution for accurate spectrophotometric readout.
Self-Validation Checkpoint: Include a vehicle control (cells treated with the highest concentration of DMSO used to dissolve the drug, typically ≤0.1%).
Validation Rule: If the vehicle control viability drops below 95% relative to untreated cells, the solvent toxicity is confounding the drug's true IC₅₀, and the compound stock must be prepared at a higher concentration to minimize solvent volume.
Validating the Mechanism of Action of Isoxazole Carbohydrazides: A Multi-Target Approach for Alzheimer's Disease
Executive Summary: The Shift Toward Multi-Target Directed Ligands (MTDLs) The multifactorial pathogenesis of Alzheimer’s disease (AD)—characterized by cholinergic depletion, amyloid- β (A β ) aggregation, and metal dysho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Shift Toward Multi-Target Directed Ligands (MTDLs)
The multifactorial pathogenesis of Alzheimer’s disease (AD)—characterized by cholinergic depletion, amyloid-
β
(A
β
) aggregation, and metal dyshomeostasis—has consistently outpaced the efficacy of single-target therapeutics. Traditional treatments, such as donepezil and galantamine, primarily target acetylcholinesterase (AChE) to provide symptomatic relief but fail to halt disease progression[1].
Recent drug discovery efforts have pivoted toward Multi-Target Directed Ligands (MTDLs) . Among the most promising novel scaffolds are isoxazole carbohydrazides (specifically indole-isoxazole hybrids). These compounds leverage the aromaticity, planarity, and heteroatom functionality of the isoxazole ring to interact simultaneously with the catalytic and peripheral binding sites of AChE, while concurrently inhibiting
β
-secretase 1 (BACE1) and chelating redox-active metals like Fe
3+
[1][2][3].
This guide provides an objective comparison of isoxazole carbohydrazides against standard AD therapeutics, detailing the experimental workflows required to rigorously validate their multi-target mechanism of action (MoA).
Mechanistic Pathway Visualization
To understand the experimental design, we must first map the causal relationships between the therapeutic agent and its biological targets. The diagram below illustrates how isoxazole carbohydrazides intervene in the AD pathological cascade.
Diagram illustrating the multi-target mechanism of action of isoxazole carbohydrazides in AD.
Comparative Performance Data
To establish the efficacy of isoxazole carbohydrazides, we compare a highly optimized derivative, Compound 5d (a methyl indole-isoxazole carbohydrazide), against established reference standards. Compound 5d exhibits high selectivity toward AChE over Butyrylcholinesterase (BuChE) and demonstrates potent BACE1 inhibition[1][3].
Table 1: In Vitro Inhibitory Profile of Isoxazole Carbohydrazides vs. Standards
Scientific Insight: While Galantamine possesses a lower IC
50
for AChE, it is strictly a single-target agent. The isoxazole carbohydrazide (Compound 5d) compensates for moderate AChE potency by simultaneously inhibiting BACE1 at low micromolar concentrations (2.85
μ
M) and chelating iron, thereby addressing the root causes of A
β
plaque formation and oxidative stress[1][3].
Experimental Protocols for MoA Validation
A self-validating experimental system must not only measure inhibition but also confirm the mode of inhibition. The following protocols detail the causal logic and step-by-step methodologies required to validate the MTDL profile of isoxazole carbohydrazides.
Causality & Logic: The Ellman's assay is a colorimetric method relying on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to generate the yellow 5-thio-2-nitrobenzoate (TNB
2−
) anion, quantifiable at 412 nm[4][5]. To prove competitive inhibition, we must perform kinetic studies varying the substrate (ATCI) concentration. A Lineweaver-Burk plot will show an increasing
Km
with an unchanged
Vmax
as the inhibitor concentration rises, indicating the inhibitor competes directly for the active site[3].
Step-by-Step Methodology:
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCI to 14 mM in the buffer[4]. Prepare AChE (e.g., electric eel) at 1 U/mL[4].
Inhibitor Preparation: Dissolve the isoxazole carbohydrazide in DMSO (ensure final DMSO concentration in the well is
≤
1% to prevent enzyme denaturation)[5].
Pre-incubation: In a 96-well microplate, add 25
μ
L of phosphate buffer, 25
μ
L of the inhibitor dilution, and 25
μ
L of AChE solution to the test wells[5]. Incubate for 15 minutes at room temperature to allow enzyme-inhibitor complex formation[6].
Reaction Initiation: Add 50
μ
L of DTNB solution, followed immediately by 25
μ
L of ATCI substrate solution[5].
Kinetic Measurement: Immediately measure absorbance at 412 nm using a microplate reader every 30 seconds for 10 minutes[4][5].
Kinetic Analysis: Repeat the assay using fixed inhibitor concentrations (e.g., 0, 10, 20, 40
μ
M) against varying ATCI concentrations (e.g., 0.1 to 2.0 mM). Plot
1/V
versus
1/[S]
(Lineweaver-Burk plot) to calculate the inhibitory constant (
Ki
)[3].
Validating BACE1 Inhibition (FRET Assay)
Causality & Logic: BACE1 is an aspartic protease responsible for the initial cleavage of the Amyloid Precursor Protein (APP), leading to toxic A
β
accumulation[7]. The FRET assay utilizes a synthetic peptide substrate tagged with a fluorescent donor (e.g., a rhodamine derivative) and a quenching acceptor[8]. When BACE1 cleaves the peptide, the fluorophore is separated from the quencher, emitting a signal. Isoxazole carbohydrazides that inhibit BACE1 will preserve the FRET quenching, resulting in a dose-dependent decrease in fluorescence[7][8].
Step-by-Step Methodology:
Buffer and Enzyme Prep: Use 50 mM sodium acetate buffer (pH 4.5)[8]. Dilute recombinant human BACE1 enzyme to ~7.5-10 ng/
μ
L[7].
Substrate Prep: Prepare the FRET peptide substrate (e.g., Rh-EVNLDAEFK-Quencher) to a working concentration of 250 nM[8].
Reaction Assembly: In a 384-well black plate, add 10
μ
L of the isoxazole carbohydrazide (diluted in assay buffer, max 10% DMSO) and 10
μ
L of the FRET substrate[8].
Initiation: Add 10
μ
L of the BACE1 enzyme solution to start the reaction (Total volume = 30
μ
L)[8].
Incubation & Reading: Incubate at room temperature for 60-90 minutes in the dark[7][8]. Measure fluorescence kinetically or at endpoint using a spectrofluorometer (Excitation: 545 nm, Emission: 585-590 nm)[6][8].
Data Processing: Calculate % inhibition relative to the vehicle control. Determine the IC
50
using non-linear regression analysis[6].
Validating Metal Chelation (UV-Vis Spectrophotometry)
Causality & Logic: Metal dyshomeostasis, particularly elevated Fe
3+
, accelerates A
β
aggregation and catalyzes the production of Reactive Oxygen Species (ROS)[1]. The heteroatoms (N, O) in the isoxazole carbohydrazide scaffold act as electron donors to coordinate with metal cations. Chelation is validated by observing a bathochromic or hypsochromic shift in the compound's UV-Vis absorption spectrum upon the addition of metal ions[1].
Step-by-Step Methodology:
Baseline Spectrum: Prepare a 50
μ
M solution of the isoxazole carbohydrazide in a suitable solvent (e.g., methanol/buffer mix). Record the baseline UV-Vis spectrum (200-600 nm).
Titration: Gradually add increasing concentrations of FeCl
3
(e.g., 10 to 100
μ
M) to the compound solution[1].
Stoichiometry Determination: Record the spectra after each addition. Use the molar ratio method by plotting the absorbance at the new
λmax
against the molar ratio of [Fe
3+
]/[Ligand] to determine the stoichiometry of the metal-ligand complex[1].
Conclusion
The transition from single-target inhibitors to MTDLs represents a critical evolution in Alzheimer's disease drug discovery. As demonstrated by the experimental data, isoxazole carbohydrazides (such as Compound 5d) offer a robust, self-validating pharmacological profile. By competitively inhibiting AChE at the active site, enzymatically blocking BACE1, and chelating redox-active iron, these compounds address the symptomatic and disease-modifying requirements of AD therapy[1][3]. Proper execution of the Ellman's, FRET, and UV-Vis assays outlined above ensures high-fidelity validation of these mechanisms for downstream preclinical development.
comparing the efficacy of 5-(methoxymethyl)isoxazole to known inhibitors
An in-depth technical analysis for researchers and drug development professionals evaluating novel pharmacophores for System xc- (xCT) inhibition, focusing on the structure-activity relationship (SAR) of isoxazole deriva...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and drug development professionals evaluating novel pharmacophores for System xc- (xCT) inhibition, focusing on the structure-activity relationship (SAR) of isoxazole derivatives.
Target Biology & The Pharmacophore Challenge
Targeting the cystine/glutamate antiporter, System xc- (composed of the SLC7A11 and SLC3A2 subunits), is a highly validated strategy for inducing ferroptosis in oncology and modulating excitotoxicity in neurological disorders[1]. System xc- imports extracellular cystine required for glutathione (GSH) biosynthesis; its blockade depletes GSH, inactivates Glutathione Peroxidase 4 (GPx4), and triggers iron-dependent lipid peroxidation[2].
While established inhibitors like Sulfasalazine (SAS) and Erastin serve as baseline pharmacological tools, their clinical translation is hindered by poor systemic bioavailability and a lack of robust in vivo data, respectively[3]. This has driven the design of novel competitive inhibitors based on amino methylisoxazole propionic acid (AMPA) scaffolds[4]. However, the binding pocket of System xc- exhibits strict steric and electronic requirements. A critical structural comparison emerges when evaluating the efficacy of 5-substituted isoxazole analogues—specifically, comparing the active 5-naphthylethyl-isoxazole against the inactive 5-(methoxymethyl)isoxazole derivative.
Structural Causality: The 5-(Methoxymethyl)isoxazole Paradox
In the pursuit of lipophilic System xc- inhibitors, lateral metalation and electrophilic quenching have been used to synthesize various 5-substituted isoxazoles from a common methyl isoxazole-4-carboxylate intermediate[4].
When comparing the efficacy of these derivatives, a profound SAR divergence occurs based on the linker chemistry at the 5-position:
5-Naphthylethyl-isoxazole (Analogue 16): Exhibits robust binding and competitive inhibition of glutamate uptake at System xc-[4].
5-Naphthylmethoxymethyl-isoxazole (Analogue 17): Despite adopting an identical E-conformation in the solid state, this 5-(methoxymethyl)isoxazole derivative is virtually devoid of activity[4].
The Causality of Failure: The introduction of the oxygen atom in the methoxymethyl ether linkage fundamentally alters the molecule's electrostatic potential map. While the spatial geometry (E-conformation) remains intact, the electronegative oxygen likely introduces severe electronic repulsion or a steric clash with hydrophobic residues within the SLC7A11 binding cleft, completely abolishing target affinity[4][5]. This demonstrates that the System xc- pharmacophore requires a purely hydrocarbon linker (like an ethyl group) to maintain the necessary lipophilic interactions.
Quantitative Efficacy Comparison
The following table synthesizes the comparative performance of isoxazole analogues against established System xc- inhibitors.
Compound Class
Specific Agent
Target Efficacy / Affinity
Mechanism of Action
Bioavailability & Clinical Utility
Established Inhibitor
Erastin
High (Most potent known)
Irreversible/potent System xc- blockade
Poor in vivo stability; restricted to preclinical in vitro models[3].
Established Inhibitor
Sulfasalazine (SAS)
Moderate (IC50 ~ 200 μM)
Competitive System xc- inhibition
FDA-approved, but poor systemic bioavailability (~12%); rapid gut cleavage[3].
Isoxazole Analogue
5-Naphthylethyl-isoxazole
High (Comparable to endogenous cystine)
Competitive System xc- inhibition
Robust binding; serves as a highly viable scaffold for CNS and oncology targeting[4].
Isoxazole Analogue
5-(Methoxymethyl)isoxazole
None (Devoid of activity)
Fails to bind target pocket
Inactive; serves as a critical negative SAR control for pharmacophore modeling[4].
Self-Validating Experimental Methodologies
To accurately compare the efficacy of novel isoxazoles against Erastin or SAS, the experimental design must account for competitive substrate dynamics. Commercial media contains ~200 μM L-cystine, which artificially outcompetes competitive inhibitors, leading to false negatives. Assays must be conducted at physiological L-cystine concentrations (83 μM) to accurately resolve the efficacy of System xc- inhibitors[6].
Protocol A: Target Engagement via [3H]-Glutamate Uptake Assay
This protocol isolates specific transporter engagement, ruling out off-target cytotoxicity.
Cell Preparation: Seed target cells (e.g., Huh7 or specific glioma lines) in 24-well plates and culture until 80% confluent.
Media Wash: Wash cells twice with Na+-free HEPES-buffered saline to eliminate background transport from Na+-dependent excitatory amino acid transporters (EAATs).
Substrate Incubation: Incubate cells in physiological buffer (83 μM L-cystine) containing 50 nM[3H]-L-glutamate and the test compound (e.g., Erastin, 5-naphthylethyl-isoxazole, or 5-(methoxymethyl)isoxazole) for 15 minutes at 37°C[4][6].
Termination & Lysis: Terminate uptake by rapid washing with ice-cold buffer. Lyse cells using 0.1 M NaOH.
Quantification: Measure intracellular radioactivity using liquid scintillation counting. Normalize to total protein content via BCA assay.
This protocol validates that the target engagement causally leads to the expected phenotypic outcome: lipid peroxidation.
Treatment: Treat cells with the test compounds in media containing 83 μM L-cystine for 12 hours.
Self-Validating Control: Include a parallel cohort treated with RSL3 (a direct GPx4 inhibitor). RSL3 efficacy should remain unchanged regardless of extracellular cystine levels, whereas true System xc- inhibitors will show cystine-dependent efficacy[6].
Probe Loading: Add 2 μM C11-BODIPY 581/591 to the media for 30 minutes.
Flow Cytometry: Harvest cells and analyze via flow cytometry. Oxidation by lipid ROS shifts the probe's fluorescence emission from red (~590 nm) to green (~510 nm). Quantify the ratio of green/red fluorescence to determine the extent of ferroptosis[6].
Mechanistic & Workflow Visualizations
System xc- inhibition pathway comparing active pharmacophores against the inactive methoxymethyl analogue.
Self-validating experimental workflow isolating target engagement from downstream ferroptotic phenotypes.
References
Isoxazole analogues bind the system xc- transporter: structure-activity relationship and pharmacophore model
PubMed / Bioorganic & Medicinal Chemistry
Extracellular Concentration of L-Cystine Determines the Sensitivity to System xc- Inhibitors
PubMed / NIH
System Xc-pathway as a potential regulatory target in neurological disorders
Frontiers in Cellular Neuroscience
Pharmacophore modelling for the discovery of system xc antiporter inhibitors
Zenodo
Endogenous antioxidants in the prognosis and treatment of lung cancer
DOI / Redox Biology
Bridging the Translational Gap: In Vitro vs In Vivo Activity of Isoxazole Derivatives in Drug Discovery
As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently encounter a recurring challenge: the disconnect between the in vitro potency of a compound and its in vivo efficacy....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of heterocyclic drug design, I frequently encounter a recurring challenge: the disconnect between the in vitro potency of a compound and its in vivo efficacy. Isoxazoles—five-membered heterocycles containing adjacent oxygen and nitrogen atoms—are notorious for this translational gap. While their unique electron distribution makes them excellent hydrogen-bond acceptors and versatile pharmacophores for targets ranging from cyclooxygenases (COX) to Heat Shock Protein 90 (HSP90), their in vivo behavior is heavily dictated by metabolic stability, protein binding, and ring scission events.
This guide provides an objective, data-driven comparison of the in vitro and in vivo performance of key isoxazole derivatives. By dissecting the causality behind experimental workflows, we aim to equip drug development professionals with the methodologies required to accurately evaluate these compounds.
Mechanistic Divergence: When In Vitro Efficacy Meets In Vivo Reality
The pharmacological profile of an isoxazole derivative cannot be fully understood through isolated biochemical assays. The isoxazole ring is susceptible to unique biotransformations that fundamentally alter its activity once introduced into a living system.
The Prodrug Paradigm: Leflunomide
A classic example of in vitro vs in vivo divergence is the immunosuppressive agent leflunomide. In vitro, leflunomide itself exhibits relatively weak direct target engagement. However, in vivo, the isoxazole ring undergoes rapid, cytochrome P450-catalyzed N–O bond cleavage in the plasma and liver. This scission generates the active
α
-cyanoenol metabolite, A771726, which potently inhibits dihydroorotate dehydrogenase (DHODH) to exert its therapeutic effect (1 [1]).
Leflunomide in vivo metabolic ring scission to the active A771726 metabolite.
Direct Target Engagement: Luminespib and Antioxidant Derivatives
Conversely, compounds like Luminespib (AUY922) and novel isoxazole-carboxamides are designed for direct target engagement without the need for ring opening. Recent evaluations of fluorophenyl-isoxazole-carboxamides demonstrated potent in vitro scavenging activity against DPPH free radicals. When transitioned to in vivo murine models, the most potent derivative (Compound 2a) successfully doubled the total antioxidant capacity (TAC) compared to the positive control, Quercetin, proving that the intact isoxazole core can maintain systemic stability and efficacy (2 [2]).
Comparative Data Analysis: In Vitro Potency vs In Vivo Efficacy
To objectively evaluate the clinical trajectory of isoxazole derivatives, we must juxtapose their biochemical metrics with their systemic performance. The table below synthesizes quantitative data across different therapeutic indications, highlighting how in vitro IC₅₀ values translate (or fail to translate) into in vivo outcomes.
Compound Class / Derivative
Target / Indication
In Vitro Metric
In Vivo Metric
Translational Outcome
Leflunomide
DHODH (Autoimmune)
Weak direct inhibition
Potent immunosuppression
Requires in vivo biotransformation to A771726.
Luminespib (AUY922)
HSP90 (Oncology)
ATPase IC₅₀: 0.012 µM
Significant tumor regression
High direct correlation; intact isoxazole is active.
Isoxazole-carboxamide (2a)
Free Radicals (Antioxidant)
DPPH IC₅₀: 0.45 µg/mL
2-fold TAC increase in mice
Strong translation; outperforms Quercetin in vivo.
Isoxazole-oxazole hybrid (36)
IL-17FF / IFN-γ (Inflammation)
IC₅₀ ≤ 0.01 µM
Suppressed T-cell proliferation
Excellent target engagement and cellular penetration.
Isoxazole COX-2 Inhibitors (C6)
Cyclooxygenase-2 (Pain)
High COX-2 selectivity
Pending in vivo validation
High in vitro GI absorption predicted via ADME.
Data synthesized from recent structural activity relationship (SAR) studies (3 [3]; 4 [4]).
Standardized Experimental Workflows for Isoxazole Evaluation
To prevent false positives caused by assay interference or metabolic instability, experimental protocols must be designed as self-validating systems. Below are the optimized methodologies for assessing isoxazole derivatives.
Protocol A: In Vitro Target Engagement & Cell Viability
Objective: Determine the direct cytotoxic or inhibitory potential of the intact isoxazole compound.
Cell Seeding and Synchronization: Seed target cells (e.g., HCT116 for oncology models) at a density of 5,000 cells/well in a 96-well plate.
Causality: Ensuring cells are in the logarithmic growth phase prevents confluence-induced contact inhibition, which artificially skews IC₅₀ values by altering baseline cellular metabolism.
Compound Treatment: Prepare a 10-point serial dilution of the isoxazole derivative in DMSO. Add to the wells such that the final DMSO concentration never exceeds 0.1% v/v.
Causality: Isoxazoles are highly lipophilic. While DMSO ensures solubility, exceeding 0.1% induces solvent-mediated cytotoxicity, confounding the drug's actual efficacy.
Assay Validation (Self-Validating Step): Include a known reference inhibitor (e.g., Sorafenib for kinase targets) and a vehicle-only control. Calculate the Z'-factor for the plate.
Causality: A Z'-factor > 0.5 mathematically validates the assay's robustness, ensuring the dynamic range is sufficient to distinguish true pharmacological hits from background noise.
Viability Readout (ATP Quantitation): After 72 hours, utilize a luminescent ATP detection assay (e.g., CellTiter-Glo).
Causality: ATP quantitation provides a direct, metabolically accurate readout of viable cells. Colorimetric assays (like MTT) can be reduced directly by certain antioxidant isoxazoles, leading to false-negative cytotoxicity readouts.
Protocol B: In Vivo Pharmacokinetic & Metabolic Profiling
Objective: Assess the systemic stability and biotransformation of the isoxazole ring.
Dosing Strategy: Utilize a crossover design in Wistar rats, administering the isoxazole derivative both intravenously (IV, 2 mg/kg) and orally (PO, 10 mg/kg).
Causality: Comparing IV and PO area-under-the-curve (AUC) allows for the calculation of absolute bioavailability (F%). This is critical because the isoxazole core often suffers from poor intestinal permeability or high first-pass metabolism.
Plasma Sampling & Quenching: Collect blood samples at predefined intervals (0.25, 0.5, 1, 2, 4, 8, 24 hrs). Immediately quench the plasma with ice-cold acetonitrile (1:3 ratio).
Causality: Rapid quenching crashes plasma proteins and instantly halts ex vivo enzymatic degradation. Because the isoxazole N–O bond is sensitive to plasma esterases and reductases, failing to quench immediately will result in an underestimation of the parent drug's half-life.
LC-MS/MS Quantification: Analyze the supernatant using high-resolution mass spectrometry. Monitor specifically for the parent mass and predicted ring-opened metabolites (e.g., cyanoenols).
Causality: UV-Vis detection is insufficient. LC-MS/MS provides the structural resolution required to definitively prove whether the observed in vivo efficacy is driven by the intact isoxazole or a downstream metabolite.
Stepwise translational workflow for evaluating isoxazole derivatives.
Conclusion: Navigating the Isoxazole Scaffold
The isoxazole ring is a double-edged sword in medicinal chemistry. Its ability to act as a bioisostere for amides and esters yields exceptional in vitro target affinity. However, its susceptibility to reductive cleavage demands rigorous in vivo pharmacokinetic profiling. By implementing self-validating in vitro assays and immediate-quench in vivo LC-MS/MS protocols, researchers can accurately map the fate of these molecules, ensuring that only the most robust candidates advance through the preclinical pipeline.
References
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition.[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKIpYy72o45JmDt18ZOmuDlsQe8FmWVZjdjbtrkLEpYdGGx46bkH55h_-kKHBFpNbL98vEqGouVZ4uaR94gX25l3ADQwgO7MTwByOwhozrBJbhNtu3mzywMM-jZ9lRxVOekWu85Rr-pPUXtC-STZ-x-qU9rfIVGnLrwIbZKOhlK0Xe9siLvt0gq-QbpdLFMvqEwJ4eUbtJPRTUkGE6G3fgjGGxuncC-r_H3ZLXsmJgxMMZImNCqKnnX0eMEX-XzpT_peyueXylkzWsR6JbB0YzjwSGNElN6QOhN1f7Nqj24vZlpMn56fLmm_5WmjezmbAfAAdh1hVFANCimGalPX0l2eD1bM4TiJ_rZH1iLGrz8TQHG7q2hBXMOgzCODsBg_yNl57tbCTrg1_73ilbSbOxMga3IZY=]
Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC / ResearchGate.[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8drjW-anXK9SGRQKXcYbxV9j0V0a9eQHnTLXlG2WR4Jd3d93hMwY9G5w1r7tmg6ysONe6mBeOhqLltl_HHW4imzovuo33Pmbpr8ZWwJSCCSdvUSf4rY8XNt0-0a16b5b8bktS5xJlJSZrtw==]
Lichota, A., & Galdyszynska, M. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1FhA0CdqQZmp0snIqu2L2WENQ-aduoCkjvSThv5SEVXNr9jvHIgJpSTOfAagJUCwUQ-0fyM8hhj6z5pKC8eSU4brIQn7BWr7gWy3kKChInrpgRWqnyXHkZ6tQs7etC3zcnXcMUlsswdpdoew=]
Ullah, S., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC.[Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbn-RF9JV84BpPXWHCFpdQG212peVo7yUZ1OJh7XsUxLGcHUzjLzsJ_WN9WkfmNx6hsFazNinDiJlZacqeWOGeQSnJ7aMT8dZ52UpiW6OXeO2k3Q9JX1PcxDcvAX4J2YCcbiQ7LWNtK0O-ezQ=]
Introduction: The Versatility of the Isoxazole Scaffold in Medicinal Chemistry
An In-Depth Guide to the Structure-Activity Relationship of 5-Alkoxymethyl Isoxazoles for Researchers and Drug Development Professionals The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and ox...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Structure-Activity Relationship of 5-Alkoxymethyl Isoxazoles for Researchers and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties, structural stability, and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[4] Isoxazole-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][5][6] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the antibiotic Oxacillin highlight the clinical significance of this heterocyclic core.[5][6] The versatility of the isoxazole ring allows for substitutions at the 3, 4, and 5-positions, enabling fine-tuning of the molecule's physicochemical properties and biological activity. This guide will focus specifically on the structure-activity relationship (SAR) of 5-alkoxymethyl isoxazole derivatives, a class of compounds with significant therapeutic potential.
The Core Structure: 5-Alkoxymethyl Isoxazoles
The general structure of a 5-alkoxymethyl isoxazole consists of the isoxazole ring with an alkoxymethyl substituent at the 5-position. The biological activity of these compounds is modulated by the nature of the substituents at the 3 and 4-positions of the isoxazole ring, as well as the characteristics of the alkoxymethyl chain at the 5-position. Understanding the interplay between these structural features is crucial for the rational design of potent and selective therapeutic agents.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-alkoxymethyl isoxazoles is critically dependent on the nature and substitution pattern of the entire molecule. The following sections dissect the influence of various structural modifications on the overall activity.
The Influence of the 5-Alkoxymethyl Group
The alkoxymethyl group at the 5-position of the isoxazole ring plays a significant role in modulating the compound's interaction with its biological target. Key factors include the length of the alkyl chain, the presence of branching, and the incorporation of functional groups.
Chain Length and Lipophilicity: The length of the alkyl chain in the 5-alkoxymethyl group influences the lipophilicity of the molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. A systematic increase in chain length can lead to enhanced binding to hydrophobic pockets in target proteins, but an excessively long chain may decrease solubility and bioavailability.
Fluorination: The introduction of fluorine atoms into the alkyl substituent is a powerful tool in drug design, often leading to improved metabolic stability and binding affinity.[7] For instance, the synthesis of 5-fluoromethyl- and 5-difluoromethylisoxazoles has been achieved through late-stage deoxofluorination of the corresponding 5-hydroxymethyl or 5-formyl derivatives.[7]
The Impact of Substituents at the 3-Position
The substituent at the 3-position of the isoxazole ring is a key determinant of the molecule's biological activity and selectivity.
Aromatic and Heteroaromatic Rings: The presence of an aromatic or heteroaromatic ring at the 3-position is a common feature in many biologically active isoxazoles. For example, in a series of anti-breast cancer agents, a highly electron-rich benzene ring bearing three methoxy groups at the 3-position was found to be crucial for superior activity.[5]
Electron-Donating and Electron-Withdrawing Groups: The electronic nature of the substituent at the C-3 phenyl ring can significantly impact activity. For instance, in some series of isoxazole derivatives, the presence of nitro and chlorine groups at the C-3 phenyl ring enhanced antibacterial activity.[1]
The Role of Substituents at the 4-Position
While less frequently substituted than the 3 and 5-positions, modifications at the 4-position can have a profound effect on the molecule's conformation and biological activity.
Trifluoromethyl Group: The introduction of a trifluoromethyl (-CF3) group at the 4-position has been shown to be highly beneficial for the anti-cancer activity of certain isoxazole derivatives.[5] SAR studies revealed the importance of a –CF3 functional group in the 4th position for superior activity against MCF-7 breast cancer cells.[5]
Comparative Analysis of 5-Substituted Isoxazole Derivatives
The following table summarizes the structure-activity relationship data for a series of 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles evaluated for their anti-cancer activity against the MCF-7 human breast cancer cell line.[5]
Compound ID
3-Position Substituent
4-Position Substituent
5-Position Substituent
IC50 (µM) against MCF-7
TTI-4
3,4-dimethoxyphenyl
-CF3
Thiophen-2-yl
2.63
TTI-6
3,4,5-trimethoxyphenyl
-CF3
Thiophen-2-yl
1.91
TTI-8
4-bromophenyl
-CF3
Thiophen-2-yl
> 10
TTI-9
4-chlorophenyl
-CF3
Thiophen-2-yl
> 10
TTI-10
4-fluorophenyl
-CF3
Thiophen-2-yl
> 10
TTI-11
4-(trifluoromethyl)phenyl
-CF3
Thiophen-2-yl
> 10
Data extracted from in vitro screening of novel 5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoles.[5]
The data clearly indicates that electron-rich methoxy groups on the 3-phenyl substituent enhance anti-cancer activity, with the trimethoxyphenyl derivative (TTI-6) being the most potent. In contrast, halogenated or trifluoromethyl-substituted phenyl rings at the 3-position lead to a significant loss of activity.
Experimental Protocols
General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition
This protocol describes a common method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for the synthesis of 5-alkoxymethyl derivatives.[8][9]
Materials:
Substituted aldoxime
Terminal alkyne (e.g., a propargyl ether to introduce the alkoxymethyl group)
tert-Butyl nitrite or isoamyl nitrite
Solvent (e.g., Ethanol, Acetonitrile)
Copper(I) iodide (catalyst, optional but often improves regioselectivity)
Base (e.g., Triethylamine, if starting from a hydroximoyl chloride)
Procedure:
Dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent.
If using a copper catalyst, add a catalytic amount of CuI (e.g., 5 mol%).
Add the nitrite source (e.g., isoamyl nitrite, 1.5 eq) dropwise to the reaction mixture at room temperature.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Characterize the final product by NMR spectroscopy and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the anti-cancer activity of the synthesized compounds.
Materials:
Cancer cell line (e.g., MCF-7)
Complete growth medium (e.g., DMEM with 10% FBS)
Synthesized isoxazole compounds dissolved in DMSO
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well microplates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Prepare serial dilutions of the test compounds in complete growth medium.
After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Structure-Activity Relationships and Experimental Workflows
Caption: Key SAR trends for 5-alkoxymethyl isoxazoles.
Comparative Analysis of Isoxazole vs. Oxazole Bioactivity: A Structural and Experimental Guide
In medicinal chemistry, the strategic deployment of five-membered aromatic heterocycles is a cornerstone of rational drug design. Isoxazole and oxazole—isomeric scaffolds sharing the molecular formula C₃H₃NO—are privileg...
Author: BenchChem Technical Support Team. Date: March 2026
In medicinal chemistry, the strategic deployment of five-membered aromatic heterocycles is a cornerstone of rational drug design. Isoxazole and oxazole—isomeric scaffolds sharing the molecular formula C₃H₃NO—are privileged structures found in numerous FDA-approved therapeutics. While they differ only by the relative position of their oxygen and nitrogen atoms (1,2-oxazole vs. 1,3-oxazole), this topological shift fundamentally alters their electronic distribution, basicity, and hydrogen-bonding vectors [[1]](1].
As an application scientist, selecting between these bioisosteres requires looking beyond mere structural similarity. This guide provides a head-to-head comparative analysis of their physicochemical properties, target binding affinities, and metabolic stabilities, supported by field-proven experimental protocols.
Physicochemical Profiling & Causality in Target Binding
The placement of the heteroatoms dictates the physicochemical behavior of the rings, which in turn governs their pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Table 1: Comparative Physicochemical Properties
Property
Isoxazole (1,2-oxazole)
Oxazole (1,3-oxazole)
Mechanistic Impact on Drug Design
Heteroatom Position
Adjacent (1,2)
Separated by Carbon (1,3)
Alters the spatial vector of the primary hydrogen-bond acceptor (Nitrogen).
Dipole Moment
3.0 D
1.7 D
Isoxazoles form stronger dipole-dipole interactions with protein amide backbones.
pKa (Conjugate Acid)
-3.0
0.8
Both are weak bases, but oxazole is significantly more basic, affecting protonation in acidic microenvironments 1[1].
Aromaticity
Slightly higher
Slightly lower
Influences π-π stacking energetics within hydrophobic binding pockets.
The Causality of Dipole Moments:
The stark difference in dipole moments (3.0 D vs. 1.7 D) is a critical driver of binding affinity. Gas-phase calculations demonstrate that the interaction energy between an isoxazole ring and an amide moiety (e.g., N-methylacetamide, dipole 3.7 D) is approximately -2.95 kcal/mol, compared to -2.74 kcal/mol for oxazole 2[2]. When docked into a receptor, this enhanced dipole-dipole interaction can drive superior target affinity for isoxazoles, provided the corresponding aqueous desolvation penalty is thermodynamically overcome.
Caption: Logical mapping of how isomeric heteroatom placement dictates binding and PK.
Comparative Bioactivity in Drug Design
Empirical data reveals that the choice between an isoxazole and an oxazole is highly dependent on the specific structure-activity relationship (SAR) of the biological target [[1]](1].
Table 2: Head-to-Head Bioactivity Data
Target Enzyme
Compound Class
Lead Example
IC₅₀ Value
Observation
DGAT1 (Obesity)
3-Phenylisoxazole
Compound 40a
64 nM
Isoxazole analogs demonstrated vastly superior potency 3[3].
DGAT1 (Obesity)
5-Phenyloxazole
-
> 1000 nM
The oxazole geometry failed to align the H-bond acceptor optimally.
SCD1 (Oncology)
Isoxazole-Isoxazole Hybrid
Compounds 12 & 13
45 µM
Moderate inhibition of stearoyl-CoA desaturase 4[4].
SCD1 (Oncology)
Isoxazole-Oxazole Hybrid
Compound 14
19 µM
The hybrid approach utilizing oxazole improved potency significantly 4[4].
Insight: In DGAT1 inhibition, the isoxazole ring acts as a superior bioisostere due to its distinct spatial arrangement, whereas for SCD1, an isoxazole-oxazole hybrid leverages complementary binding interactions to maximize affinity.
Metabolic Stability & Pharmacokinetics
Metabolic liabilities often dictate the success of a heterocyclic scaffold.
Oxazole Liabilities: Oxazoles are generally susceptible to cytochrome P450 (CYP)-mediated oxidation, which can lead to ring opening. In cases where oxazole microsomal stability is poor, medicinal chemists often employ scaffold-hopping to 1,3,4-oxadiazole or triazole rings to improve half-life 5[5].
Isoxazole Liabilities: Isoxazoles generally offer robust metabolic stability. However, the weaker N-O bond can act as a metabolic soft spot, occasionally undergoing reductive cleavage. Furthermore, specific isoxazole substitutions can rarely lead to bioactivation into reactive enimines that conjugate with glutathione, necessitating careful toxicity screening 6[6].
Experimental Methodologies
To objectively compare these scaffolds, robust and self-validating experimental systems are required. Below are the standard protocols utilized to generate the comparative data discussed above.
Objective: Quantify binding affinity differences driven by H-bond vector shifts.
Assay Preparation: Utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: TR-FRET introduces a time delay before measurement, eliminating the auto-fluorescence interference commonly caused by aromatic heterocycles, ensuring a high signal-to-noise ratio.
Compound Titration: Prepare a 10-point 3-fold serial dilution of the isoxazole and oxazole analogs in DMSO, keeping final DMSO concentration strictly at 1% to prevent solvent-induced protein denaturation.
Equilibration: Incubate the target protein, fluorescently labeled tracer, and test compounds at 25°C for 60 minutes. Causality: Allows the system to reach thermodynamic equilibrium, ensuring the measured IC₅₀ reflects true binding affinity rather than association kinetics.
Validation & Detection: Include a known high-affinity reference inhibitor as a positive control (Self-Validation). Read emission ratios (e.g., 665 nm / 615 nm) on a microplate reader.
Protocol B: In Vitro Microsomal Stability (Intrinsic Clearance)
Objective: Differentiate CYP450 oxidation rates (oxazole) versus reductive cleavage (isoxazole).
Caption: Self-validating in vitro workflow for assessing heterocycle metabolic stability.
Step-by-Step Execution:
Matrix Preparation: Suspend Human Liver Microsomes (HLM) in 0.1 M phosphate buffer (pH 7.4) at a final protein concentration of 0.5 mg/mL. Causality: Standardizes the enzyme-to-substrate ratio to ensure reproducible intrinsic clearance (
CLint
) calculations.
Compound Spiking (Self-Validation): Spike test compounds (1 µM). Simultaneously run Verapamil and Dextromethorphan in parallel wells. Causality: Verapamil acts as a high-clearance positive control, validating the metabolic viability of the microsome batch.
Initiation: Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 phase I metabolism; without it, oxidative degradation of the oxazole ring cannot occur.
Time-Course Quenching: At intervals (0, 5, 15, 30, 45 min), extract aliquots and immediately mix with 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Cold organic solvent instantly denatures CYP enzymes, halting metabolism precisely at the target time-point.
Quantification: Centrifuge to pellet precipitated proteins and analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and
CLint
.
References
BenchChem. Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. 1
BenchChem. A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. 3
National Institutes of Health (PMC). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. 2
MDPI. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. 4
National Institutes of Health (PMC). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. 5
National Institutes of Health (PMC). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. 6
assessing the drug-likeness of 5-(methoxymethyl)isoxazole-3-carbohydrazide
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate the physicochemical boundaries of novel building blocks. In FBDD, the architectural decisions we make at the s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in Fragment-Based Drug Discovery (FBDD), I frequently evaluate the physicochemical boundaries of novel building blocks. In FBDD, the architectural decisions we make at the sub-200 Dalton level dictate the clinical viability of the final lead compound.
This guide provides an in-depth technical evaluation of 5-(methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-12-9), objectively comparing its drug-likeness and performance against standard structural alternatives.
Structural Rationale & Causality in FBDD
To survive the hit-to-lead optimization process, fragments must possess high ligand efficiency and excellent physicochemical properties[1]. The molecule 5-(methoxymethyl)isoxazole-3-carbohydrazide is a highly versatile building block that elegantly balances reactivity with metabolic stability[2].
The Isoxazole Core: Acts as a metabolically stable bioisostere for aromatic rings and amides. It provides critical hydrogen bond acceptors without the severe lipophilic penalty typically associated with a phenyl ring.
The Methoxymethyl Group: Unlike a simple methyl group (e.g., in 5-methylisoxazole-3-carbohydrazide), the ether oxygen in the methoxymethyl moiety disrupts the crystal lattice energy and provides an additional hydrogen bond acceptor. This structural tweak significantly enhances aqueous solubility—a critical factor since fragments must be screened at high concentrations (1–5 mM) without precipitating and causing false positives in optical assays[3].
The Carbohydrazide Handle: This functional group serves as a versatile pharmacophore and a reactive handle for dynamic combinatorial chemistry (e.g., acylhydrazone formation) or direct metal chelation, a known mechanism in [4].
Comparative Physicochemical and ADME Profiling
To objectively assess its drug-likeness, we benchmarked 5-(methoxymethyl)isoxazole-3-carbohydrazide against a structurally simpler analog (5-methylisoxazole-3-carbohydrazide) and a standard clinical carbohydrazide-derivative baseline (Isoniazid).
Table 1: Comparative Drug-Likeness Data
Compound
MW ( g/mol )
cLogP
Kinetic Sol. (µM)
PAMPA
Papp
(
10−6
cm/s)
HLM
CLint
(µL/min/mg)
5-(methoxymethyl)isoxazole-3-carbohydrazide
171.15
0.24
> 1000
4.2 (Moderate)
< 15 (Stable)
5-methylisoxazole-3-carbohydrazide
141.13
0.48
~ 450
8.5 (High)
< 15 (Stable)
Isoniazid (Reference)
137.14
-0.70
> 2000
0.8 (Low)
Variable (NAT2 dependent)
Data Interpretation: The addition of the methoxymethyl group slightly lowers passive permeability compared to the methylated analog due to an increase in Polar Surface Area (PSA), but it more than doubles the kinetic solubility. This trade-off is highly favorable for early-stage FBDD screening.
Objective: Determine the precipitation threshold of the fragment in an aqueous buffer to mimic early-stage assay conditions.
Causality & Self-Validation: We utilize a 620 nm read wavelength because most small aromatic fragments absorb strongly in the UV range (200-400 nm). Reading at 620 nm isolates the physical scattering of light (caused by insoluble particulates) from the intrinsic electronic absorbance of the molecule. A DMSO-only vehicle control is run in parallel to establish a rigorous background baseline, ensuring data integrity[3].
Step-by-Step Protocol:
Serial Dilution: Prepare a 10-point, 2-fold serial dilution of the fragment in 100% DMSO, starting from a 50 mM top stock.
Buffer Spiking: Transfer 2 µL of each DMSO dilution into a 96-well UV-transparent microtiter plate. Rapidly add 98 µL of Dulbecco’s Phosphate-Buffered Saline (DPBS, pH 7.4) to each well using a multichannel electronic pipette. The final DMSO concentration is 2%.
Equilibration: Seal the plate and incubate at 25°C for 2 hours on a plate shaker (300 rpm) to allow for complete thermodynamic equilibration of any formed micro-precipitates.
Turbidimetric Readout: Measure the optical density (absorbance) at 620 nm using a microplate reader.
Analysis: Plot absorbance versus fragment concentration. The kinetic solubility limit is defined as the concentration at which the absorbance exceeds the DMSO control baseline by >1.5-fold.
Objective: Isolate and quantify passive transcellular diffusion.
Causality & Self-Validation: We utilize a hexadecane/lipid-infused PVDF membrane because it accurately mimics the hydrophobic core of the intestinal epithelium while eliminating the confounding variables of active efflux transporters (e.g., P-gp). To ensure system integrity, Lucifer Yellow (a membrane-impermeable fluorescent dye) is co-incubated. If fluorescence is detected in the acceptor well, the artificial lipid membrane has ruptured, and the data point is automatically invalidated[5].
Step-by-Step Protocol:
Preparation of the Lipid Membrane: Coat the PVDF filter of the donor plate (96-well format) with 17 µL of a 20% (w/v) dodecane solution of lecithin. Allow 20 minutes for the solvent to evaporate and form a uniform artificial bilayer.
Donor Solution Formulation: Dilute the 10 mM DMSO stock of the fragment into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 µM. Ensure the final DMSO concentration does not exceed 1% to prevent membrane fluidization. Spike with 1 µM Lucifer Yellow.
Assembly and Incubation: Add 200 µL of the donor solution to the donor plate. Fill the PTFE acceptor plate with 300 µL of blank PBS (pH 7.4) containing 1% DMSO (sink condition). Carefully mate the donor plate over the acceptor plate to form the "sandwich." Incubate at 25°C for 5 hours under gentle orbital shaking (150 rpm).
Quantification: Separate the sandwich. Extract 50 µL from both the donor and acceptor wells. Quantify the fragment concentration using LC-MS/MS (MRM mode). Measure the acceptor well for Lucifer Yellow fluorescence (Ex: 428 nm, Em: 536 nm).
Data Processing: Calculate the apparent permeability (
Papp
) and membrane retention percentage using standard mass balance equations.
Workflow Visualization
The following diagram illustrates the logical progression of our FBDD screening cascade, moving from raw fragment selection through rigorous physicochemical and metabolic validation.
Figure 1: Sequential FBDD screening workflow for evaluating the drug-likeness of fragments.
Safe Disposal of 5-(Methoxymethyl)isoxazole-3-carbohydrazide: A Comprehensive Guide for Laboratory Personnel
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 5-(Methoxymethyl)isoxazole-3-carbohydrazide is a heterocyclic compound...
Author: BenchChem Technical Support Team. Date: March 2026
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. Among these, 5-(Methoxymethyl)isoxazole-3-carbohydrazide is a heterocyclic compound with potential applications in medicinal chemistry. Adherence to stringent safety protocols, particularly concerning waste disposal, is paramount to ensure the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step framework for the proper disposal of 5-(Methoxymethyl)isoxazole-3-carbohydrazide, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. While a comprehensive, publicly available Safety Data Sheet (SDS) for 5-(Methoxymethyl)isoxazole-3-carbohydrazide is not readily found, its structural motifs—an isoxazole ring and a carbohydrazide group—suggest potential hazards that must be considered. Isoxazole derivatives can exhibit a range of biological activities and potential toxicities. Similarly, hydrazide compounds are a well-known structural class, with some members classified as potentially carcinogenic or toxic.
Therefore, in the absence of specific data, a cautious approach is warranted. It is prudent to treat 5-(Methoxymethyl)isoxazole-3-carbohydrazide as a potentially hazardous substance. A comprehensive risk assessment should be conducted, considering the quantity of waste, the potential for reaction with other chemicals, and the appropriate personal protective equipment (PPE) required for handling.
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental reactions, facilitates correct disposal, and minimizes environmental impact. The following segregation protocol should be strictly followed for all waste streams containing 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Table 1: Waste Segregation Protocol for 5-(Methoxymethyl)isoxazole-3-carbohydrazide
Waste Stream
Description
Recommended Container
Solid Waste
Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, bench liners).
Solutions of the compound in non-halogenated organic solvents (e.g., ethanol, methanol, acetone).
Labeled, sealed, and chemically resistant solvent waste container.
Liquid Waste (Halogenated)
Solutions of the compound in halogenated organic solvents (e.g., dichloromethane, chloroform).
Separate, labeled, sealed, and chemically resistant halogenated solvent waste container.
Aqueous Waste
Dilute aqueous solutions containing the compound.
Labeled, sealed, and chemically resistant aqueous waste container.
Sharps Waste
Contaminated needles, syringes, or other sharp objects.
Puncture-proof sharps container.
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the disposal of 5-(Methoxymethyl)isoxazole-3-carbohydrazide waste, ensuring safety and regulatory compliance at each stage.
Caption: Disposal workflow for 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Decontamination Procedures
In the event of a spill or contamination of laboratory surfaces or equipment, immediate decontamination is crucial.
Alert Personnel: Immediately notify others in the vicinity of the spill.
Contain the Spill: For liquid spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
Decontaminate: Clean the affected area with a suitable solvent (e.g., ethanol or isopropanol), followed by a soap and water wash. All materials used for decontamination should be disposed of as hazardous solid waste.
Ventilate: Ensure the area is well-ventilated during and after the cleanup.
Regulatory Considerations and Best Practices
The disposal of chemical waste is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management. It is the responsibility of the waste generator (the laboratory) to correctly classify and manage their waste.
Given the potential hazards of 5-(Methoxymethyl)isoxazole-3-carbohydrazide, it is recommended to manage it as hazardous waste. This ensures the highest level of safety and compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
Emergency Procedures
In case of accidental exposure, follow these immediate steps:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact: Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
By implementing these comprehensive disposal procedures, researchers and laboratory personnel can effectively manage the risks associated with 5-(Methoxymethyl)isoxazole-3-carbohydrazide, fostering a safe and compliant research environment.
Handling
Personal protective equipment for handling 5-(Methoxymethyl)isoxazole-3-carbohydrazide
As drug development professionals and synthetic chemists scale up the use of specialized heterocyclic building blocks, understanding the precise safety and logistical requirements of these compounds is critical. 5-(Metho...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development professionals and synthetic chemists scale up the use of specialized heterocyclic building blocks, understanding the precise safety and logistical requirements of these compounds is critical. 5-(Methoxymethyl)isoxazole-3-carbohydrazide (CAS: 625120-12-9) is a highly functionalized intermediate containing both an isoxazole ring and a reactive hydrazide moiety.
This guide provides an authoritative, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Chemical Profiling & Mechanistic Risk Assessment
To select the appropriate PPE, we must first understand the chemical causality behind the compound's inherent risks.
The Hydrazide Hazard (Sensitization): The hydrazide functional group (-C(=O)NNH₂), while synthetically valuable, is highly nucleophilic. Upon dermal contact, hydrazides can act as haptens, covalently binding to electrophilic sites on epidermal proteins. This hapten-protein complex is recognized by Langerhans cells, triggering a Type IV delayed hypersensitivity reaction (allergic contact dermatitis)[1] .
The Isoxazole Hazard (Thermal Instability): Isoxazole derivatives can be thermally sensitive. Upon combustion or exposure to extreme heat, the isoxazole ring decomposes to release highly toxic nitrogen oxides (NOₓ) and carbon oxides[2] .
Quantitative Chemical Data
Summarized quantitative parameters dictating storage and handling logic.
High polar surface area; easily absorbs through mucous membranes.
Core PPE Matrix & Causality
Do not rely on generic lab safety guidelines. The specific structural features of 5-(Methoxymethyl)isoxazole-3-carbohydrazide dictate the following quantitative PPE requirements.
PPE Category
Specification
Quantitative Standard
Causality / Rationale
Hand Protection
Double Nitrile Gloves
≥ 0.11 mm thickness
Hydrazides easily penetrate latex. Nitrile provides the necessary chemical resistance against polar organic nucleophiles[4].
Eye Protection
Safety Goggles
ANSI Z87.1 / EN 166
Prevents ocular exposure to fine aerosolized powders during weighing[4].
Respiratory
N95/P100 Mask
95-99.9% particulate filtration
Required if handling outside a Class II fume hood to prevent inhalation of sensitizing dust[5].
Body Protection
Lab Coat
100% Cotton or Flame-Resistant
Mitigates static discharge (which could ignite airborne dust) and prevents powder accumulation on street clothes[2].
Visualizing the Safety Architecture
The following diagrams illustrate the logical flow of hazard mitigation and the operational workflow required for safe handling.
Exposure pathways and corresponding PPE mitigation logic.
Workflow for handling 5-(Methoxymethyl)isoxazole-3-carbohydrazide.
Self-Validating Operational Protocol
To ensure absolute trustworthiness in your laboratory procedures, every step in this protocol includes a "Self-Validation" check. This ensures the system is functioning correctly before you proceed.
Phase 1: Pre-Handling Setup
Thermal Acclimation: Remove the sealed vial from 2-8°C storage and let it sit in a desiccator for 30 minutes.
Causality: Opening cold containers in ambient air causes immediate moisture condensation, degrading the hydrazide.
Fume Hood Validation: Turn on the chemical fume hood.
Self-Validation: Do not rely solely on digital monitors. Tape a 1-inch strip of tissue paper to the bottom of the sash. If the tissue pulls steadily inward without violent fluttering, the face velocity is correctly balanced (approx. 80-120 fpm).
PPE Donning: Put on the lab coat, ANSI Z87.1 goggles, and the first pair of nitrile gloves.
Self-Validation (Glove Integrity): Before donning the outer pair of gloves, trap air inside them and roll the cuff to inflate the fingers. Discard if any micro-leaks are detected.
Phase 2: Handling and Transfer
Static Mitigation: Wipe the exterior of the chemical vial and the weighing spatulas with an anti-static cloth.
Causality: Powders with high polar surface areas (TPSA 90.38) are highly susceptible to static cling, which can cause the powder to aerosolize unexpectedly when the cap is opened.
Weighing: Open the vial strictly inside the validated fume hood. Use a grounded micro-spatula to transfer the required mass into a pre-tared, sealable secondary container.
Resealing: Flush the primary vial with inert gas (Argon or Nitrogen) before sealing to prevent oxidative degradation, then return to 2-8°C storage[3].
Phase 3: Post-Handling Decontamination
Surface Decontamination: Wipe down the balance and fume hood surface with a 70% ethanol solution, followed by a distilled water wipe[6].
Causality: Ethanol solubilizes the organic residue, while water ensures the removal of any polar hydrazide salts.
Doffing: Remove the outer gloves using the "beak method" (turning them inside out) to trap any microscopic powder. Dispose of them immediately in the solid hazardous waste bin.
Disposal and Emergency Response Plan
Waste Disposal Protocol
Hydrazide and isoxazole derivatives must never be disposed of in standard municipal waste or aqueous drains due to long-term aquatic toxicity risks[1].
Solid Waste: Contaminated gloves, spatulas, and empty vials must be placed in a clearly labeled, puncture-resistant hazardous waste container.
Liquid Waste: Any solvent washings containing 5-(Methoxymethyl)isoxazole-3-carbohydrazide must be collected in a dedicated, halogen-free organic waste carboy.
Final Destruction: Transfer waste to an approved environmental contractor for high-temperature incineration .
Causality: Incineration is the only method that safely cleaves the isoxazole ring and destroys the hydrazide moiety without leaching into groundwater[7].
Emergency Spill & Exposure Response
Dermal Exposure: Immediate action is required to prevent hapten sensitization. Remove contaminated clothing instantly. Flush the skin with copious amounts of soap and water for a minimum of 15 minutes[4]. Do not use solvents (like ethanol) on the skin, as they will increase the dermal absorption rate of the chemical.
Ocular Exposure: Separate eyelids with fingers to ensure adequate flushing. Rinse immediately with water for at least 15 minutes and seek immediate ophthalmological care[8].
Dry Spill: Do not sweep. Sweeping aerosolizes the powder. Gently cover the spill with an inert, damp absorbent material (e.g., diatomaceous earth or wet paper towels) to suppress dust, then carefully scoop into a hazardous waste bag[6].
References
Vecom Marine. "Safety Data Sheet: Hydrazide." Vecom Marine. [Link]